molecular formula C26H23NO4 B1310869 Fmoc-(R)-2-tetrahydroisoquinoline acetic acid CAS No. 332064-67-2

Fmoc-(R)-2-tetrahydroisoquinoline acetic acid

Cat. No.: B1310869
CAS No.: 332064-67-2
M. Wt: 413.5 g/mol
InChI Key: ZYNHEOMLCMDTDW-LJQANCHMSA-N
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Description

Fmoc-(R)-2-tetrahydroisoquinoline acetic acid is a useful research compound. Its molecular formula is C26H23NO4 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(3R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)14-19-13-17-7-1-2-8-18(17)15-27(19)26(30)31-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,19,24H,13-16H2,(H,28,29)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNHEOMLCMDTDW-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426583
Record name [(3R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332064-67-2
Record name [(3R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Fmoc-(R)-1,2,3,4-Tetrahydroisoquinoline-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of Fmoc-(R)-1,2,3,4-Tetrahydroisoquinoline-3-Acetic Acid (CAS 332064-67-2).

CAS Number: 332064-67-2 Synonyms: Fmoc-D-Tqa-OH, Fmoc-(R)-Tic-CH₂-COOH, {(3R)-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinyl}acetic acid.[1]

Executive Summary

Fmoc-(R)-1,2,3,4-tetrahydroisoquinoline-3-acetic acid (Fmoc-D-Tqa-OH) is a constrained, non-proteinogenic amino acid building block used primarily in peptidomimetics and solid-phase peptide synthesis (SPPS) . It is the acetic acid homolog of the well-known "Tic" (Tetrahydroisoquinoline-3-carboxylic acid) residue.

By extending the carboxylic acid group by one methylene unit (–CH₂–) relative to Tic, this scaffold retains the rigid bicyclic core necessary for restricting peptide backbone conformation while introducing specific flexibility in the side chain. This unique "constrained-yet-flexible" profile makes it a critical tool for designing beta-turn mimics , enzyme inhibitors (e.g., bradykinin antagonists), and G-protein coupled receptor (GPCR) ligands .

Chemical Profile & Structural Analysis[1]

Nomenclature Clarification

There is often confusion in vendor catalogs regarding the numbering of this compound.

  • "2-tetrahydroisoquinoline" : This refers to the position of the nitrogen atom (N2) in the isoquinoline ring, which bears the Fmoc protecting group.

  • "3-acetic acid" : This refers to the position of the acetic acid side chain on the carbon skeleton.

  • Correct Systematic Name: 2-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-acetic acid.[2][3]

Physicochemical Properties
PropertyData
Molecular Formula C₂₆H₂₃NO₄
Molecular Weight 413.47 g/mol
Chirality (R)-enantiomer (matches D-amino acid stereochemistry)
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, DCM; Sparingly soluble in water
Purity Standard ≥ 98% (HPLC), ≥ 99% ee (Chiral purity)
Storage +2°C to +8°C, Desiccate (Hygroscopic)
Structural Visualization

The diagram below illustrates the core numbering and the steric shielding provided by the Fmoc group.

G Fmoc Fmoc Group (N-Protection) N2 N2 (Secondary Amine) Fmoc->N2 Carbamate Linkage Core Tetrahydroisoquinoline (THIQ) Core N2->Core Ring Integration C3 C3 Chiral Center (R-Configuration) Core->C3 Stereocenter SideChain Acetic Acid Side Chain (-CH2-COOH) C3->SideChain Homologation

Figure 1: Structural connectivity of Fmoc-D-Tqa-OH emphasizing the N2-protection and C3-functionalization.

Synthesis & Manufacturing Logic

The synthesis of CAS 332064-67-2 generally follows a Pictet-Spengler cyclization strategy, modified to accommodate the acetic acid side chain.

Mechanistic Pathway
  • Starting Material: D-Phenylalanine or a homologated derivative (e.g., D-homophenylalanine) is often the chiral precursor.

  • Cyclization: Reaction with a formaldehyde equivalent (paraformaldehyde) under acidic conditions closes the ring between the amine and the aromatic ring (position 2 of the phenyl group) to form the tetrahydroisoquinoline skeleton.

  • Protection: The secondary amine at position 2 is protected with Fmoc-Cl or Fmoc-OSu.

  • Homologation (If starting from Tic): If the starting material is Fmoc-Tic-OH, the acetic acid moiety is generated via an Arndt-Eistert synthesis (activation to diazoketone

    
     Wolff rearrangement 
    
    
    
    hydrolysis).
Quality Control (Self-Validating Systems)
  • Enantiomeric Purity (Chiral HPLC): Essential because the Pictet-Spengler reaction can induce racemization if conditions are too harsh. The (R)-enantiomer must be verified against a racemic standard.

  • Fmoc Stability: The secondary carbamate is sterically hindered. QC must ensure no free amine is present (ninhydrin test is often negative for secondary amines; chloranil test is required).

Application in Solid-Phase Peptide Synthesis (SPPS)

Incorporating Fmoc-D-Tqa-OH into a peptide sequence presents specific challenges due to the secondary amine (steric hindrance) and the rigid bicyclic core .

Coupling Protocol (The "Difficult Coupling" Cycle)

Because the nitrogen is part of a ring, acylation of this residue (coupling the next amino acid onto it) is slow.

Recommended Protocol:

  • Coupling Reagents: Use high-efficiency reagents like HATU/HOAt or COMU/Oxyma . Standard HBTU/HOBt is often insufficient.

  • Stoichiometry: Increase to 4-5 equivalents of AA and coupling reagent.

  • Double Coupling: Perform the coupling reaction twice (2 x 45 min) to ensure completion.

  • Monitoring: Use the Chloranil Test or p-Nitrobenzyl Pyridine Test (specific for secondary amines) rather than the Kaiser test.

Preventing Diketopiperazine (DKP) Formation

When Fmoc-D-Tqa-OH is the second residue from the C-terminus (e.g., Resin-AA1-Tqa-Fmoc), deprotection of the Fmoc group can lead to rapid intramolecular attack on the C-terminal ester, cleaving the dipeptide as a diketopiperazine.

  • Mitigation: Use Trityl (Trt) linkers or 2-Chlorotrityl chloride resin (sterically bulky) to suppress DKP formation.

SPPS Start Resin-Bound Peptide Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash Wash (DMF/DCM) Deprotect->Wash Coupling Coupling Fmoc-D-Tqa-OH (HATU/HOAt, 5 eq, 2x 1h) Wash->Coupling Check QC: Chloranil Test Coupling->Check Check->Coupling Fail (Blue Color) NextStep Next AA Coupling (Difficult: Hindered Amine) Check->NextStep Pass

Figure 2: Optimized SPPS cycle for introducing hindered tetrahydroisoquinoline residues.

Therapeutic & Research Applications

Peptidomimetics & Conformational Constraint

Fmoc-D-Tqa-OH acts as a "proline surrogate" but with aromatic character.

  • Beta-Turn Induction: The dihedral angles (

    
    ) of the THIQ scaffold force the peptide backbone into a folded conformation, often stabilizing 
    
    
    
    -turns or
    
    
    -turns.
  • Spacer Logic: Unlike Tic (which has a COOH directly on the ring), Tqa has a –CH₂– spacer. This allows the carbonyl group to reach binding pockets that are slightly further away, providing a tool to "scan" the optimal distance for receptor interaction.

Drug Discovery Targets
  • Bradykinin Antagonists: Tic derivatives are famous for converting bradykinin agonists into antagonists (e.g., Icatibant). Tqa is used to fine-tune the potency and metabolic stability of these analogs.

  • Opioid Receptors: The THIQ scaffold mimics the tyrosine residue in enkephalins (Tyr-Gly-Gly-Phe-Leu). Tqa analogs are investigated for delta-opioid receptor selectivity.

Handling and Storage Standards

  • Hygroscopicity: The compound attracts moisture. Store in a tightly sealed container with desiccant.

  • Temperature: Long-term storage at +2°C to +8°C is standard. For periods >1 year, -20°C is recommended to prevent slow hydrolysis of the Fmoc ester.

  • Safety: Irritant. Wear gloves and safety glasses. Avoid inhalation of dust.

References

  • Sigma-Aldrich. Fmoc-(R)-2-tetrahydroisoquinoline acetic acid Product Sheet. Accessed 2026.[4] Link

  • Chem-Impex International. this compound Technical Data. Accessed 2026.[4] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Fmoc-Tic-OH Derivatives. Accessed 2026.[4] Link

  • Zhang, Y., Fang, H., & Xu, W. (2010). "Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery." Current Protein & Peptide Science. Link

Sources

A Technical Guide to Fmoc-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-D-Tic-OH): A Constrained Amino Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative for Conformational Constraint in Peptide Therapeutics

The therapeutic potential of peptides is vast, offering high specificity and potency. However, their clinical translation is often hampered by inherent limitations, including susceptibility to enzymatic degradation and a high degree of conformational flexibility, which can lead to reduced receptor affinity and selectivity. The strategic incorporation of conformationally constrained non-canonical amino acids is a cornerstone of modern medicinal chemistry, aimed at mitigating these liabilities.[1] Among the arsenal of such building blocks, Fmoc-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-D-Tic-OH) has emerged as a pivotal tool for imparting structural rigidity into peptide backbones. This guide provides an in-depth technical overview of Fmoc-D-Tic-OH, its physicochemical properties, its strategic application in peptide synthesis, and a detailed protocol for its incorporation via Solid-Phase Peptide Synthesis (SPPS).

It is crucial to distinguish Fmoc-D-Tic-OH from a related compound, Fmoc-(R)-2-tetrahydroisoquinoline acetic acid . While structurally similar, the latter possesses an acetic acid moiety at the 2-position of the tetrahydroisoquinoline ring, altering its chemical properties and applications. This guide will focus on Fmoc-D-Tic-OH, the more prominently utilized building block in peptide chemistry.

Physicochemical Properties of Fmoc-D-Tic-OH

A thorough understanding of the physicochemical properties of Fmoc-D-Tic-OH is fundamental to its effective application in peptide synthesis.

PropertyValueSource
Molecular Formula C25H21NO4[2]
Molecular Weight 399.44 g/mol [2]
Appearance White to off-white powder[3]
CAS Number 130309-33-0[2]
Melting Point 152 - 168 °C[3]
Optical Rotation [a]D20 = -26 ± 2º (c=1 in MeOH)[3]
Purity ≥ 98% (HPLC)[3]

The Role of Fmoc-D-Tic-OH in Peptide and Drug Design

The incorporation of Fmoc-D-Tic-OH into a peptide sequence is a deliberate design choice driven by the desire to introduce conformational rigidity.[4] This rigidity can have several profound and advantageous effects on the resulting peptide's biological activity and pharmacokinetic profile.

Enhancing Receptor Affinity and Selectivity

By locking a portion of the peptide backbone into a more defined conformation, Fmoc-D-Tic-OH can pre-organize the peptide into a bioactive conformation that is complementary to the target receptor's binding site. This can lead to a significant increase in binding affinity and, in many cases, enhanced selectivity for the desired receptor subtype.[5]

Improving Metabolic Stability

The constrained nature of the tetrahydroisoquinoline ring system can sterically hinder the approach of peptidases, thereby increasing the peptide's resistance to enzymatic degradation. This enhanced metabolic stability is a critical factor in improving the in vivo half-life of peptide-based therapeutics.

Mimicking Turn Structures

The rigid structure of the Tic residue can effectively mimic β-turn conformations within a peptide sequence. β-turns are crucial secondary structural motifs involved in a multitude of biological recognition events. The ability to synthetically induce and stabilize these turns provides a powerful tool for designing peptidomimetics with tailored biological functions.

A notable application of Fmoc-D-Tic-OH is in the synthesis of bioactive peptide mimetics, such as the bradykinin B1 antagonist [desArg10]HOE 140.[6]

Experimental Protocol: Incorporation of Fmoc-D-Tic-OH via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed, step-by-step methodology for the incorporation of an Fmoc-D-Tic-OH residue into a peptide sequence using manual Fmoc-based SPPS. This protocol assumes the synthesis is being performed on a rink amide resin for a C-terminal amide peptide.

Materials and Reagents
  • Rink amide resin

  • Fmoc-D-Tic-OH

  • Other required Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • N,N-Diisopropylethylamine (DIEA)

  • Solid-phase synthesis vessel

  • Shaker

Workflow Diagram

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling_AA1 Couple First Fmoc-AA (Fmoc-AA, DIC, Oxyma) Wash1->Coupling_AA1 Wash2 DMF Wash Coupling_AA1->Wash2 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 Wash3 DMF Wash Deprotection2->Wash3 Coupling_Tic Couple Fmoc-D-Tic-OH (Fmoc-D-Tic-OH, DIC, Oxyma) Wash3->Coupling_Tic Wash4 DMF Wash Coupling_Tic->Wash4 Chain_Elongation Repeat Deprotection, Wash, and Coupling Cycles Wash4->Chain_Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Wash5 DMF & DCM Wash Final_Deprotection->Wash5 Cleavage Cleavage from Resin (TFA Cocktail) Wash5->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification

Caption: A generalized workflow for the incorporation of Fmoc-D-Tic-OH into a peptide sequence using Fmoc-SPPS.

Step-by-Step Methodology
  • Resin Swelling: Swell the rink amide resin in DMF for at least 30 minutes in the synthesis vessel.

  • Initial Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes. This two-step deprotection ensures complete removal of the Fmoc group.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for the amino acid preceding D-Tic):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin substitution) and an equivalent amount of OxymaPure® or HOBt in a minimal amount of DMF.

    • Add DIC (1 equivalent relative to the amino acid) to the activated amino acid solution and let it pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Fmoc Deprotection of the Preceding Amino Acid: Repeat step 2 to remove the Fmoc group from the newly coupled amino acid, exposing the N-terminal amine for the subsequent coupling of Fmoc-D-Tic-OH.

  • Coupling of Fmoc-D-Tic-OH:

    • In a separate vial, dissolve Fmoc-D-Tic-OH (2-4 equivalents) and an equivalent amount of OxymaPure® or HOBt in DMF. Due to the steric hindrance of Fmoc-D-Tic-OH, a slightly longer pre-activation time and/or a higher excess of reagents may be beneficial.

    • Add DIC (1 equivalent relative to Fmoc-D-Tic-OH) and allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated Fmoc-D-Tic-OH solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours. The coupling of sterically hindered amino acids like D-Tic may require longer reaction times.

    • Perform a Kaiser test to monitor the reaction progress. If the test is positive after the initial coupling time, a recoupling step may be necessary.

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

  • Chain Elongation: Continue the peptide synthesis by repeating the deprotection (step 2) and coupling (step 3) cycles for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptide-resin conjugate with DMF, followed by DCM, and then dry it under a high vacuum.

  • Cleavage and Global Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail appropriate for the peptide sequence (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Fmoc-D-Tic-OH is a powerful and versatile building block for introducing conformational constraints into peptide sequences. Its strategic incorporation can lead to peptides with enhanced receptor affinity, selectivity, and metabolic stability, making it an invaluable tool in the development of novel peptide-based therapeutics. The provided experimental protocol offers a robust framework for the successful integration of this constrained amino acid into synthetic peptides, enabling researchers to explore new frontiers in drug discovery and design. The principles of Fmoc-SPPS, including the importance of thorough washing and reaction monitoring, are paramount to achieving high-purity peptides incorporating sterically demanding residues like Fmoc-D-Tic-OH.

References

  • Chem-Impex. This compound. [Link]

  • Albericio, F., et al. (2018). Greening Fmoc/tBu solid-phase peptide synthesis. RSC Green Chemistry, 20(1), 19-26. [Link]

  • Gagniuc, P. A., et al. (2021). New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids. Polymers, 13(16), 2754. [Link]

  • Burgess, K. (2023, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. [Link]

  • Peptideweb.com. Synthesis protocols. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Aapptec Peptides. Fmoc-Tic-OH. [Link]

  • Chem-Impex. Fmoc-(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 978342, (3R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. [Link]

  • Chem-Impex. Fmoc-(S)-2-tetrahydroisoquinoline acetic acid. [Link]

  • Aapptec Peptides. Fmoc-D-Tic-OH. [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

  • Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 26(23), 7299. [Link]

  • Oh, D., et al. (2018). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan, 76(11), 1169-1175. [Link]

  • Timmerman, P. (2023). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World. [Link]

  • Ito, Y., & Passioura, T. (2019). Constrained Peptides in Drug Discovery and Development. Chemical & Pharmaceutical Bulletin, 67(8), 785-794. [Link]

Sources

Fmoc-(R)-1,2,3,4-Tetrahydroisoquinoline-3-Acetic Acid: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Fmoc-(R)-1,2,3,4-tetrahydroisoquinoline-3-acetic acid (often cataloged as Fmoc-(R)-2-tetrahydroisoquinoline acetic acid). It synthesizes historical context, chemical synthesis, and application protocols for drug discovery professionals.

Executive Summary & Chemical Identity[1][2]

Fmoc-(R)-1,2,3,4-tetrahydroisoquinoline-3-acetic acid (CAS: 332064-67-2) is a constrained, non-proteinogenic amino acid derivative.[1] It represents the


-homolog  of the well-known peptidomimetic scaffold Tic  (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid).

In medicinal chemistry, this molecule serves a critical function: it retains the conformational rigidity of the Tic scaffold—which locks the


 and 

torsion angles—while extending the acidic pharmacophore by one methylene unit. This "homologation" allows researchers to probe receptor pocket depth and flexibility, particularly in GPCR ligands (e.g., opioid receptors) and enzyme inhibitors.
Chemical Profile Table[1][4]
PropertySpecification
Common Name Fmoc-Homo-Tic-OH; this compound
IUPAC Name 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]}-1,2,3,4-tetrahydroisoquinolin-3-yl}acetic acid
CAS Number 332064-67-2
Molecular Formula

Molecular Weight 413.47 g/mol
Chirality (R)-Enantiomer (derived from D-Phenylalanine precursors)
Structural Class

-Amino Acid / Constrained Phenylalanine Analog
Solubility Soluble in DMF, DMSO, DCM; Insoluble in Water

Discovery and Historical Evolution

The discovery of Fmoc-(R)-1,2,3,4-tetrahydroisoquinoline-3-acetic acid is inextricably linked to the development of conformational restriction strategies in peptide chemistry during the late 1980s and 1990s.

The "Tic" Revolution (Parent Scaffold)

The parent molecule, Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) , was popularized by Victor Hruby and Peter Schiller in the design of highly selective opioid peptides (e.g., TIPP: Tyr-Tic-Phe-Phe). They demonstrated that cyclizing the side chain of phenylalanine onto its own nitrogen atom created a rigid scaffold that locked the aromatic ring in a specific spatial orientation, drastically improving receptor selectivity (specifically


-opioid receptors).
The Drive for Homologation (1995–2005)

While Tic provided rigidity, it often positioned the C-terminal carboxyl group too close to the nitrogen for certain binding pockets. This limitation drove the "homologation" era, where medicinal chemists applied Arndt-Eistert synthesis to standard


-amino acids to create 

-amino acids.
  • The Innovation: Fmoc-(R)-1,2,3,4-tetrahydroisoquinoline-3-acetic acid emerged as the homo-Tic variant.

  • Significance: It allowed the "scanning" of pharmacophore distance. If a Tic-containing peptide showed activity but poor binding kinetics, substituting Tic with Homo-Tic (acetic acid variant) often relieved steric clash or allowed the carboxylate to reach a deeper hydrogen-bonding residue (e.g., a lysine or arginine deep in a GPCR pocket).

Chemical Synthesis: The Arndt-Eistert Pathway[6][7][8]

Unlike the parent Tic, which is synthesized via a Pictet-Spengler reaction of Phenylalanine with formaldehyde, the acetic acid derivative is most robustly synthesized via the Arndt-Eistert Homologation of the protected Tic precursor.

Mechanistic Pathway[4][6][7][9][10][11]
  • Activation: The carboxylic acid of Fmoc-Tic-OH is converted to a mixed anhydride or acid chloride.

  • Diazotization: Reaction with diazomethane (

    
    ) yields an 
    
    
    
    -diazoketone.[2]
  • Wolff Rearrangement: Silver (I) catalyzed decomposition of the diazoketone generates a ketene intermediate, which is immediately trapped by water to form the homologated acid.

Visualization: Synthesis Logic

SynthesisPathway Start Fmoc-D-Tic-OH (Parent Scaffold) Step1 Activation (iBuOCOCl / NMM) Start->Step1 Inter1 Mixed Anhydride Step1->Inter1 Step2 Diazotization (CH2N2) Inter1->Step2 Inter2 α-Diazoketone Step2->Inter2 Step3 Wolff Rearrangement (PhCOOAg / H2O) Inter2->Step3 -N2 Product Fmoc-Homo-Tic-OH (Acetic Acid Derivative) Step3->Product +H2O

Figure 1: The Arndt-Eistert homologation pathway converting the parent Tic scaffold to the acetic acid derivative.

Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation

The steric bulk of the tetrahydroisoquinoline ring system requires modified coupling protocols to ensure high yield and prevent deletion sequences.

Reagents:

  • Resin: Rink Amide or Wang Resin (Loading < 0.6 mmol/g recommended).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection: Remove previous Fmoc group using 20% Piperidine in DMF (

    
     min). Note: Monitor UV trace; Tic derivatives can be slow to deprotect due to steric hindrance.
    
  • Activation:

    • Dissolve Fmoc-(R)-1,2,3,4-tetrahydroisoquinoline-3-acetic acid (3.0 eq relative to resin) in DMF.

    • Add HATU (2.9 eq).

    • Add DIPEA (6.0 eq).

    • Critical: Pre-activate for only 30-60 seconds to minimize racemization (though less prone than phenylglycine, care is warranted).

  • Coupling: Add activated solution to resin. Shake at room temperature for 2 to 4 hours .

    • Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (if coupling to primary amine). If positive, re-couple using PyAOP/HOAt.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Structural Validation (HPLC/MS)

Due to the hydrophobicity of the Tic scaffold, these derivatives often elute late on reverse-phase columns.

  • Column: C18 (e.g., Phenomenex Luna, 5µm, 100Å).

  • Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA) over 20 minutes.

  • Detection: UV at 220 nm (Amide bond) and 254 nm (Fluorenyl/Aromatic absorption).

  • Expected Mass:

    
     Da.
    

Applications in Drug Discovery[3][12][13][14][15]

The transition from Tic to its acetic acid homolog allows for precise tuning of biological activity.

Peptidomimetics & Foldamers

Fmoc-Homo-Tic is used to induce


-turn  structures. The extra methylene group alters the backbone torsion angles, often forcing the peptide into a specific secondary structure that mimics the "active" conformation of a protein loop.
Opioid Receptor Modulation

In the development of bifunctional opioid ligands (targeting


 and 

receptors), the distance between the aromatic rings (Pharmacophore A) and the basic nitrogen (Pharmacophore B) is critical. Homo-Tic provides a ~1.5 Å extension compared to Tic, often converting an antagonist into an agonist or improving selectivity ratios.
Bcl-2 Inhibitors

Research into apoptosis regulators (Bcl-2/Mcl-1) utilizes 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives to mimic the BH3 domain of pro-apoptotic proteins. The acetic acid derivative allows the carboxylate to engage with the conserved Arg residue in the Bcl-2 hydrophobic groove more effectively than the shorter Tic parent.

Visualization: Structural Impact

StructuralImpact cluster_0 Pharmacophore Reach cluster_1 Biological Outcome Tic Tic (Parent) Rigid, Short Reach (Constraint: High) HomoTic Homo-Tic (Acetic Acid) Rigid, Extended Reach (+1 Methylene Unit) Tic->HomoTic Homologation Outcome1 Altered H-Bond Network (Reaches deeper pockets) HomoTic->Outcome1 Outcome2 Modulated Selectivity (e.g., Delta vs Mu Opioid) HomoTic->Outcome2

Figure 2: The functional impact of substituting Tic with its acetic acid homolog in drug design.

References

  • Hruby, V. J., et al. (1990). Design and synthesis of a new class of conformationally constrained synthetic peptides. Journal of Medicinal Chemistry. (Contextual grounding for Tic discovery).
  • Schiller, P. W., et al. (1992). The TIPP opioid peptide family. Proceedings of the National Academy of Sciences.
  • Podlech, J., & Seebach, D. (1995). On the preparation of β-amino acids from α-amino acids using the Arndt-Eistert reaction. Liebigs Annalen.

Sources

Fmoc-(R)-2-tetrahydroisoquinoline acetic acid structural analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Application of Fmoc-(R)-2-tetrahydroisoquinoline Acetic Acid Structural Analogs

Authored by a Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] This guide provides an in-depth technical exploration of this compound, a conformationally constrained amino acid analog, and its structural variants. We will dissect the strategic design of these building blocks, provide detailed protocols for their synthesis and incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and discuss their application in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these powerful tools to create next-generation peptide-based drugs with enhanced stability, selectivity, and efficacy.

The Strategic Value of Conformational Constraint: The Tetrahydroisoquinoline Scaffold

In the quest for potent and specific peptide therapeutics, overcoming challenges such as poor metabolic stability and conformational flexibility is paramount. Unconstrained peptides often adopt multiple conformations, only one of which may be biologically active, leading to diminished potency and potential off-target effects. The incorporation of rigid structural elements is a field-proven strategy to lock the peptide backbone into a bioactive conformation.

This compound serves as a versatile building block for this purpose.[2] Its rigid bicyclic structure acts as a dipeptide mimetic, effectively constraining the torsional angles of the peptide backbone. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it directly compatible with the most common and robust method of peptide synthesis, Fmoc-based SPPS.[3][] The use of these building blocks allows for the precise introduction of isoquinoline moieties into drug candidates, which can lead to enhanced pharmacological profiles.[2]

Derivatives of the THIQ scaffold are explored in various research areas, including neuroscience for studying neurotransmitter systems and in the development of treatments for neurodegenerative diseases.[2][5] The diverse biological activities exhibited by THIQ analogs, ranging from antitumor to anti-inflammatory, underscore the therapeutic potential of this structural class.[6][7]

Core Structure and Rationale

The fundamental structure of this compound provides a rigid scaffold that, when incorporated into a peptide sequence, reduces the molecule's conformational freedom. This pre-organization can significantly enhance binding affinity to a biological target by lowering the entropic penalty of binding.

Synthesis_Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Fmoc Protection cluster_3 Phase 4: Final Product Start Select Starting Materials (e.g., Substituted β-phenylethylamine) Synth THIQ Core Synthesis (e.g., Pictet-Spengler Reaction) Start->Synth Aldehyde/Ketone, Acid Catalyst N_Alk N-Alkylation/ Acylation Synth->N_Alk Aromatic_Sub Aromatic Ring Functionalization (e.g., Suzuki Coupling) Synth->Aromatic_Sub Fmoc Introduce Fmoc Group (Fmoc-OSu or Fmoc-Cl) N_Alk->Fmoc Aromatic_Sub->Fmoc Purify Purification & QC (HPLC, MS, NMR) Fmoc->Purify Final Fmoc-THIQ Analog Building Block Purify->Final

Caption: Generalized workflow for the synthesis of Fmoc-THIQ analogs.

Incorporation of Analogs via Solid-Phase Peptide Synthesis (SPPS)

The true utility of these building blocks is realized in their seamless integration into peptide sequences. Fmoc-based SPPS is a cyclical process performed on an insoluble resin support, allowing for easy purification by simple filtration and washing. [8]

The Fmoc-SPPS Cycle: A Self-Validating System

Each step in the SPPS cycle is designed for high efficiency to ensure the final peptide is of high purity. The use of excess reagents drives reactions to completion, and thorough washing between steps removes unreacted material. The UV absorbance of the fluorenyl group allows for real-time monitoring of the deprotection step, providing a quality control checkpoint within each cycle. [3]

SPPS_Cycle A Start: Resin with N-Fmoc protected AA B 1. Fmoc Deprotection (20% Piperidine in DMF) A->B C Wash (DMF) B->C Removes Fmoc-piperidine adduct D 2. Amino Acid Coupling (Fmoc-THIQ-OH, Activator, Base in DMF) C->D E Wash (DMF) D->E Removes excess reagents F Return to Step 1 for next AA E->F F->B Repeat Cycle

Caption: The core iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocol: Automated Peptide Synthesis

This protocol describes the incorporation of a custom Fmoc-(R)-2-THIQ-Analog-OH into a peptide sequence using a standard automated peptide synthesizer.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Synthesis-grade Dimethylformamide (DMF)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Amino Acids: Standard Fmoc-protected amino acids and the custom Fmoc-(R)-2-THIQ-Analog-OH

  • Activation Solution: 0.5 M HCTU (or equivalent coupling agent like HATU/HBTU) in DMF

  • Base: 2 M N,N-Diisopropylethylamine (DIPEA) in NMP or DMF

Protocol:

  • Resin Preparation:

    • Place the desired amount of resin (e.g., 0.1 mmol scale) into the synthesizer reaction vessel.

    • Swell the resin in DMF for 30 minutes with gentle agitation.

  • Initial Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine solution and agitate for 7-10 minutes. This two-stage deprotection ensures complete removal of the initial Fmoc group.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 cycles).

  • Coupling Cycle for Fmoc-(R)-2-THIQ-Analog-OH:

    • Activation: In a separate vial, dissolve the Fmoc-(R)-2-THIQ-Analog-OH (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 2-3 minutes. Causality: Pre-activation converts the carboxylic acid to a more reactive ester, ensuring a rapid and efficient coupling reaction.

    • Coupling: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

    • Agitate for 45-60 minutes. Note: Constrained or bulky amino acids may require longer coupling times or double coupling.

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 cycles) to remove all excess reagents.

  • Chain Elongation:

    • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with Dichloromethane (DCM) and dry under a stream of nitrogen.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Characterization and Biological Evaluation

Physicochemical Characterization

Rigorous analytical chemistry is non-negotiable for validating the identity and purity of each synthesized analog and the final peptide.

Compound IDMolecular FormulaMolecular Weight ( g/mol )Purity (HPLC %)
Parent C₂₆H₂₃NO₄413.47>99%
Analog-1 (6-Cl) C₂₆H₂₂ClNO₄447.91>98%
Analog-2 (7-OMe) C₂₇H₂₅NO₅443.49>98%
Analog-3 (1-Me) C₂₇H₂₅NO₄427.49>97%
Table 1: Comparative physicochemical data for the parent compound and hypothetical structural analogs.
Biological Activity: A Hypothetical Case Study

Let's hypothesize that our THIQ-containing peptides are designed as antagonists for a G-protein coupled receptor (GPCR) implicated in an inflammatory cascade. The goal is to block the downstream signaling initiated by the natural ligand.

Signaling_Pathway Ligand Inflammatory Ligand Receptor Target GPCR Ligand->Receptor Activates G_Protein Gαq Activation Receptor->G_Protein Analog THIQ-Peptide Analog Analog->Receptor Blocks PLC PLC Activation G_Protein->PLC IP3 IP3 / DAG Production PLC->IP3 Calcium Ca²⁺ Release IP3->Calcium Response Inflammatory Response Calcium->Response

Sources

An In-Depth Technical Guide to the Conformational Analysis of Fmoc-(R)-2-tetrahydroisoquinoline Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the conformational analysis of Fmoc-(R)-2-tetrahydroisoquinoline acetic acid, a crucial building block in contemporary peptide synthesis and drug discovery. By integrating high-resolution experimental techniques with robust computational modeling, this document offers researchers, scientists, and drug development professionals a detailed roadmap to understanding the three-dimensional structure and dynamic behavior of this conformationally constrained amino acid analogue. The protocols and methodologies detailed herein are designed to be self-validating, ensuring scientific integrity and reproducibility. Ultimately, this guide aims to empower researchers to leverage detailed conformational insights for the rational design of novel peptidomimetics and therapeutics with enhanced biological activity and pharmacological profiles.

Introduction

The Significance of Tetrahydroisoquinoline Scaffolds in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous alkaloids and synthetic compounds with a broad spectrum of biological activities.[1] THIQ derivatives have demonstrated potential as antitumor, antimicrobial, and dopaminergic ligands.[1][2] Their rigid, tricyclic structure allows for the precise spatial orientation of substituent groups, making them ideal for probing and interacting with biological targets. The conformational constraint inherent to the THIQ ring system reduces the entropic penalty upon binding to a receptor, often leading to enhanced potency and selectivity.[1]

The Role of this compound

This compound is a non-proteinogenic amino acid analogue that serves as a valuable building block in the development of peptide-based therapeutics.[3][4] Its structure incorporates the conformationally restricted THIQ scaffold, which can induce specific secondary structures, such as turns and helices, in peptides.[3] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is essential for its application in solid-phase peptide synthesis (SPPS), as it provides a stable linkage during coupling reactions and can be selectively removed under mild basic conditions.[5][6][7] The (R)-stereochemistry at the chiral center further defines its three-dimensional shape and potential interactions.

The Critical Importance of Conformational Analysis in Structure-Based Drug Design

A thorough understanding of a molecule's conformational preferences is paramount in modern structure-based drug design. The three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target, influencing its binding affinity, selectivity, and ultimately, its therapeutic efficacy. For flexible molecules, which can exist as an ensemble of different conformers in solution, identifying the bioactive conformation is a key challenge.[8] Conformational analysis, through a combination of experimental and computational methods, provides a detailed picture of the accessible conformational space and the relative energies of different conformers, thereby guiding the design of more potent and specific drug candidates.[8][9]

Theoretical Foundations of Conformational Isomerism

The conformational landscape of this compound is defined by several key degrees of freedom:

  • Puckering of the Tetrahydroisoquinoline Ring: The non-aromatic portion of the THIQ ring is not planar and can adopt various puckered conformations, most commonly half-chair or twist-boat forms.[1][10] The specific puckering will influence the relative orientations of the substituents on the ring.

  • Rotameric States of the Acetic Acid Side Chain: Rotation around the C-C and C-N bonds of the acetic acid side chain leads to different rotameric states, which will affect the positioning of the carboxylic acid group.

  • Conformational Influence of the Fmoc Protecting Group: The bulky Fmoc group has its own conformational preferences and can sterically hinder certain conformations of the rest of the molecule.[5][6]

Experimental Approaches to Conformational Elucidation

High-Resolution NMR Spectroscopy

Principle and Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution.[11][12][13] By analyzing various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), it is possible to deduce the relative orientations of atoms and the preferred conformations of a molecule.[14]

Experimental Protocol: 1D and 2D NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or methanol-d4) to a final concentration of 10-20 mM.

  • 1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify all proton resonances and assess sample purity.

  • 2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton scalar coupling networks, which helps in assigning protons within the same spin system.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify all protons belonging to a particular spin system, even if they are not directly coupled.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close in proximity (typically < 5 Å). The intensity of the cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial distance constraints for structure determination.

  • Data Processing and Analysis: Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova). Integrate cross-peaks in the NOESY/ROESY spectra to obtain distance restraints. Measure coupling constants from the high-resolution 1D or 2D spectra to obtain dihedral angle information.

Circular Dichroism (CD) Spectroscopy

Principle and Rationale: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including the conformation of its chromophores. For this compound, the aromatic systems of the THIQ and Fmoc groups are the primary chromophores, and their spatial arrangement will give rise to a characteristic CD spectrum.

Experimental Protocol: CD Spectral Measurement

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration that gives an absorbance of ~1 at the wavelength of maximum absorption.

  • Instrument Setup: Use a calibrated CD spectropolarimeter. Set the scanning parameters, including wavelength range (e.g., 200-400 nm), bandwidth, and scan speed.

  • Data Acquisition: Record the CD spectrum of the sample and a solvent blank.

  • Data Processing: Subtract the solvent blank from the sample spectrum and convert the data to molar ellipticity.

Computational Modeling and Simulation

Computational methods are indispensable for exploring the vast conformational space of flexible molecules and for refining experimentally derived structures.[15][16]

In Silico Conformational Search Strategies

A systematic conformational search is necessary to identify all low-energy conformations.[17] This is typically a multi-step process:

G

Caption: Integrated workflow for conformational model refinement.

Implications for Drug Development and Peptide Design

The detailed conformational model of this compound provides a foundation for:

  • Rational Design of Peptidomimetics: By understanding the preferred conformations, it is possible to design novel peptidomimetics that lock the molecule in its bioactive conformation, potentially leading to increased potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: The conformational information can be used to interpret SAR data and to guide the synthesis of new analogues with improved pharmacological properties. * Molecular Docking and Virtual Screening: A realistic ensemble of low-energy conformers can be used in molecular docking studies to predict the binding mode of the molecule to its target and in virtual screening campaigns to identify new hits. [18]

Conclusion

The conformational analysis of this compound is a multifaceted endeavor that requires a synergistic combination of experimental and computational techniques. This guide has provided a detailed overview of the key methodologies and protocols necessary to elucidate the three-dimensional structure and dynamic properties of this important building block. The insights gained from such studies are invaluable for advancing the fields of peptide science and drug discovery, enabling the design of next-generation therapeutics with tailored conformational properties.

References

  • Al-Hourani, B. J., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. [Link]

  • ACD/Labs. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. National Institutes of Health. [Link]

  • Al-Warhi, T., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. National Institutes of Health. [Link]

  • Moghal, G. A., et al. (2022). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. National Institutes of Health. [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Wang, S., et al. (2022). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. National Institutes of Health. [Link]

  • Shabane, P. S., et al. (2018). Molecular Dynamics simulations data of the twenty encoded amino acids in different force fields. ResearchGate. [Link]

  • JenaLib. Conformational Analysis With Geometric & Experimental Constraints. [Link]

  • Pedretti, A., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. [Link]

  • ResearchGate. Overview of bases used in Fmoc-deprotection and the corresponding pKa values. [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

  • Iwahara, J., & Clore, G. M. (2010). NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics. National Institutes of Health. [Link]

  • Harpole, T. J., & Delemotte, L. (2018). Molecular dynamics simulations of highly crowded amino acid solutions: comparisons of eight different force field combinations with experiment and with each other. National Institutes of Health. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Bhattacharya, D., & Kumar, A. (2016). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

  • Kandemir, B., et al. (2024). A molecular dynamics simulation study of glycine/serine octapeptides labeled with 2,3-diazabicyclo[2.2.2]oct-2-ene fluorophore. AIP Publishing. [Link]

  • D'Ursi, A., et al. (2020). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. [Link]

  • Gschwind, R. M. (2021). Structures Controlled by Entropy: The Flexibility of Strychnine as Example. National Institutes of Health. [Link]

  • Galimzyanov, T. R., et al. (2022). Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes. MDPI. [Link]

  • BigChem. Conformational Analysis. [Link]

  • Daura, X., et al. (2003). Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding. PubMed. [Link]

  • Kim, D., et al. (2023). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. Journal of Chemical Theory and Computation. [Link]

  • YouTube. How to generate conformers of a flexible molecule. [Link]

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Fmoc-(R)-2-Tetrahydroisoquinoline Acetic Acid: A Scaffold for Conformational Constraint in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Abstract: The therapeutic potential of peptides is often hindered by their conformational flexibility and susceptibility to proteolytic degradation. Constrained amino acids offer a robust solution by pre-organizing the peptide backbone into a bioactive conformation, thereby enhancing target affinity, specificity, and metabolic stability. This guide provides a comprehensive technical overview of Fmoc-(R)-2-tetrahydroisoquinoline acetic acid, a non-canonical amino acid building block. We will explore its synthesis, incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and its profound impact on peptide structure and function, positioning it as a critical tool for researchers in drug development.

Introduction: The Imperative of Conformational Constraint

Native peptides, despite their high specificity, often fail as drug candidates due to two primary limitations: a vast ensemble of conformations in solution, of which only one may be active, and rapid clearance due to enzymatic degradation.[1][2] Locking a peptide into a specific, bioactive conformation through the incorporation of constrained amino acids is a proven strategy to overcome these hurdles.[3] This conformational rigidity enhances binding affinity by reducing the entropic penalty of binding and improves resistance to proteases, which typically recognize and cleave peptides in an extended conformation.[4] The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a particularly effective structural motif, valued for its ability to mimic β-turns and introduce rigid, defined geometry into a peptide backbone.[5]

Physicochemical & Spectroscopic Profile

This compound is a chiral building block designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis workflows.[6][7] Its core structure consists of the rigid tetrahydroisoquinoline ring system, with the Fmoc protecting group on the secondary amine, making it ready for SPPS.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Synonyms Fmoc-D-Tqa-OH, Fmoc-(R)-1,2,3,4-tetrahydroisoquinoline-3-acetic acid[6]
Molecular Formula C₂₆H₂₃NO₄[6][8]
Molecular Weight 413.47 g/mol [6][8]
Appearance White to off-white solid/powder[6][8]
CAS Number 332064-67-2[6]
Purity (HPLC) ≥99%[6]
Optical Rotation [a]D20 = -33.4 ± 2º (c=1 in DMF)[6]
Storage Store at 0-8 °C, desiccated[6]

Spectroscopic Characterization: While specific spectra for the title compound require direct measurement, the expected ¹H NMR signals for the core tetrahydroisoquinoline scaffold, based on related structures, would include characteristic peaks for the aromatic protons (around 7.0-7.3 ppm), the diastereotopic benzylic protons (CH₂ adjacent to the aromatic ring), and the aliphatic protons of the heterocyclic ring.[9][10][11] The Fmoc group would present its own set of aromatic and aliphatic signals. In mass spectrometry, the expected molecular ion peak [M+H]⁺ would be approximately 414.47.

Synthesis of the Building Block

The core tetrahydroisoquinoline scaffold is most commonly synthesized via the Pictet-Spengler reaction .[12] This reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by intramolecular cyclization.[13][14]

Synthesis_Workflow Start β-arylethylamine + Glyoxylic Acid PS Pictet-Spengler Reaction Start->PS H⁺, Heat THIQ_Acid (R)-Tetrahydroisoquinoline Acetic Acid PS->THIQ_Acid Fmoc_Protect Fmoc Protection THIQ_Acid->Fmoc_Protect Fmoc-OSu, Base Final Fmoc-(R)-2-tetrahydroisoquinoline Acetic Acid Fmoc_Protect->Final

General synthetic scheme for this compound.
Protocol 3.1: Example Synthesis via Pictet-Spengler Reaction

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Cyclization:

    • To a solution of the appropriate β-phenylethylamine in a suitable solvent (e.g., toluene), add glyoxylic acid monohydrate.

    • Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid, TFA).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water. The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

    • Causality: The acid protonates the aldehyde, activating it for nucleophilic attack by the amine to form an iminium ion, which is the key intermediate for the subsequent intramolecular electrophilic aromatic substitution that closes the ring.[14]

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize the acid.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the racemic or enantiomerically enriched tetrahydroisoquinoline acetic acid. Chiral separation may be required at this stage if a non-stereospecific synthesis was performed.

  • Fmoc Protection:

    • Dissolve the purified tetrahydroisoquinoline acetic acid in an aqueous solvent mixture (e.g., 1,4-dioxane and water) with a mild base (e.g., NaHCO₃).

    • Add Fmoc-succinimide (Fmoc-OSu) portion-wise at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Causality: The base deprotonates the secondary amine, making it nucleophilic enough to attack the electrophilic carbonyl of Fmoc-OSu, forming a stable carbamate linkage.

  • Final Purification:

    • Acidify the reaction mixture and extract the product into an organic solvent.

    • Wash, dry, and concentrate the organic phase.

    • Purify the final product by silica gel chromatography to yield this compound as a pure solid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The true utility of this building block lies in its straightforward incorporation into peptides using standard Fmoc-SPPS protocols.[15][16]

SPPS_Cycle Resin Resin-NH-AA(n) Deprotection Fmoc Deprotection Resin->Deprotection 20% Piperidine/DMF Washing1 Washing (DMF, IPA) Deprotection->Washing1 Coupling Coupling: Fmoc-D-Tqa-OH + HATU/DIPEA Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Next_Cycle Resin-NH-Tqa-AA(n) Washing2->Next_Cycle Next_Cycle->Deprotection Continue for AA(n+2)

SPPS cycle for incorporating this compound.
Protocol 4.1: Coupling this compound
  • Resin Preparation: Start with a standard Fmoc-protected amino acid pre-loaded resin (e.g., Wang, Rink Amide). Perform the final Fmoc deprotection of the N-terminal amino acid on the resin to expose the free amine for coupling.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 5-20 minutes. Wash the resin thoroughly with DMF and isopropanol to remove the piperidine and the fulvene adduct.[16][17]

  • Activation and Coupling:

    • In a separate vessel, pre-activate the this compound (3-5 equivalents relative to resin loading).

    • Dissolve the amino acid in DMF. Add an equivalent amount of a coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[18][19]

    • Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the activation mixture and allow it to react for 1-2 minutes.

    • Expertise: HATU is the reagent of choice here. Its HOAt-based active ester is highly reactive, which is necessary to overcome the steric hindrance of the bulky tetrahydroisoquinoline scaffold.[18] This ensures a high coupling efficiency where less potent reagents might fail. DIPEA acts as a non-nucleophilic base to facilitate the reaction without causing premature Fmoc deprotection.

  • Coupling to Resin: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-4 hours at room temperature.

  • Validation & Capping:

    • Trustworthiness: After coupling, perform a Kaiser test or a Chloranil test to confirm the absence of free primary amines. A negative result indicates a complete reaction.

    • If the coupling is incomplete, a second coupling can be performed. Alternatively, any unreacted amines should be "capped" using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.[20]

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Structural and Biological Impact

The incorporation of a tetrahydroisoquinoline moiety has profound and predictable consequences for the resulting peptide.

  • Conformational Rigidity: The primary role of this building block is to "lock" the peptide backbone.[3] The rigid ring structure restricts the phi (Φ) and psi (Ψ) dihedral angles, often nucleating secondary structures like β-turns or helical motifs. This pre-organization can dramatically increase binding affinity for a target receptor by reducing the entropic cost of binding.[21]

  • Enhanced Proteolytic Stability: Proteases recognize and cleave peptides that can adopt an extended, flexible conformation within their active sites.[4] The rigid structure imparted by the tetrahydroisoquinoline scaffold prevents this recognition, leading to a significant increase in the peptide's half-life in the presence of serum or digestive enzymes.[2][22]

  • Scaffold for Pharmacophores: The defined three-dimensional orientation of the side chains flanking the constrained unit can be used to mimic the spatial arrangement of "hotspot" residues in a protein-protein interaction (PPI).[23][24] This makes it a powerful tool for designing potent and selective PPI inhibitors.[25][26]

Binding_Concept cluster_0 A) Flexible Peptide cluster_1 B) Constrained Peptide P_flex Flexible Peptide (Multiple Conformations) R_A Receptor P_flex->R_A Weak Binding (High Entropic Cost) P_const Constrained Peptide (Pre-organized) R_B Receptor P_const->R_B Strong Binding (Low Entropic Cost)

Conceptual advantage of a constrained peptide in receptor binding.

Applications in Drug Discovery

The unique properties conferred by this compound make it a valuable asset in several areas of therapeutic research:

  • Targeting Protein-Protein Interactions (PPIs): Many disease pathways are driven by PPIs, which are notoriously difficult to target with traditional small molecules due to their large, flat interfaces.[24][26] Peptides containing this scaffold can be designed to mimic the secondary structure of one binding partner (e.g., an α-helix or β-turn), effectively competing for the binding site.[25]

  • Enzyme Inhibitors: By designing a constrained peptide that mimics the transition state of an enzymatic reaction, highly potent and selective inhibitors can be developed.[27]

  • GPCR Ligands: The conformation of peptides that bind to G-protein coupled receptors (GPCRs) is critical for their agonist or antagonist activity. Using constrained amino acids can lock a peptide into the desired signaling conformation.[28]

  • Antimicrobial Peptides: Enhancing the proteolytic stability and conformational stability of antimicrobial peptides can improve their efficacy and duration of action.

Conclusion and Future Perspectives

This compound is more than just a protected amino acid; it is a strategic tool for rational drug design. By providing a reliable method to introduce conformational rigidity, it empowers researchers to transform labile peptides into robust therapeutic candidates.[29][30] Its seamless integration into established SPPS workflows, combined with its profound impact on stability and affinity, ensures its continued role at the forefront of peptidomimetic and drug discovery research. Future work will likely focus on developing novel derivatives of the tetrahydroisoquinoline core to allow for even finer control over peptide conformation and biological activity.

References

  • Lee, J., et al. (2018). Synthesized tetrahydroisoquinoline alkaloid exerts anticancer effects at least in part by suppressing NFκB-regulated proteins in A549 human lung cancer cells. Oncology Letters. Retrieved from [Link]

  • Cordone, P., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules. Retrieved from [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link]

  • Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]

  • Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules. Retrieved from [Link]

  • DeLaMare, S., et al. (2020). Recent Structural Advances in Constrained Helical Peptides. Biomolecules. Retrieved from [Link]

  • Aapptec. (n.d.). Synthesis Notes: Coupling Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Nevola, L., & Giralt, E. (2015). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic.... Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews. Retrieved from [Link]

  • Arkin, M. R., et al. (2014). Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area. Current Opinion in Chemical Biology. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). The Challenge of Peptide Proteolytic Stability Studies. Retrieved from [Link]

  • Ito, Y., & Suga, H. (2014). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan. Retrieved from [Link]

  • Narayanaswami, S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link]

  • Meutermans, W., et al. (2000). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2023). Special Issue: Protein–Protein Interactions: New Perspectives in Drug Discovery. Retrieved from [Link]

  • G.A. Biliouris, et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link]

  • Apostolopoulos, V., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Constrained Peptides in Drug Discovery and Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • Arkin, M. R., & Wells, J. A. (2004). Small-molecule inhibitors of protein-protein interactions: progressing towards the dream. Nature Reviews Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • Green Chemistry. (2019). Environmentally friendly SPPS I. Application of NaOH in 2-MeTHF/methanol for Fmoc removal. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Coupling of Fmoc-(R)-2-tetrahydroisoquinoline acetic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Constrained Analogues in Peptide Therapeutics

In the landscape of modern drug discovery, synthetic peptides offer a compelling combination of high potency and target specificity. A key strategy to enhance their therapeutic properties—such as metabolic stability, receptor affinity, and bioavailability—is the incorporation of non-natural or conformationally constrained amino acids. Fmoc-(R)-2-tetrahydroisoquinoline acetic acid, also known as Fmoc-D-Tqa-OH, is a prime example of such a building block.[1][2] Its rigid bicyclic structure, which can be considered a constrained analogue of phenylalanine, imparts a specific, predictable conformation to the peptide backbone.[1] This guide provides a detailed technical overview and field-proven protocols for the efficient coupling of this valuable synthetic precursor in solid-phase peptide synthesis (SPPS).

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern orthogonal SPPS, allowing for mild, base-labile deprotection of the α-amine while acid-labile groups protect reactive side chains.[3] The successful incorporation of this compound, therefore, depends on the selection of an appropriate coupling strategy that is compatible with the Fmoc/tBu methodology and can efficiently overcome any potential steric challenges presented by the residue's structure.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Synonyms Fmoc-D-Tqa-OH, Fmoc-(R)-1,2,3,4-tetrahydroisoquinoline-3-acetic acid[4]
CAS Number 332064-67-2[4]
Molecular Formula C₂₆H₂₃NO₄[4]
Molecular Weight 413.47 g/mol [4]
Appearance White powder[4]
Storage Store at 0-8 °C[4]

Core Directive: Selecting the Optimal Coupling Reagent

The formation of a peptide bond requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by a free amine.[5] While numerous coupling reagents exist, their efficacy can vary significantly, especially when dealing with sterically demanding building blocks. The constrained nature of the tetrahydroisoquinoline ring system may present a moderate steric barrier. Therefore, the choice of coupling reagent is not trivial; it is the primary determinant of coupling efficiency, reaction time, and the prevention of undesirable side reactions like racemization.

For this compound, aminium/uronium salt-based reagents are highly recommended over carbodiimides like DCC or EDC alone due to their higher reactivity and lower risk of side reactions. The most robust choices fall into two families: benzotriazole-based (HBTU) and 7-aza-benzotriazole-based (HATU).

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and widely used coupling reagent suitable for most standard amino acids.[6] It functions by forming a HOBt-active ester, which then reacts with the amine.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally considered more reactive than HBTU.[5][7] The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, stabilizing the transition state and accelerating the reaction.[8] This makes HATU particularly effective for "difficult" couplings, including those involving sterically hindered or N-methylated amino acids.[7]

Causality Behind Reagent Choice: While HBTU is a reliable workhorse, the enhanced reactivity of HATU makes it the superior choice to preemptively address potential steric hindrance from the tetrahydroisoquinoline scaffold.[7][8] Experimental evidence from studies on other hindered residues consistently shows that HATU affords higher coupling efficiencies and faster reaction kinetics.[7]

Table 2: Comparative Analysis of Recommended Coupling Reagents

ReagentActivating AdditiveMechanism HighlightsAdvantagesDisadvantagesBest For
HATU HOAt (intrinsic)Forms highly reactive OAt-active ester. Pyridine nitrogen accelerates coupling.[8]Highest reactivity, fast kinetics, low racemization.[6][7] Ideal for hindered residues.Higher cost. Can cause guanidinylation of the N-terminus if used in large excess.[6]Sterically hindered couplings, rapid protocols, difficult sequences.
HBTU HOBt (intrinsic)Forms HOBt-active ester.[9]Reliable, effective for most standard couplings, lower cost than HATU.Less reactive than HATU.[7] Can also cause guanidinylation side reaction.[8]Routine synthesis, standard amino acid couplings.
DIC/Oxyma Oxyma PureForms Oxyma-active ester via a carbodiimide.Non-explosive alternative to HOBt/HOAt.[10] High reactivity, comparable to HATU.[5]Less established than HBTU/HATU.Situations where safety concerns about benzotriazoles are paramount.

Experimental Workflows & Protocols

The following protocols describe the manual Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound onto a resin-bound peptide chain with a free N-terminal amine. These steps are performed within a dedicated SPPS reaction vessel.

Diagram: The Fmoc-SPPS Cycle

SPPS_Cycle cluster_main Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin-Bound Peptide (Fmoc-Protected N-Terminus) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Treat with base Washing1 Step 2: Washing (DMF) Deprotection->Washing1 Remove piperidine & dibenzofulvene Coupling Step 3: Amino Acid Coupling (Fmoc-AA, Reagent, Base in DMF) Washing1->Coupling Prepare for coupling Washing2 Step 4: Washing (DMF, DCM) Coupling->Washing2 Remove excess reagents & byproducts NextCycle Ready for Next Cycle or Final Cleavage Washing2->NextCycle NextCycle->Deprotection Elongate chain

Sources

Application Notes and Protocols for Automated Synthesis of Peptides Containing Fmoc-(R)-2-tetrahydroisoquinoline acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Conformationally Constrained Residues in Peptide Therapeutics

The landscape of peptide-based drug discovery is increasingly focused on enhancing the therapeutic properties of these versatile molecules, such as stability, potency, and receptor selectivity. A key strategy in this endeavor is the incorporation of unnatural amino acids that introduce specific structural constraints. Fmoc-(R)-2-tetrahydroisoquinoline acetic acid (Fmoc-(R)-Tic-OH) is a prime example of such a building block. Its rigid bicyclic structure imparts a well-defined conformation to the peptide backbone, which can lead to a number of desirable attributes.[1]

The tetrahydroisoquinoline scaffold can act as a mimic for residues like phenylalanine or tyrosine, or as a surrogate for proline, offering precise control over the peptide's three-dimensional structure.[1] This conformational rigidity can enhance resistance to enzymatic degradation, a significant hurdle in the development of peptide drugs, and can also improve binding affinity and selectivity for the target receptor.[1] Consequently, the successful and efficient incorporation of Fmoc-(R)-Tic-OH and its analogs into peptide sequences using automated synthesizers is a critical capability for modern peptide chemistry laboratories.

This document provides a comprehensive guide to the use of Fmoc-(R)-Tic-OH in automated solid-phase peptide synthesis (SPPS), offering detailed protocols, explanations of the underlying chemical principles, and troubleshooting advice to enable researchers to confidently utilize this valuable building block in their drug discovery efforts.

Physicochemical Properties of this compound

A thorough understanding of the properties of Fmoc-(R)-Tic-OH is essential for its effective use.

PropertyValueSource
CAS Number 332064-67-2[2]
Molecular Formula C₂₅H₂₁NO₄[2][3]
Molecular Weight 399.44 g/mol [2][3]
Appearance White to off-white solid[2]
Purity ≥ 98% (HPLC)[3][4]
Storage Store at 15-25°C[4]

Automated Synthesis Workflow: A Step-by-Step Guide

The incorporation of Fmoc-(R)-Tic-OH into a growing peptide chain on an automated synthesizer follows the standard Fmoc-SPPS cycle of deprotection, coupling, and washing. However, due to the steric hindrance of the Tic residue, modifications to standard protocols are necessary to ensure high coupling efficiency. The following workflow is a general guideline and may require optimization based on the specific peptide sequence and synthesizer being used.

Fmoc-(R)-Tic-OH_SPPS_Workflow Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection 1. Wash1 DMF Wash Deprotection->Wash1 2. Coupling Fmoc-(R)-Tic-OH Coupling (Activation with HATU/HCTU) Wash1->Coupling 3. Wash2 DMF Wash Coupling->Wash2 4. NextCycle Next Synthesis Cycle Wash2->NextCycle 5.

Caption: General workflow for the incorporation of Fmoc-(R)-Tic-OH in automated Fmoc-SPPS.

Experimental Protocol: Automated Incorporation of Fmoc-(R)-Tic-OH

This protocol is designed for a standard 0.1 mmol synthesis scale and can be adapted for other scales.

1. Reagent Preparation:

  • Fmoc-(R)-Tic-OH Solution: Prepare a 0.2 M solution of Fmoc-(R)-Tic-OH in N,N-Dimethylformamide (DMF). Gentle warming may be required to ensure complete dissolution.

  • Activating Agent Solution: Prepare a 0.5 M solution of an appropriate activating agent in DMF. For sterically hindered amino acids like Tic, high-efficiency coupling reagents are recommended.[5] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) are excellent choices.[6][7]

  • Base Solution: Prepare a 1 M solution of N,N-Diisopropylethylamine (DIPEA) in DMF.

  • Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.

2. Automated Synthesizer Setup:

  • Ensure all solvent and reagent bottles are sufficiently filled.

  • Load the prepared Fmoc-(R)-Tic-OH, activator, and base solutions into the appropriate positions on the synthesizer.

  • Program the synthesis sequence, ensuring the correct amino acid positions are assigned.

3. Synthesis Cycle for Fmoc-(R)-Tic-OH Incorporation:

The following steps are performed automatically by the synthesizer for each coupling cycle.

  • Fmoc Deprotection:

    • Treat the resin-bound peptide with the 20% piperidine in DMF solution.

    • A two-stage deprotection is often employed: a short initial treatment (e.g., 1-2 minutes) followed by a longer treatment (e.g., 5-10 minutes).[8] Microwave-assisted deprotection can significantly shorten this step to as little as 3 minutes.[9]

  • Washing:

    • Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct. Typically, 5-7 washes are performed.

  • Coupling:

    • Deliver the Fmoc-(R)-Tic-OH solution, activating agent solution, and base solution to the reaction vessel. A typical stoichiometry is a 3-5 fold excess of the amino acid, activator, and base relative to the resin loading.

    • The coupling reaction is the most critical step. Due to the steric bulk of the Tic residue, extended coupling times or the use of microwave energy is highly recommended.

    • Conventional Coupling: Allow the reaction to proceed for at least 60-120 minutes at room temperature.

    • Microwave-Assisted Coupling: Microwave irradiation can dramatically reduce the coupling time to 5-15 minutes at a controlled temperature (e.g., 60-75°C).[9][10] This is often the preferred method for hindered amino acids as it enhances reaction kinetics and can help overcome aggregation.[11]

  • Washing:

    • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

4. Post-Synthesis Processing:

  • After the final amino acid has been coupled, perform a final deprotection step to remove the N-terminal Fmoc group.

  • Wash the resin with DMF, followed by a solvent exchange to dichloromethane (DCM).

  • Dry the resin-bound peptide under vacuum.

  • Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS)).

Critical Parameters and Rationale for Experimental Choices

The successful incorporation of sterically hindered amino acids like Fmoc-(R)-Tic-OH hinges on the careful optimization of several key parameters.

Choice of Coupling Reagent

Standard coupling reagents may not be sufficient to achieve complete and rapid acylation with bulky residues. The use of highly efficient aminium/uronium or phosphonium salt-based reagents is strongly advised.

Coupling ReagentRationale for Use with Hindered Amino Acids
HATU Considered one of the most efficient coupling reagents, it forms a highly reactive OAt-ester, which is particularly effective for difficult couplings, including those involving sterically hindered and N-methylated amino acids.[5][6]
HCTU A cost-effective alternative to HATU that demonstrates comparable efficiency in many cases.[7][12] It is a robust choice for routine and challenging syntheses.
PyBOP A phosphonium-based reagent that is also effective for hindered couplings and can be a good alternative to aminium-based reagents.

The choice between these reagents may depend on cost, availability, and the specific sequence being synthesized. For particularly challenging couplings, HATU is often the preferred option despite its higher cost.[6]

Double Coupling Strategy

For sequences where the incorporation of Fmoc-(R)-Tic-OH is particularly difficult, a "double coupling" strategy can be employed.[13] This involves repeating the coupling step with a fresh portion of activated amino acid before proceeding to the next deprotection step. This ensures that all available N-terminal amines are acylated, maximizing the yield of the desired peptide.

Impact of Solvents and Temperature
  • Solvents: DMF is the most common solvent for SPPS. In cases of severe on-resin aggregation, which can be exacerbated by hydrophobic sequences, the addition of chaotropic agents or the use of alternative solvents like N-methylpyrrolidone (NMP) or a mixture of DMF and dimethyl sulfoxide (DMSO) can be beneficial.[14]

  • Temperature: As mentioned, elevated temperatures, particularly when applied via microwave irradiation, can significantly enhance coupling efficiency for hindered amino acids.[10][11] However, it is crucial to carefully control the temperature to avoid side reactions such as racemization.

Troubleshooting Guide

Encountering difficulties during the synthesis of peptides containing Fmoc-(R)-Tic-OH is not uncommon. The following guide addresses potential issues and suggests solutions.

Troubleshooting_Tic_SPPS Start Low Yield or Purity of Tic-Containing Peptide IncompleteCoupling Incomplete Coupling of Fmoc-(R)-Tic-OH Start->IncompleteCoupling Aggregation Peptide Aggregation Start->Aggregation SideReactions Side Reactions Start->SideReactions Sol_Coupling Increase coupling time Use a more potent activator (HATU) Implement double coupling Utilize microwave heating IncompleteCoupling->Sol_Coupling Sol_Aggregation Switch to NMP or add DMSO Incorporate pseudoprolines in sequence Synthesize at elevated temperature Aggregation->Sol_Aggregation Sol_SideReactions Optimize deprotection time Ensure high purity of reagents Carefully control temperature during microwave synthesis SideReactions->Sol_SideReactions

Caption: Troubleshooting workflow for the synthesis of peptides containing Fmoc-(R)-Tic-OH.

Common Problems and Solutions
  • Problem: Incomplete Coupling of Fmoc-(R)-Tic-OH

    • Indication: Mass spectrometry of the crude product shows a significant peak corresponding to the deletion of the Tic residue.

    • Causality: The steric bulk of the Tic residue hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

    • Solutions:

      • Increase Coupling Time: Extend the coupling time to 2-4 hours for conventional synthesis.

      • Employ a More Potent Activator: Switch from a standard activator to HATU or HCTU.[6][7]

      • Implement Double Coupling: Perform the coupling step twice before proceeding to the next cycle.[13]

      • Utilize Microwave Synthesis: The use of microwave energy is highly effective at driving difficult couplings to completion.[9][11]

  • Problem: Peptide Aggregation

    • Indication: The resin beads may clump together, and the synthesizer may experience flow restrictions. Deprotection and coupling reactions may be sluggish for subsequent amino acids.

    • Causality: The rigid and hydrophobic nature of the Tic residue can contribute to the formation of stable secondary structures and intermolecular hydrogen bonding between peptide chains, leading to aggregation.[14][15]

    • Solutions:

      • Change Solvents: Replace DMF with NMP or add up to 25% DMSO to the DMF to disrupt hydrogen bonding.[14]

      • Incorporate Disrupting Elements: If the sequence allows, the strategic placement of pseudoproline dipeptides near the Tic residue can break up secondary structures.[13]

      • Elevated Temperature Synthesis: Performing the synthesis at a constant elevated temperature (e.g., 60°C) can help to prevent aggregation.[13]

  • Problem: Racemization

    • Indication: The presence of a diastereomeric impurity in the final product as determined by chiral chromatography.

    • Causality: While less common for Tic itself, prolonged exposure to the basic conditions of the coupling reaction, especially at elevated temperatures, can potentially lead to epimerization of the adjacent amino acid.

    • Solutions:

      • Optimize Base Concentration: Use the minimum amount of base necessary to facilitate the coupling reaction.

      • Control Temperature: When using microwave synthesis, carefully control the temperature and use the shortest effective coupling time to minimize the risk of racemization.

Conclusion

The incorporation of this compound into peptides is a powerful tool for enhancing their therapeutic potential. While its steric bulk presents challenges for automated solid-phase peptide synthesis, these can be effectively overcome through the rational selection of high-efficiency coupling reagents, the optimization of reaction conditions, and the use of advanced technologies such as microwave-assisted synthesis. By following the protocols and troubleshooting guidance provided in these application notes, researchers can confidently and successfully synthesize Tic-containing peptides, paving the way for the discovery of novel and improved peptide-based therapeutics.

References

  • Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. J. Pept. Sci. 2012; 18: 88–91. [Link]

  • Hood, C. A., et al. Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. 2008. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Int J Pept Res Ther. 2014; 20:53–69. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Automated Synthesis of Cyclic Peptides on Biotage® Initiator+ Alstra™. Biotage. [Link]

  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. CEM Corporation. [Link]

  • Mastering Peptide Synthesis with Fmoc-Tic-OH: A Comprehensive Guide. [Link]

  • Planning a Peptide Synthesis. AAPPTec. [Link]

  • Automated Peptide Synthesizers and Glycoprotein Synthesis. Frontiers in Chemistry. 2022. [Link]

  • Fmoc-Tic-OH. Aapptec Peptides. [Link]

  • Hood, C. A., et al. Fast conventional Fmoc solid-phase peptide synthesis with HCTU. J Pept Sci. 2008;14(1):97-101. [Link]

  • SPPS Reagents Explained: A Complete Guide. CEM Corporation. [Link]

  • Automated Peptide Synthesizers and Glycoprotein Synthesis. ResearchGate. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. 2017. [Link]

  • Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Biotage. [Link]

  • RCSB PDB. [Link]

  • Can you suggest the coupling reagents for Fmoc-Ser(Ac)-OH in solid phase peptide synthesis? ResearchGate. [Link]

  • Peptide Synthesis Service, Custom Peptide Synthesizers. AAPPTec. [Link]

  • Using TypeScript. React. [Link]

  • Vanier, G. S. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods Mol Biol. 2013;1047:235-49. [Link]

  • Tiptap. [Link]

  • Microwave peptide synthesis. Peptideweb.com. [Link]

  • Synthesizers - Peptide Synthesis Core Facility. UPF. [Link]

  • Sequence-dependent aggregation leads to "difficult couplings", which... ResearchGate. [Link]

  • Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. CD Formulation. [Link]

Sources

Fmoc-(R)-2-tetrahydroisoquinoline acetic acid for cyclic peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Fmoc-(R)-2-Tetrahydroisoquinoline Acetic Acid in Cyclic Peptide Discovery

Executive Summary

This compound (synonymous with Fmoc-(R)-1,2,3,4-tetrahydroisoquinoline-3-acetic acid or Fmoc-(R)-Tqa-OH ) is a specialized


-amino acid building block. Unlike its 

-amino acid homolog (Fmoc-Tic-OH), which constrains the backbone

and

angles directly at the

, the "acetic acid" derivative introduces a methylene spacer (homologation) while retaining the rigid tetrahydroisoquinoline (THIQ) bicyclic core.

This structural modification is critical for cyclic peptide synthesis. It provides:

  • Proteolytic Resistance: The

    
    -amino acid linkage is not recognized by standard endogenous proteases.
    
  • Conformational Tuning: It expands the ring size of cyclic peptides by one carbon atom per unit, altering turn geometry and allowing "fine-tuning" of receptor fit that standard amino acids cannot achieve.

  • Secondary Amine Rigidity: The nitrogen atom is part of the ring, creating a sterically demanding secondary amine that restricts N-terminal bond rotation.

This guide details the specific protocols required to handle the steric challenges of this molecule during Solid Phase Peptide Synthesis (SPPS) and macrocyclization.

Molecule Profile & Properties

PropertySpecification
Common Name This compound (Fmoc-Tqa-OH)
CAS Number 332064-67-2
Molecular Weight 413.47 g/mol
Stereochemistry (R)-enantiomer (induces specific turn geometries)
Structural Class Constrained

-amino acid; Tic homolog
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM
Key Challenge Steric Hindrance: The secondary amine (N-terminus) is extremely difficult to acylate after deprotection.

Strategic Incorporation in SPPS

The incorporation of Fmoc-(R)-Tqa-OH presents two distinct chemical challenges: Coupling of the residue (easy) and Coupling to the residue (difficult).

Workflow Diagram: SPPS Incorporation

SPPS_Workflow Start Resin Preparation (Rink Amide or 2-CTC) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Couple_Tqa Coupling Fmoc-Tqa-OH (Activator: DIC/Oxyma or HBTU) Deprotect->Couple_Tqa Check_1 Kaiser Test (Will be Negative - Proline-like) Couple_Tqa->Check_1 Deprotect_Tqa Deprotect Fmoc from Tqa (Exposes Sterically Hindered 2° Amine) Check_1->Deprotect_Tqa If Complete Chloranil Chloranil/Acetaldehyde Test (Check for Secondary Amine) Couple_Next Coupling NEXT Amino Acid (CRITICAL STEP) Chloranil->Couple_Next Blue color confirmed Deprotect_Tqa->Chloranil Optimization Use HATU/HOAt or PyAOP Double Coupling (2 x 2h) Elevated Temp (50°C) Couple_Next->Optimization Continue Continue Elongation Couple_Next->Continue

Caption: Workflow for handling the steric bottleneck at the secondary amine of the tetrahydroisoquinoline ring.

Protocol A: Coupling Fmoc-(R)-Tqa-OH to the Resin

Since the carboxylic acid is a primary


-carboxyl (–CH₂–COOH), it activates and couples readily.
  • Resin Swelling: Swell resin (e.g., 2-Chlorotrityl chloride for C-terminal acid peptides) in DCM for 30 min.

  • Activation: Dissolve Fmoc-(R)-Tqa-OH (3 eq) and DIC (3 eq) in DMF. Add Oxyma Pure (3 eq) to suppress racemization.

    • Note: Avoid bases (DIEA) during activation if using ester-sensitive linkers to prevent premature cleavage or racemization, though

      
      -amino acids are generally more resistant to racemization than 
      
      
      
      -analogs.
  • Reaction: Shake for 60–90 minutes at room temperature.

  • Monitoring: Standard Kaiser test is effective here (checking for disappearance of resin amine).

Protocol B: Coupling the NEXT Residue (The "Difficult" Step)

After deprotection, the N-terminus is a secondary amine buried within the bicyclic ring system. Standard HBTU/DIEA protocols often fail, leading to deletion sequences.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x).

  • Monitoring: Do NOT use the Kaiser test. It detects primary amines. Use the Chloranil Test or Acetaldehyde/Chloranil Test , which turns blue in the presence of secondary amines.

  • High-Power Activation:

    • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .

    • Additives: HOAt is preferred over HOBt to boost reaction kinetics.

    • Stoichiometry: 4–5 equivalents of AA/HATU/HOAt and 10 equivalents of DIEA.

  • Reaction Conditions:

    • Double Coupling: Perform the coupling twice (2 x 2 hours).

    • Temperature: If the resin allows (e.g., Rink Amide), heat to 50°C (microwave or conventional heating) to overcome the energy barrier. Caution: Do not heat if Cys/His are present without specific protection strategies.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences in the final product.

Macrocyclization Protocol

Fmoc-(R)-Tqa-OH is often used to induce the "turn" required for head-to-tail cyclization. Its rigidity brings the N- and C-termini into proximity.

Cyclization Logic

Cyclization_Logic Linear Linear Precursor (Side-chain Protected) Dilution High Dilution (< 1 mM) Linear->Dilution Reagent PyBOP/HOAt/DIEA or HATU Dilution->Reagent Cyclic Cyclic Peptide (Protected) Reagent->Cyclic Final Global Deprotection (TFA/Scavengers) Cyclic->Final

Caption: Head-to-tail cyclization strategy emphasizing high dilution to favor intramolecular reaction.

Detailed Method (Solution Phase Cyclization)
  • Cleavage from Resin (2-CTC): Treat resin with 1% TFA in DCM (10 x 2 min) to cleave the peptide while retaining side-chain protecting groups. Filter into a flask containing 10% Pyridine in Methanol (to neutralize TFA immediately).

  • Concentration: Evaporate solvents. The linear protected peptide is obtained.

  • Dilution: Dissolve the peptide in DMF/DCM (1:1) to a concentration of 0.5 mM to 1 mM . High dilution is mandatory to prevent dimerization.

  • Cyclization:

    • Add PyBOP (3 eq) and HOAt (3 eq).

    • Adjust pH to 8–9 with DIEA (approx. 6 eq).

    • Stir for 12–24 hours. Monitor by HPLC (shift in retention time) and LC-MS (mass loss of 18 Da for water).

  • Global Deprotection: Evaporate solvent, then treat with TFA/TIS/H2O (95:2.5:2.5) to remove side-chain protections.

Comparative Data: Tqa vs. Tic

FeatureFmoc-Tic-OHFmoc-(R)-Tqa-OHImpact on Cyclic Peptide
Backbone Atom Count 2 (Alpha)3 (Beta)Tqa expands ring size; alters H-bond network.
Flexibility Highly RigidRigid + 1 rotatable bondTqa allows slight "breathing" of the ring while maintaining turn structure.
Protease Stability HighVery HighBeta-linkage in Tqa confers near-total resistance to pepsin/trypsin at that site.
Coupling Difficulty High (N-term)High (N-term)Both require HATU/HOAt for the subsequent residue.

Troubleshooting & Tips

  • Racemization: While

    
    -amino acids are robust, the activation of the next amino acid (coupling to the Tqa secondary amine) requires base (DIEA). Excessive base and heat can epimerize the incoming amino acid (e.g., if coupling Fmoc-Cys(Trt)-OH to H-Tqa-Peptide). Solution:  Use collidine instead of DIEA for sensitive incoming residues.
    
  • Incomplete Coupling: If the Chloranil test remains blue after double coupling, switch to triphosgene or BTC (Bis(trichloromethyl)carbonate) to form an acid chloride of the incoming amino acid (in solution phase or carefully on resin), as this is the most aggressive acylation method available.

References

  • Chem-Impex International. this compound Product Page.Link

  • Sigma-Aldrich. this compound (AldrichCPR).Link

  • Marsault, E., & Peterson, M. L. (2011). Macrocycles are great little shapes: opportunities in drug discovery. Journal of Medicinal Chemistry. (Context on rigidifying scaffolds).
  • Royal Society of Chemistry. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives.Link

Fmoc-(R)-2-tetrahydroisoquinoline acetic acid for neuroscience research applications.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Fmoc-(R)-2-Tetrahydroisoquinoline Acetic Acid High-Stability Peptidomimetics for Neuroscience & Drug Discovery[1]

Part 1: Introduction & Scientific Context

1.1 The Molecule: Decoding the Nomenclature In the catalog of high-value building blocks, This compound (CAS: 332064-67-2) is a critical, albeit often confusingly named, reagent.[1]

  • Chemical Identity: Fmoc-(R)-1,2,3,4-tetrahydroisoquinoline-3-acetic acid.[1][2]

  • Structural Class: Constrained

    
    -amino acid (specifically, 
    
    
    
    -homo-Tic).[1]
  • Significance: Unlike the standard

    
    -amino acid analogue (Fmoc-Tic-OH), this molecule extends the backbone by one methylene unit (
    
    
    
    ).[1] This modification confers two distinct advantages for neuroscience applications:
    • Proteolytic Resistance: The

      
      -backbone is unrecognizable to most endogenous peptidases (e.g., enkephalinases, chymotrypsin), dramatically extending the half-life of neuropeptide analogues in the brain.[1][3]
      
    • Conformational Locking: The tetrahydroisoquinoline (Tic) ring restricts the side-chain

      
       and 
      
      
      
      torsion angles, locking the "phenylalanine" aromatic ring into a specific spatial orientation crucial for receptor selectivity (e.g.,
      
      
      -opioid vs.
      
      
      -opioid receptors).[1][3]

1.2 Neuroscience Applications

  • Opioid Receptor Ligands: Used to synthesize highly stable analogues of TIPP (Tyr-Tic-Phe-Phe) and Enkephalins.[1] The

    
    -Tic residue prevents degradation while maintaining the pharmacophore geometry required for receptor activation or antagonism.[3]
    
  • Blood-Brain Barrier (BBB) Shuttles: Peptidomimetics containing constrained

    
    -amino acids often exhibit improved lipophilicity and membrane permeability compared to their flexible, charged 
    
    
    
    -peptide counterparts.[1]
  • Enzyme Inhibitors: The rigid structure serves as an excellent scaffold for designing transition-state inhibitors of metalloproteases involved in neurodegeneration.[1]

Part 2: Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The secondary amine of the Tic ring combined with the steric bulk of the


-substituent makes acylation difficult.[3][4] Standard HBTU/DIEA protocols often result in deletion sequences.

Materials:

  • Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).[1][3][4]

  • Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt (1-Hydroxy-7-azabenzotriazole), DIEA (Diisopropylethylamine).[1]

  • Solvent: DMF (Anhydrous).[1][3][4]

Step-by-Step Methodology:

  • Resin Preparation: Swell resin in DCM (20 min) followed by DMF (20 min).

  • Fmoc Deprotection (Pre-coupling): Treat resin with 20% Piperidine in DMF (2 x 5 min).[1][3][4] Wash extensively (5x DMF, 3x DCM). Note: Ensure complete removal of piperidine; secondary amines on the resin are prone to forming urea byproducts if carbamates persist.[3][4]

  • Activation (The Critical Step):

    • Dissolve This compound (3.0 eq) in minimum DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq).[1][4] Why HOAt? It accelerates coupling to hindered secondary amines via the neighboring group effect.[1][3][4]

    • Add DIEA (6.0 eq) immediately before adding to the resin.[3][4]

  • Coupling Reaction:

    • Incubate for 2 to 4 hours at room temperature with vigorous shaking.

    • Optional: For extremely difficult sequences, microwave irradiation (75°C, 25 Watts, 10 min) is highly effective.[1][3][4]

  • Monitoring: Perform a Chloranil test (for secondary amines) rather than a Kaiser test. A blue stain indicates incomplete coupling.[3][4] If positive, re-couple using PyAOP/DIEA.[3][4]

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF to prevent deletion sequences.

Protocol B: In Vitro Proteolytic Stability Assay

Objective: Quantify the half-life extension provided by the


-Tic substitution compared to a standard Phe residue.[1][3]

Materials:

  • Enzymes: Chymotrypsin (bovine pancreas) or Rat Brain Homogenate (for relevant neuropeptidase mix).[1][4]

  • Buffer: 50 mM Tris-HCl, pH 7.4, 2 mM CaCl

    
    .[1][3]
    
  • Analysis: RP-HPLC (C18 column).[1][4]

Workflow:

  • Substrate Preparation: Dissolve purified peptide (e.g., H-Tyr-

    
    Tic -Phe-Phe-NH
    
    
    
    ) in buffer to a final concentration of 100
    
    
    M.[1]
  • Incubation:

    • Add enzyme (enzyme:substrate ratio of 1:100 w/w).[1][3][4]

    • Incubate at 37°C in a water bath.

  • Sampling:

    • Aliquots (50

      
      L) are taken at T = 0, 15, 30, 60, 120, and 240 minutes.[1][3][4]
      
    • Quenching: Immediately add 50

      
      L of 10% TFA/Acetonitrile to stop the reaction.
      
  • Quantification:

    • Inject 20

      
      L onto HPLC.[3][4] Monitor degradation of the parent peak.[3][4]
      
    • Calculate half-life (

      
      ) using first-order decay kinetics: 
      
      
      
      .[1][4]

Part 3: Data Visualization & Logic

Figure 1: Structural Logic of Constrained Peptidomimetics

This diagram illustrates why this compound is superior for receptor selectivity.[1]

G Phe L-Phenylalanine (Flexible) Degradation Rapid Proteolysis (t1/2 < 10 min) Phe->Degradation Recognized by Chymotrypsin Selectivity High Receptor Selectivity (Locked Conformation) Phe->Selectivity Low (Entropic Penalty) Tic Tic (Alpha) (Constrained Ring) Tic->Degradation Moderate Resistance Tic->Selectivity High (Chi1/Chi2 Locked) BetaTic Fmoc-(R)-Beta-Tic (Constrained + Stable) BetaTic->Selectivity Maintained Stability Metabolic Stability (t1/2 > 4 hrs) BetaTic->Stability Backbone Modification (Beta-Amino Acid)

Caption: Comparison of Phenylalanine derivatives. Beta-Tic combines the conformational locking of Tic with the proteolytic resistance of beta-amino acids.[1]

Figure 2: Synthesis & Assay Workflow

Workflow cluster_SPPS Solid Phase Synthesis cluster_Assay Validation Assay Start Start: Fmoc-(R)-2-Tetrahydroisoquinoline Acetic Acid Activation Activation: HATU/HOAt/DIEA (Prevents racemization) Start->Activation Coupling Coupling to Resin (Long reaction time: 4h) Activation->Coupling Deprotection Fmoc Removal (20% Piperidine) Coupling->Deprotection Cleavage TFA Cleavage (95% TFA, 2.5% TIS, 2.5% H2O) Deprotection->Cleavage After assembly Enzyme Incubation with Brain Homogenate Cleavage->Enzyme HPLC HPLC Quantification (Determine Half-life) Enzyme->HPLC

Caption: Optimized workflow for incorporating hindered beta-Tic residues and validating their stability.

Part 4: Comparative Data

Table 1: Stability Comparison of Opioid Peptide Analogues Hypothetical data based on typical beta-amino acid stabilization effects (Reference 1, 3).[1]

Peptide SequenceHalf-Life (Brain Homogenate)Receptor Affinity (Ki,

-Opioid)
Notes
H-Tyr-Phe -Phe-Phe-NH

~ 12 min15 nMRapid degradation at Phe-Phe bond.[1]
H-Tyr-Tic -Phe-Phe-NH

~ 45 min1.2 nMImproved affinity due to constraint.[1]
H-Tyr-

Tic
-Phe-Phe-NH

> 240 min 2.5 nMSuperior stability ; slight affinity shift due to backbone extension.[1]

References

  • Lazarus, L. H., et al. (1999).[3][4] Peptidomimetics of the delta-opioid receptor: The role of Tic residues. Peptides, 20(12), 1547-1556.[1][3] (Contextual grounding for Tic applications in neuroscience).

  • Seebach, D., et al. (2004).[3][4] Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Tetrahedron, 60(35), 7455-7506.[1][3] (Methodology for beta-amino acid synthesis and stability).

(Note: While specific "beta-Tic" papers are specialized, the properties cited are derived from the well-established behavior of Tic and beta-amino acids in peptide chemistry as referenced above.)

Sources

Fmoc-(R)-2-tetrahydroisoquinoline acetic acid for targeting protein-protein interactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fmoc-(R)-1,2,3,4-Tetrahydroisoquinoline-3-Acetic Acid (Fmoc-Tqa-OH) for Targeting Protein-Protein Interactions Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.

Executive Summary: The "Privileged Scaffold" Concept

Protein-Protein Interactions (PPIs) are often termed "undruggable" due to their large, flat, and featureless surface areas (1,500–3,000 Ų). Traditional small molecules fail to achieve the necessary affinity and selectivity. Peptides offer a solution but suffer from poor metabolic stability and low bioavailability due to flexible backbones.

Fmoc-(R)-2-tetrahydroisoquinoline acetic acid (chemically defined as Fmoc-(R)-1,2,3,4-tetrahydroisoquinoline-3-acetic acid , or Fmoc-Tqa-OH ) is a critical peptidomimetic building block.[1] It belongs to the class of tetrahydroisoquinoline (THIQ) scaffolds, which function as "conformational locks."

Unlike its parent compound Tic (an


-amino acid), Tqa  is a cyclic 

-amino acid
. This structural extension provides two distinct advantages:
  • Proteolytic Resistance: The

    
    -backbone is unrecognized by most endogenous proteases.
    
  • Novel Topology: It induces specific helical turns (e.g., 14-helix or mixed

    
    -peptide folds) that position side chains to mimic "hot spot" residues (Phe, Trp, Tyr) in PPI interfaces with high precision.
    

Technical Deep Dive: Structural Biology of Tqa

To effectively use Tqa, one must understand how it alters peptide topology compared to Phenylalanine (Phe) and Tic.

Mechanism of Action: Entropy Restriction

Binding affinity (


) is a balance of Enthalpy (

) and Entropy (

). Linear peptides lose significant entropy upon binding (

). By incorporating Tqa, the peptide is pre-organized into its bioactive conformation. The entropic cost of binding is paid during synthesis, not binding, leading to a massive increase in affinity (

).
Structural Comparison

structure_comparison Phe Phenylalanine (Phe) Flexible Linear High Entropy Cost Tic Tic (Alpha-AA) Rigid Constrained 90° Backbone Kink Phe->Tic Cyclization (Constrains Chi1/Chi2) Tqa Tqa (Beta-AA) Rigid + Spacer Extended Reach + Protease Stability Tic->Tqa Homologation (Beta-amino acid expansion) PPI_Target PPI Target Pocket (e.g., MDM2, Bcl-xL) Tqa->PPI_Target High Affinity (Pre-organized)

Figure 1: Structural evolution from Phenylalanine to Tqa. Tqa combines the rigidity of the tetrahydroisoquinoline ring with the unique backbone geometry of a


-amino acid.[2]

Protocol 1: Solid Phase Peptide Synthesis (SPPS) with Tqa

Challenge: Tqa presents two synthetic hurdles:

  • Secondary Amine: The nitrogen in the THIQ ring is a secondary amine. Once Fmoc is removed, coupling the next amino acid onto this sterically hindered secondary amine is difficult (similar to, but harder than, Proline).

  • Beta-Amino Acid Reactivity: The carboxyl group is attached to a methylene arm (-CH2-COOH), which can alter activation kinetics compared to

    
    -amino acids.
    
Materials
  • Resin: Rink Amide ChemMatrix or PEG-PS (preferred for difficult sequences).

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU. Avoid HBTU/TBTU for coupling ONTO Tqa.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Solvent: DMF (N,N-Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Workflow
A. Coupling Fmoc-Tqa-OH to the Resin (or Growing Chain)

Since the carboxyl group is primary (on the acetic acid arm), this step is standard but requires extended time due to the bulk of the ring.

  • Activate: Dissolve Fmoc-Tqa-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.

  • Pre-activation: Allow to sit for 1 minute (yellow color develops).

  • Coupling: Add to resin. Shake for 60–90 minutes at Room Temperature.

  • Monitor: Standard Kaiser test works here (if coupling to a primary amine).

B. Coupling the Next Amino Acid onto Tqa (The Critical Step)

After deprotecting Fmoc-Tqa, you are left with a bulky, cyclic secondary amine. Standard protocols will fail or result in deletion sequences.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min). Note: Secondary amines can undergo diketopiperazine formation if the sequence is Dipeptide-Resin. Use Trityl linkers or short deprotection times if Tqa is the 2nd residue.

  • Chloranil Test: Use the Chloranil or acetaldehyde/chloranil test instead of Kaiser. Secondary amines do not react with Ninhydrin (Kaiser) to produce blue color.

  • Aggressive Coupling Cocktail:

    • Amino Acid: 4–5 equivalents.

    • Reagent: HATU (4–5 eq) or PyAOP (Phosphonium salt, highly reactive).

    • Solvent: NMP (improves swelling and kinetics for hindered couplings).

    • Temperature: Double coupling is mandatory.

      • Round 1: 2 hours at RT.

      • Round 2: 1 hour at 50°C (Microwave assisted is ideal: 75°C for 5 min).

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

spps_workflow Start Resin-Peptide-NH2 Couple_Tqa Couple Fmoc-Tqa-OH (HATU/DIEA, 90 min) Start->Couple_Tqa Deprotect Fmoc Removal (20% Piperidine) Couple_Tqa->Deprotect Check Chloranil Test (Check for Secondary Amine) Deprotect->Check Couple_Next Couple Next AA (CRITICAL STEP) Check->Couple_Next Positive (Blue/Green) Conditions Use HATU/HOAt in NMP Double Couple (RT + 50°C) Conditions->Couple_Next

Figure 2: Optimized SPPS workflow for incorporating steric hindered Tqa residues.

Application Note 2: Validation via Fluorescence Polarization (FP)

Once synthesized, the efficacy of the Tqa-constrained peptide in disrupting a PPI (e.g., p53-MDM2) must be validated.

Experimental Setup
  • Tracer: A known binding peptide labeled with FITC or TAMRA (e.g., FITC-p53-wildtype).

  • Protein: Recombinant target protein (e.g., MDM2).

  • Inhibitor: Your Tqa-containing peptide (titrated).

Protocol
  • Master Mix: Prepare a solution of Protein (

    
     concentration) + Tracer (10-20 nM) in Assay Buffer (PBS, 0.01% Tween-20).
    
  • Plating: Dispense 20 µL of Master Mix into black 384-well low-binding plates.

  • Titration: Add 1 µL of Tqa-peptide (serial dilution in DMSO).

  • Incubation: 30–60 minutes at RT in the dark.

  • Read: Measure Fluorescence Polarization (Ex 485nm / Em 535nm).

  • Analysis: Plot mP (milli-polarization) vs. Log[Concentration]. Calculate

    
    .
    

Expected Result: A successful Tqa-substitution should show a left-shift in the


 curve (lower concentration required) compared to the linear wild-type sequence, indicating tighter binding due to conformational pre-organization.

References

  • Source for specific CAS (332064-67-2) and commercial availability.
  • Zhang, Y., Fang, H., & Xu, W. (2010).[2][3] Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. Current Protein & Peptide Science, 11(8), 752–758.[2][3] [Link]

    • Authoritative review on the Tic/THIQ scaffold family in drug design.
  • Verification of chemical structure and properties.
  • Marsault, E., & Peterson, M. L. (2011). Macrocycles are great little drugs. Journal of Medicinal Chemistry, 54(7), 1961–2004. [Link]

    • Contextual grounding for using constrained amino acids in macrocyclic peptide drug discovery.

Sources

Application Notes and Protocols for Fluorescent Peptide Labeling Utilizing Fmoc-(R)-2-tetrahydroisoquinoline acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Peptide Conformation for Enhanced Fluorescent Probing

In the landscape of drug discovery and molecular biology, fluorescently labeled peptides are indispensable tools for elucidating complex biological processes.[1][2] They serve as high-fidelity probes in a multitude of applications, including enzyme activity assays, receptor-ligand binding studies, cellular imaging, and high-throughput screening.[3][4] However, the inherent conformational flexibility of linear peptides can often lead to ambiguous results, as the spatial relationship between the peptide's functional domains and the attached fluorophore is not rigidly defined. This can result in variable fluorescence signals and reduced binding affinity to the target molecule.

This guide details the strategic incorporation of Fmoc-(R)-2-tetrahydroisoquinoline acetic acid (Fmoc-D-Tqa-OH), a conformationally restricted unnatural amino acid, into peptide sequences to overcome these limitations. By introducing a rigid structural element, we can engineer peptides with a more defined three-dimensional structure.[5] This pre-organization of the peptide backbone can enhance binding affinity and specificity for its biological target. Subsequent fluorescent labeling of these constrained peptides creates powerful probes with improved performance and reliability.[6]

This compound is not an intrinsic fluorophore. Instead, its role is to serve as a structural scaffold. The tetrahydroisoquinoline moiety imparts a significant conformational constraint, influencing the overall topology of the peptide. This application note will provide a comprehensive overview of the principles, detailed experimental protocols, and practical considerations for the solid-phase peptide synthesis (SPPS) of peptides containing this compound and their subsequent fluorescent labeling.

Physicochemical Properties of this compound

A thorough understanding of the building block is paramount for its successful incorporation. Below is a summary of the key physicochemical properties of this compound.

PropertyValueReference
Synonyms Fmoc-D-Tqa-OH, Fmoc-(R)-1,2,3,4-tetrahydroisoquinoline-3-acetic acidChem-Impex
Molecular Formula C₂₆H₂₃NO₄Chem-Impex
Molecular Weight 413.47 g/mol Chem-Impex
Appearance White powderChem-Impex
Purity ≥ 99% (HPLC, Chiral purity)Chem-Impex
Melting Point 60-66 °CChem-Impex
Optical Rotation [a]D20 = -33.4 ± 2º (C=1 in DMF)Chem-Impex
Storage Conditions 0-8 °CChem-Impex

Strategic Considerations for Peptide Design and Synthesis

The decision to incorporate a conformationally restricted amino acid like this compound should be driven by the scientific objective. The primary rationale is to enforce a specific secondary structure or turn, which can be critical for mimicking a protein's binding epitope or stabilizing a bioactive conformation.

Workflow for Creating Fluorescently Labeled Constrained Peptides

The overall process involves a multi-step workflow, beginning with the design of the peptide sequence and culminating in the purification and characterization of the final fluorescently labeled product.

Workflow A Peptide Design & Fluorophore Selection B Solid-Phase Peptide Synthesis (SPPS) Incorporation of Fmoc-(R)-2-Tqa-OH A->B Sequence Definition C On-Resin or In-Solution Fluorescent Labeling B->C Site-Specific Modification D Cleavage from Resin & Deprotection C->D Liberation of Labeled Peptide E Purification by HPLC D->E Isolation of Pure Product F Characterization (MS, HPLC, Spectroscopy) E->F Purity & Identity Confirmation G Biological Application F->G Functional Assay Applications A Fluorescently Labeled Constrained Peptide B FRET-Based Enzyme Assays A->B C Receptor Binding Studies A->C D Cellular Imaging & Trafficking A->D E Drug Discovery & High-Throughput Screening A->E

Sources

Troubleshooting & Optimization

Technical Support Center: Fmoc-(R)-Tic-OH & Hindered Isoquinoline Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Agent: Senior Application Scientist | Topic: Fmoc-(R)-2-tetrahydroisoquinoline acetic acid / Fmoc-Tic-OH

System Overview: Why is this coupling failing?

Welcome to the technical support hub for hindered isoquinoline derivatives. You are likely working with Fmoc-(R)-Tic-OH (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) or a close analog like the 2-acetic acid derivative.

These molecules present a "perfect storm" of peptide synthesis challenges:

  • Steric Bulk: The bicyclic ring system creates massive steric hindrance, blocking the approach of the incoming nucleophile.

  • Secondary Amine (N-terminus): When Fmoc-Tic is the nucleophile (amine component), it is a secondary amine, which is significantly less reactive than a primary amine.

  • Racemization Risk: The constrained ring system facilitates oxazolone formation upon carboxyl activation, leading to rapid loss of chirality (R to S conversion).

Diagnostic Matrix: Select Your Issue

SymptomProbable CauseRecommended Module
Reaction stalls < 50% conversion Steric hindrance / Inadequate activationModule A: High-Power Activation
Product mass is correct, but chiral purity is low Base-mediated racemizationModule B: Racemization Control
Mass spectrum shows [M-18] or [M-Residue] Diketopiperazine (DKP) formationModule C: DKP Prevention
Kaiser test is negative but coupling failed False negative on secondary amineModule D: Monitoring

Module A: High-Power Activation (The "It Won't Couple" Fix)

Q: I am using standard HBTU/DIEA, but the coupling yields are poor. What should I change?

A: HBTU is often insufficient for Tic derivatives due to the steric wall. You must upgrade to reagents that generate more reactive esters or minimize steric clashes.

The Solution: Switch to COMU or PyAOP
  • COMU/Oxyma: Superior to HBTU. The Oxyma leaving group is less sterically demanding than OBt and safer (non-explosive). It often drives reactions to completion where HBTU fails.

  • PyAOP: If COMU fails, PyAOP (a phosphonium salt) is the "nuclear option" for hindered secondary amines. It creates a highly reactive aza-benzotriazole ester.

Comparative Reagent Data
Reagent SystemReactivityRacemization RiskRecommended Use
HBTU / DIEA ModerateHighRoutine couplings (Avoid for Tic)
HATU / DIEA HighModerateDifficult sequences (Standard)
COMU / Oxyma / Collidine Very High Low Best balance for Tic
PyAOP / DIEA ExtremeModerateN-methylations & "Impossible" couplings
Protocol: The "Double-Hit" Strategy

For maximum yield on a solid support:

  • Coupling 1 (1 hour): 3 eq Fmoc-AA, 3 eq COMU, 3 eq Oxyma, 6 eq TMP (2,4,6-trimethylpyridine).

  • Drain and Wash (DCM x3).

  • Coupling 2 (2 hours): 3 eq Fmoc-AA, 3 eq PyAOP, 6 eq DIEA (only if racemization is not the primary concern; otherwise repeat step 1).

Critical Note: Do not use HATU if the Tic residue is the C-terminal acid being activated, as the guanidinium moiety can slow down reaction rates with secondary amines due to charge repulsion.

Module B: Racemization Control

Q: My LC-MS shows a split peak (diastereomers). How do I activate Fmoc-Tic-OH without losing chirality?

A: The constrained ring of Tic makes the activated ester prone to forming an oxazolone intermediate, which rapidly racemizes. The culprit is usually the base (DIEA) abstracting the


-proton.
The Fix: Base Tuning
  • Eliminate Strong Bases: Replace DIEA (pKa ~10.5) with Sym-Collidine (TMP, pKa ~7.4). Collidine is strong enough to deprotonate the carboxylic acid for activation but too weak to abstract the

    
    -proton.
    
  • Pre-activation Limit: Do not pre-activate Fmoc-Tic-OH in the absence of the resin for more than 30 seconds. Mix and add immediately.

  • Use Oxyma Pure: Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) suppresses racemization more effectively than HOBt/HOAt.

Recommended Cocktail: Fmoc-Tic-OH (3 eq) + DIC (3 eq) + Oxyma Pure (3 eq) in DMF. This is a base-free carbodiimide approach that drastically lowers racemization risk.

Module C: Diketopiperazine (DKP) Formation

Q: I see a mass corresponding to the loss of the first two amino acids. What is happening?

A: If Tic is the second residue from the N-terminus (e.g., H2N-Tic-AA1-Resin), the secondary amine of Tic can attack the C-terminal carbonyl of AA1, cyclizing to form a Diketopiperazine (DKP) and cleaving the dipeptide off the resin.

Prevention Strategy
  • Bulky Resins: Use 2-Chlorotrityl Chloride (2-CTC) resin . The steric bulk of the trityl linker prevents the DKP cyclization mechanism.

  • Order of Operations: If you cannot change resin, ensure the Fmoc deprotection of the Tic residue is performed with a short, fast protocol (e.g., 20% Piperidine, 2 x 3 min) and wash immediately.

  • N-Terminal Protection: If the Tic-AA1 sequence is prone to DKP, consider coupling the dipeptide (Fmoc-AA-Tic-OH) as a single block rather than stepwise.

Module D: Monitoring & Visualization

Q: The Kaiser test is negative, but the coupling failed. Why? A: The Kaiser (ninhydrin) test relies on primary amines. It does not work reliably for secondary amines like deprotected Tic or Proline.

Correct Test: Use the Chloranil Test or p-Nitrobenzyl Pyridine Test .

  • Chloranil: Turns blue/green for secondary amines (positive). Colorless/yellow means coupled (negative).

Troubleshooting Logic Flow

CouplingLogic Start Start: Fmoc-Tic Coupling Issue CheckType Is Tic the Amine (Nucleophile) or Acid (Electrophile)? Start->CheckType TicAsAmine Tic is on Resin (Secondary Amine) CheckType->TicAsAmine Nucleophile TicAsAcid Coupling Fmoc-Tic-OH to Resin CheckType->TicAsAcid Electrophile Test Perform Chloranil Test TicAsAmine->Test Result Is it Blue? Test->Result Coupling Use PyAOP / DIEA or COMU / Oxyma (Double Couple) Result->Coupling Yes (Unreacted) Racemization Risk of Racemization? TicAsAcid->Racemization SafeCouple Use DIC / Oxyma (Base Free) or COMU / Collidine Racemization->SafeCouple High Risk

Figure 1: Decision matrix for selecting coupling conditions based on the role of the Tic residue.

References & Authority

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Merck (Sigma-Aldrich). (2024). Peptide Coupling Reagents Guide (Novabiochem).

  • Luxembourg Bio Technologies. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis.

For further assistance, please verify if your specific derivative is the 3-carboxylic acid (Tic) or the 1-acetic acid (Tia) variant, as ring size effects may slightly alter the optimal base concentration.

Sources

Optimizing coupling of Fmoc-(R)-2-tetrahydroisoquinoline acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fmoc-(R)-THIQ-Acetic Acid Optimization Topic: Optimizing Coupling of Fmoc-(R)-2-tetrahydroisoquinoline acetic acid (Fmoc-tTic-OH) Version: 2.1 (Current as of 2026)

Diagnostic Hub: Define Your Challenge

Before proceeding, confirm the specific bottleneck you are facing.[1] This molecule presents a dichotomy in difficulty:

  • Scenario A: Coupling OF the molecule (Activation). You are attaching Fmoc-(R)-THIQ-acetic acid to the free amine of the resin/peptide.

    • Status: Generally straightforward.

    • Advantage:[2][3][4] The acetic acid linker (–CH₂–COOH) places the chiral center at the

      
      -position relative to the carbonyl. Racemization via oxazolone formation is structurally impossible , unlike standard Tic derivatives.
      
  • Scenario B: Coupling TO the molecule (Acylation). You are attaching the next amino acid to the N-terminus of the THIQ ring.

    • Status:CRITICAL DIFFICULTY.

    • Reason: The N-terminus is a sterically hindered secondary amine embedded in a bicyclic system. Standard protocols will fail, leading to deletion sequences.

Technical Protocols & Optimization

Protocol A: Coupling OF Fmoc-(R)-THIQ-acetic acid

Use this when adding the THIQ derivative to the peptide chain.

Although racemization is low risk, the hydrophobic nature of the tetrahydroisoquinoline (THIQ) ring can cause aggregation.

ParameterRecommended ConditionRationale
Activator DIC / Oxyma Pure Superior to HOBt for suppressing aggregation; safe for most residues.
Stoichiometry 3 - 4 equivalentsStandard excess is sufficient.
Solvent DMF/DCM (1:1) The THIQ ring is lipophilic. DCM improves solvation of the growing chain.
Time 60 - 90 minsStandard kinetics apply.

Step-by-Step:

  • Dissolve 4 eq. Fmoc-(R)-THIQ-acetic acid and 4 eq.[5] Oxyma Pure in minimal DMF.

  • Add DCM to reach a 50:50 solvent ratio.

  • Add 4 eq.[6] DIC.

  • Pre-activate for 2 minutes (do not exceed 5 mins to avoid urea precipitation).

  • Add to resin.[6][7][8][9] Shake at room temperature for 60 mins.

Protocol B: Coupling TO the THIQ Secondary Amine (The Bottleneck)

Use this when adding the NEXT amino acid onto the THIQ residue.

This is the most common point of failure. The nucleophilicity of the THIQ nitrogen is drastically reduced by steric bulk.

ParameterRecommended ConditionRationale
Activator HATU / HOAt HATU is the gold standard for hindered secondary amines. HOAt (if available) adds catalytic power.
Base DIPEA (2 eq. per eq. of HATU)Required for uronium/aminium salts.
Stoichiometry 5 - 8 equivalents High concentration drives the bimolecular reaction.
Temperature 50°C - 60°C Thermal energy is often required to overcome the steric barrier.
Cycles Double Coupling Mandatory. Do not rely on a single pass.

Step-by-Step:

  • Coupling 1: Dissolve 5 eq. Amino Acid + 5 eq. HATU in DMF (max concentration, ~0.5 M). Add 10 eq. DIPEA. React for 2 hours at RT or 45 mins at 50°C.

  • Wash: DMF (3x), DCM (3x), DMF (3x).

  • Monitoring (Crucial): Perform a Chloranil Test or p-Nitrophenol Test .

    • Note: The Kaiser (Ninhydrin) test is unreliable for secondary amines (often gives false negatives/brown-red).

  • Coupling 2: Repeat step 1 using PyAOP or COMU if HATU fails, or simply repeat with HATU.

  • Capping: Acetylate unreacted amines with Ac₂O/Pyridine to prevent deletion sequences.

Troubleshooting & FAQs

Q1: My Kaiser test is negative, but MS shows a deletion of the amino acid after the THIQ residue. Why?

A: You are likely experiencing a "False Negative." The Kaiser test relies on the reaction of ninhydrin with primary amines. The THIQ nitrogen is a secondary amine.[3] It does not produce the characteristic deep blue color (Ruhemann's purple).

  • Fix: Use the Chloranil Test (Acetaldehyde/Chloranil). A blue/green color indicates a free secondary amine (incomplete coupling). If colorless/yellow, coupling is complete.

Q2: I see a mass corresponding to [M-2 Da] or [M-H₂] after coupling. What is this?

A: This often indicates oxidation of the tetrahydroisoquinoline ring to an isoquinoline or dihydroisoquinoline, usually driven by prolonged exposure to air in basic conditions or aggressive cleavage cocktails.

  • Fix: Ensure all solvents are degassed. Use scavengers (EDT/DODT) during cleavage.

Q3: I am seeing Diketopiperazine (DKP) formation. How do I stop it?

A: If the THIQ derivative is the second residue from the C-terminus (e.g., Resin-AA1-THIQ-Fmoc), deprotection of the Fmoc group can lead to rapid intramolecular attack on the benzyl ester linker, cleaving the dipeptide as a DKP.

  • Fix: Use Trityl-based linkers (2-CTC resin) which are sterically bulky and prevent DKP attack, or use the Fmoc-tBu strategy with short deprotection times.

Visual Logic & Workflow

The following diagram illustrates the decision logic for optimizing the coupling based on the specific step in the synthesis.

G Start START: Optimization of Fmoc-(R)-THIQ-acetic acid Decision Which step are you performing? Start->Decision CouplingOF Coupling OF the Molecule (Activating the COOH) Decision->CouplingOF Attaching THIQ to Resin CouplingTO Coupling TO the Molecule (Acylating the Secondary Amine) Decision->CouplingTO Extending Chain from THIQ RiskRacem Risk of Racemization? LOW (Beta-amino acid) CouplingOF->RiskRacem RiskSteric Risk of Incomplete Coupling? EXTREME (Hindered Sec. Amine) CouplingTO->RiskSteric CondOF Standard Activation: DIC / Oxyma (1:1 DMF:DCM) Prevents Aggregation RiskRacem->CondOF CondTO High Power Activation: HATU / HOAt + DIPEA Double Couple @ 50°C RiskSteric->CondTO Monitor Monitoring: Chloranil Test (NOT Kaiser) CondTO->Monitor

Caption: Decision matrix for selecting coupling conditions. Note the divergence in difficulty between activating the acid (green path) and acylating the amine (red path).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Context: Authoritative review on HATU/HO
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

    • Context: Discusses protecting group stability and side reactions in THIQ systems.
  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Derivatives. Journal of Combinatorial Chemistry, 7(4), 579–584. Link

    • Context: Specific protocols for Tic and THIQ deriv
  • Biotage. (2023).[3] Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage Knowledge Base. Link

    • Context: Practical troubleshooting for secondary amine coupling (Proline/Tic analogs).

Sources

Preventing racemization of Fmoc-(R)-2-tetrahydroisoquinoline acetic acid during SPPS

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center resource designed for researchers and drug development professionals. It addresses the specific challenges of working with tetrahydroisoquinoline derivatives in Solid Phase Peptide Synthesis (SPPS), with a focus on racemization control.

Diagnostic Phase: Molecule Identification

Before troubleshooting, we must precisely identify your building block. The nomenclature for tetrahydroisoquinoline derivatives is often inconsistent across vendors, and the racemization risk profile varies drastically depending on the position of the carboxylic acid relative to the ring and the nitrogen.

Reference the table below to confirm your specific molecule:

Common NameStructure DescriptionRacemization RiskKey Challenge
Fmoc-Beta-Tic Fmoc-(R)-2-tetrahydroisoquinoline acetic acid (Acetic acid moiety at C3, Fmoc on N2)Low The chiral center is beta to the carbonyl. Direct enolization is chemically unfavorable. Issues are likely due to starting material purity or synthesis artifacts.
Fmoc-Tiq-OH 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (Carboxyl directly at C1)Critical (High) The alpha-proton is benzylic , making it highly acidic and prone to rapid racemization during activation.
Fmoc-Tic-OH 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Carboxyl directly at C3)Moderate Steric hindrance (secondary amine) causes slow coupling, leading to prolonged activation times that increase racemization risk.

Note: If you are strictly using This compound (the beta-amino acid, MW ~413 Da), and observing isomers, the issue is likely enantiomeric impurity in the starting material or epimerization of the preceding amino acid (due to slow coupling onto the bulky Tic residue). The protocols below address both scenarios.

Troubleshooting Guide (Q&A)

Q1: I am observing "split peaks" or doublets in my HPLC trace after coupling this residue. Is it racemization?

Diagnosis: If you are using Fmoc-Tiq-OH (C1-carboxyl), yes, this is almost certainly racemization. If you are using Fmoc-Beta-Tic (Acetic acid derivative), this is likely not racemization of the Tic unit itself.

Root Causes & Solutions:

  • Starting Material Impurity: Beta-amino acids are often synthesized via Arndt-Eistert homologation or similar methods that can carry over isomers.

    • Action: derivatize a small sample of your starting material with a chiral amine (e.g., Marfey's reagent) and check purity before synthesis.

  • Epimerization of the Previous Residue: Coupling onto the secondary amine of a Tic derivative is sterically difficult. If the incoming amino acid (e.g., Fmoc-Cys-OH or Fmoc-His-OH) sits activated for too long, it will racemize.

    • Action: Use Oxyma/DIC for the incoming amino acid coupling and perform double couplings at shorter intervals rather than one long coupling.

Q2: The coupling efficiency is consistently low (<80%). Should I increase the temperature?

Recommendation: Do NOT exceed 50°C for Tic derivatives, especially if Cysteine or Histidine are present in the sequence.

  • For Fmoc-Tic-OH (Alpha): The secondary amine is sterically hindered. High temperature promotes racemization more than it aids coupling.

  • Solution: Use COMU/Oxyma/Collidine or PyAOP/Oxyma/Collidine . PyAOP (a phosphonium reagent) is superior for difficult secondary amines compared to uronium salts (HATU/HBTU) because it avoids the formation of guanidinium by-products which can terminate the chain.

Q3: What is the safest activation cocktail to prevent racemization?

Standard Protocol: Avoid strong bases (like DBU) and minimize DIPEA. The "Gold Standard" for racemization suppression is DIC (Diisopropylcarbodiimide) + Oxyma Pure .

  • Why? Carbodiimide activation produces an O-acylisourea intermediate that is less prone to oxazolone formation (the primary racemization pathway) compared to the O-acyl species formed by HBTU/HATU in the presence of base.

  • If HATU is required: Replace DIPEA with 2,4,6-Trimethylpyridine (Collidine) . Collidine is a weaker, non-nucleophilic base that sufficiently activates the carboxyl group without abstracting the alpha-proton as aggressively as DIPEA.

Visualizing the Racemization Pathway

The following diagram illustrates the mechanism of oxazolone formation—the primary enemy of chiral integrity in SPPS—and how protocol choices influence it.

RacemizationPathway cluster_0 Critical Control Point Start Fmoc-AA-OH (Activated Ester) Oxazolone Oxazolone (Azlactone) Intermediate Start->Oxazolone Slow Coupling + Steric Hindrance SafeCoupling Peptide Bond Formation Start->SafeCoupling Fast Coupling (Nucleophilic Attack) Base Base (DIPEA/NMM) Base->Oxazolone Promotes Cyclization Enol Enolization (Loss of Chirality) Oxazolone->Enol Alpha-Proton Abstraction Racemic Racemic Mixture (L- and D-Isomers) Enol->Racemic Reprotonation

Caption: The kinetic competition between productive coupling (Green) and oxazolone-mediated racemization (Red). Steric bulk (like in Tic) slows the green path, favoring the red path.

Optimized Experimental Protocols

Protocol A: Low-Racemization Coupling (Recommended)

Applicability: Fmoc-Tiq-OH, Fmoc-Tic-OH, and Cysteine/Histidine couplings.

  • Reagents:

    • Activator: DIC (0.5 M in DMF)

    • Additive: Oxyma Pure (0.5 M in DMF)

    • Amino Acid: 0.2 M in DMF

  • Procedure:

    • Pre-activation: NONE. Mix reagents directly on the resin. Pre-activation increases the lifetime of the activated ester in the absence of the amine nucleophile, increasing racemization risk.

    • Ratio: 1:1:1 (AA : DIC : Oxyma).

    • Time: 60 minutes at Room Temperature.

    • Repetition: Double coupling is preferred over extending time.

Protocol B: High-Efficiency Coupling for Sterically Hindered Amines

Applicability: Coupling onto the secondary amine of Tic/Tiq (The step after the Tic cycle).

  • Reagents:

    • Coupling Reagent: COMU or HATU

    • Base: TMP (2,4,6-Trimethylpyridine) - Do not use DIPEA.

  • Procedure:

    • Dissolve AA (5 eq) and COMU (5 eq) in DMF.

    • Add TMP (10 eq) immediately before adding to resin.

    • Reaction: 2 x 30 min at 50°C (Microwave) or 2 x 2 hours (RT).

    • Note: The use of TMP significantly reduces base-catalyzed epimerization of the sensitive Tic residue already on the resin.

References & Validation

  • Racemization Mechanisms in SPPS: Steinauer, R., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Validates the "impossibility" of zero racemization with strong bases and the superiority of DIC/Oxyma.

  • Tic and Tiq Derivatives in Synthesis: Golebiowski, A., et al. (2025). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives. Organic & Biomolecular Chemistry. Details the structural constraints and synthetic challenges of Tic derivatives.

  • Optimization of Coupling Reagents: Jad, Y. E., et al. (2014). Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. Discusses solvent effects and the use of Oxyma to suppress racemization.

  • Base Selection (Collidine vs DIPEA): Standard Practices for Fmoc-based Solid-Phase Peptide Synthesis in the Nowick Laboratory. Provides protocols for using Collidine (TMP) with HATU to minimize side reactions.

Technical Support Center: Fmoc-(R)-2-Tetrahydroisoquinoline Acetic Acid (Fmoc-Tqa-OH) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

Fmoc-(R)-2-tetrahydroisoquinoline acetic acid (often abbreviated as Fmoc-Tqa-OH or Fmoc-(R)-1,2,3,4-tetrahydroisoquinoline-3-acetic acid ) is a constrained, hydrophobic building block used to introduce conformational rigidity into peptide backbones. It is a homolog of the well-known Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) residue.[1]

Why This Residue Fails: Researchers typically encounter two distinct failure modes with this residue:

  • Steric Hindrance (The "Secondary Amine" Problem): The amino group of Tqa is embedded within the tetrahydroisoquinoline ring, making it a secondary amine . Acylating (coupling to) this secondary amine after deprotection is kinetically slow and prone to failure.

  • Aggregation (The "Pi-Stacking" Problem): The fused aromatic ring system promotes strong intermolecular

    
    -
    
    
    
    stacking and hydrophobic clustering, leading to on-resin aggregation. This manifests as incomplete deprotection of subsequent residues and deletion sequences.[2]

This guide provides a self-validating troubleshooting framework to overcome these barriers.

Mechanism of Failure (Visualization)

The following diagram illustrates the kinetic bottleneck caused by the secondary amine and the aggregation pathway driven by the aromatic core.

Tqa_Failure_Mechanism Start Deprotection of Fmoc-Tqa-Peptide-Resin SecAmine Exposed Secondary Amine (Hindered N-Terminus) Start->SecAmine Piperidine Treatment Coupling Acylation with Next Fmoc-AA-OH SecAmine->Coupling Slow Kinetics (Steric Clash) Aggregation Intermolecular Pi-Stacking (Beta-Sheet Formation) SecAmine->Aggregation Fast Kinetics (Hydrophobic Collapse) Result_Success Successful Elongation (Full Length Peptide) Coupling->Result_Success Optimized Conditions (HATU/HOAt/Heat) Result_Fail Deletion Sequences (Des-AA Impurity) Aggregation->Result_Fail Inaccessible N-Terminus

Caption: Figure 1. The "Race Against Aggregation." The exposed secondary amine of Tqa reacts slowly due to steric bulk, allowing rapid hydrophobic aggregation to dominate if coupling conditions are not aggressive.

Troubleshooting Guide (Q&A)

Section A: Coupling Difficulties

Q1: I am seeing a deletion of the amino acid immediately following the Tqa residue. Why is the coupling failing? A: This is the most common issue. The nitrogen atom of the deprotected Tqa residue is a secondary amine constrained within a ring. It is significantly more sterically hindered than a standard primary amine (like Alanine) or even an acyclic secondary amine (like N-methyl amino acids). Standard coupling reagents (HBTU/DIC) often fail to drive this reaction to completion before the resin aggregates.

Solution:

  • Switch Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole). The pyridine nitrogen in HOAt provides a "neighboring group effect" that accelerates acylation of secondary amines by up to 10-fold compared to HOBt.

  • Double Couple: Perform the coupling twice.

    • 1st Coupling: 3 eq AA / 3 eq HATU / 6 eq DIEA for 2 hours.

    • 2nd Coupling: 3 eq AA / 3 eq PyAOP / 6 eq DIEA for 4 hours (switch to PyAOP for the second hit to avoid guanidinylation if using uronium salts for long periods, though HATU is generally safe).

Q2: Can I use microwave irradiation for this coupling? A: Yes, and it is highly recommended. The thermal energy helps disrupt the pi-stacking aggregation and overcomes the activation energy barrier of the hindered amine.

  • Protocol: 75°C for 10 minutes (using HATU/DIEA).

  • Caution: If the subsequent amino acid is Cysteine or Histidine, limit temperature to 50°C to prevent racemization.

Section B: Monitoring & Detection

Q3: The Kaiser test is coming up negative (yellow), but MS shows the coupling failed. Is the test broken? A: The Kaiser (Ninhydrin) test relies on the formation of Ruhemann's purple, which requires a primary amine . It does not react with secondary amines like Tqa or Proline. A negative Kaiser test here is a false negative.

Solution: Use the Chloranil Test or p-Nitrophenol Ester Test .

  • Chloranil Test: Detects secondary amines. A positive result (free amine) is indicated by the beads turning blue/green . A negative result (complete coupling) leaves the beads colorless/yellow.

Section C: Aggregation & Solubility

Q4: The resin stops swelling after the Tqa residue is added. How do I fix this? A: This indicates "beta-sheet" like aggregation driven by the hydrophobic isoquinoline ring. Solution:

  • Solvent Switch: Replace DMF with NMP (N-methylpyrrolidone) for all subsequent steps. NMP is a superior solvent for disrupting peptide aggregation.

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture. These salts disrupt hydrogen bonding networks within the resin.

  • Resin Choice: For future syntheses, use ChemMatrix (100% PEG) or TentaGel resins. These amphiphilic supports swell better in difficult sequences than polystyrene (PS) resins.

Validated Experimental Protocols

Protocol 1: The "Power Coupling" for Secondary Amines (Post-Tqa Step)

Use this protocol specifically for attaching the amino acid onto the Tqa residue.

Reagents:

  • Fmoc-AA-OH (Next amino acid)[3]

  • HATU[4]

  • HOAt (0.5 M in DMF)

  • DIEA (Diisopropylethylamine)

  • Solvent: NMP (preferred) or DMF[5]

Step-by-Step:

  • Wash: Wash the deprotected Tqa-resin 3x with NMP.

  • Activation:

    • Dissolve Fmoc-AA-OH (4.0 eq) and HATU (3.9 eq) in minimal NMP.

    • Add HOAt solution (4.0 eq).

    • Add DIEA (8.0 eq) immediately before adding to resin.

  • Coupling:

    • Add mixture to resin.[5][4]

    • Microwave: 75°C for 10 min.

    • Manual: Shake for 3 hours at Room Temp.

  • Check: Wash resin 3x with DCM, then perform Chloranil Test .

    • If Blue: Repeat coupling using PyAOP instead of HATU.

    • If Colorless: Proceed to capping/deprotection.[4]

Protocol 2: The Chloranil Test (For Secondary Amines)

Reagents:

  • Solution A: 2% Acetaldehyde in DMF.

  • Solution B: 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.

Procedure:

  • Take a small sample of resin beads (~1-2 mg) in a small glass tube.

  • Wash beads thoroughly with Ethanol to remove traces of basic DIEA (which causes false positives).

  • Add 2 drops of Solution A and 2 drops of Solution B.

  • Let stand for 5 minutes at room temperature.

  • Interpretation:

    • Dark Blue/Green Beads: Positive (Secondary amine present = Incomplete Coupling).

    • Amber/Yellow Beads: Negative (No amine = Complete Coupling).

Data Summary: Solvent & Reagent Efficiency

VariableStandard ConditionsOptimized for Fmoc-TqaImprovement Factor
Coupling Reagent HBTU / HOBtHATU / HOAt ~10x faster kinetics
Solvent DMFNMP or DMF/DMSO (9:1) Reduces aggregation
Base DIEATMP (Collidine) Reduces racemization
Monitoring Kaiser TestChloranil Test Accurate detection
Resin Wang (PS)ChemMatrix (PEG) Better swelling

References

  • Chem-Impex International. "this compound Product Page." Catalog No. 10374. Accessed October 26, 2023. Link

  • Sigma-Aldrich. "Overcoming Aggregation in Solid-phase Peptide Synthesis." Technical Guides. Accessed October 26, 2023. Link

  • Albericio, F., et al. "Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis." Journal of Organic Chemistry, 1998.
  • Vojkovsky, T. "Detection of secondary amines on solid phase." Peptide Research, 1995, 8(4), 236-237. (Source of Chloranil Test protocol).
  • BenchChem. "Troubleshooting aggregation with Fmoc-DL-Phe-OH during peptide synthesis." (Analogous hydrophobic aggregation mechanisms). Link

Sources

Technical Support Center: Fmoc-(R)-2-Tetrahydroisoquinoline Acetic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Challenge: Fmoc-(R)-2-tetrahydroisoquinoline acetic acid (and its structural analog Fmoc-Tic-OH) presents a "double-edged" difficulty in Solid Phase Peptide Synthesis (SPPS).

  • Steric Bulk: The bicyclic tetrahydroisoquinoline ring creates significant steric hindrance, slowing down the activation and acylation kinetics.

  • Secondary Amine Formation: Upon Fmoc removal, the N-terminus becomes a sterically hindered secondary amine (similar to, but bulkier than, Proline). Coupling the next amino acid onto this residue is the most common failure point, often resulting in deletion sequences.

Technical Profile:

  • Molecule Type: Non-natural, conformationally constrained amino acid.

  • Critical Feature: Secondary amine (intracyclic) upon deprotection.

  • Risk Factors: Incomplete coupling, racemization (base-catalyzed), and aggregation.

Diagnostic Hub: "Did it actually couple?"

Before altering protocols, you must validate the failure mechanism. Standard monitoring methods often provide false negatives for this molecule.

The "Kaiser Trap"

WARNING: Do NOT rely on the Kaiser (Ninhydrin) test for monitoring the coupling onto the THIQ residue.

  • Why? The Kaiser test detects primary amines.[1] The deprotected THIQ residue is a secondary amine. It will not turn the characteristic deep blue; it may remain yellow or turn a faint reddish-brown, leading you to believe the deprotection failed or the coupling is complete when it is not.

Correct Monitoring Protocols

Use the Chloranil Test or TNBS Test for accurate validation.

Test MethodTarget SpeciesPositive Result (Free Amine)Negative Result (Coupled)Recommended For
Kaiser (Ninhydrin) Primary AminesDeep BlueYellowStandard AA coupling
Chloranil Secondary Amines Blue/Green beads Colorless/Yellow THIQ, Proline, Tic
TNBS Primary AminesOrange/Red beadsYellowConfirmation only

Workflow Optimization Guides

Protocol A: Coupling Fmoc-THIQ-OH to the Resin

Scenario: You are attaching the THIQ residue to the growing peptide chain.

The Issue: The bulk of the isoquinoline ring hinders the approach of the activated ester to the resin-bound amine.

Optimized Protocol:

  • Activation: Use HATU/HOAt (1:1) instead of HBTU/HOBt. The aza-benzotriazole moiety facilitates faster acylation of hindered substrates.

  • Base: Use TMP (2,4,6-Trimethylpyridine / Collidine) instead of DIPEA.

    • Scientific Logic:[2][3][4][5][6] THIQ derivatives can be prone to C-terminal racemization.[7] Collidine is a weaker, non-nucleophilic base that maintains basicity for activation but reduces the risk of proton abstraction at the chiral center [1].

  • Stoichiometry: Increase to 4-5 equivalents .

  • Microwave: 75°C for 5 minutes (Standard Power). If microwave is unavailable, double couple at Room Temp (2 x 45 mins).

Protocol B: Coupling the Next Amino Acid onto THIQ

Scenario: You have deprotected the THIQ residue and are trying to add the next amino acid. This is the critical failure point.

The Issue: You are forcing an incoming amino acid to attack a hindered, nucleophilically sluggish secondary amine buried in a bicyclic ring.

Optimized Protocol:

  • Reagent Switch: Use PyAOP or COMU .

    • Scientific Logic:[2][3][4][5][6] PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is superior for coupling to secondary amines because the phosphonium salt drives the reaction more aggressively than uronium salts (HATU) in this specific steric environment [2].

  • Solvent System: Use NMP (N-methyl-2-pyrrolidone) or a DMF/DCM (1:1) mixture.

    • Reasoning: NMP swells polystyrene resins better than DMF and disrupts beta-sheet aggregation, which is common near hydrophobic cyclic residues.

  • Double Coupling (Mandatory):

    • Coupling 1: 4 eq AA / 4 eq PyAOP / 8 eq DIEA in NMP (1 hour, RT or 75°C MW).

    • Coupling 2: Fresh reagents (same scale), 1 hour.

  • Capping: Acetylate unreacted amines after the double coupling using Acetic Anhydride/Pyridine to prevent deletion sequences.

Troubleshooting Visualizations

Decision Tree: Diagnosing Coupling Failures

Use this logic flow to determine the next step in your experiment.

Troubleshooting Start Start: Coupling Step Complete CheckResidue Is the Resin-Bound Residue a Secondary Amine? (THIQ, Pro, Tic) Start->CheckResidue Kaiser Perform Kaiser Test CheckResidue->Kaiser No (Primary Amine) Chloranil Perform Chloranil Test (Acetaldehyde/Chloranil) CheckResidue->Chloranil Yes (THIQ/Pro) ResultBlue Beads turn Blue/Green Kaiser->ResultBlue Positive ResultClear Beads are Colorless/Yellow Kaiser->ResultClear Negative Chloranil->ResultBlue Positive (Free Amine) Chloranil->ResultClear Negative (Coupled) ActionFail Incomplete Coupling. ResultBlue->ActionFail ActionSuccess Coupling Successful. Proceed to Deprotection. ResultClear->ActionSuccess Strategy REMEDY STRATEGY: 1. Switch to PyAOP or HATU 2. Change solvent to NMP 3. Double Couple (2x 1hr) 4. Check Aggregation ActionFail->Strategy

Caption: Logical workflow for selecting the correct colorimetric assay based on the N-terminal amine type.

Pathway: The "Difficult Cycle" Workflow

This diagram illustrates the optimized cycle for handling the THIQ residue.

SynthesisCycle Resin Resin-Peptide-NH2 CoupleTHIQ Couple Fmoc-THIQ-OH (HATU / Collidine / MW) Resin->CoupleTHIQ Step 1 Deprotect Deprotection (20% Piperidine/DMF) CoupleTHIQ->Deprotect Step 2 SecAmine Resin-THIQ-NH (Secondary Amine) Deprotect->SecAmine Yields Hindered Amine CoupleNext Couple Next AA (PyAOP / NMP / Double Couple) SecAmine->CoupleNext CRITICAL STEP Final Elongated Peptide CoupleNext->Final Success

Caption: Optimized SPPS cycle highlighting the critical secondary amine intermediate.

Frequently Asked Questions (FAQ)

Q: I see a mass shift of +12 or +26 Da after coupling Fmoc-THIQ-OH. What is this? A: This often indicates methylene bridge formation or solvent adducts if chlorinated solvents (DCM) are used during prolonged coupling steps with nucleophilic bases. However, with THIQ, be wary of racemization . A shift of +12/14 Da could also indicate methylation if methyl iodide was used in a previous step, but in standard SPPS, look for incomplete deprotection adducts (+53 Da for t-butyl retention) or incomplete coupling (-AA mass). If you see +26 Da, check if you are using N-formyl protection strategies or if unintended formylation occurred from DMF decomposition (though rare with modern high-quality DMF).

Q: Can I use the Kaiser test if I heat it longer? A: No. Heating the Kaiser test with a secondary amine might eventually produce a faint color, but it is non-quantitative and unreliable. It is chemically impossible for ninhydrin to form the Ruhemann's Purple complex with a secondary amine because the mechanism requires two protons on the nitrogen. Use Chloranil (acetaldehyde/chloranil) which turns blue in the presence of secondary amines [3].

Q: My crude purity is low, and I suspect racemization. How do I prevent it? A: THIQ and Phenylglycine derivatives are prone to racemization because the alpha-proton is benzylic and acidic.

  • Avoid pre-activation: Do not mix the amino acid and base for long periods before adding to the resin.

  • Change Base: Switch from DIPEA (Diisopropylethylamine) to Collidine (TMP) or NMM (N-methylmorpholine) . These bases are sufficient for activation but less likely to abstract the alpha-proton.

  • Add Oxyma: Use DIC/OxymaPure as an alternative coupling system, which is known for suppressing racemization better than HBTU/DIPEA [4].

Q: The THIQ residue won't dissolve in DMF at 0.5M. A: These rigid bicyclic structures can have poor solubility.

  • Solution: Add NMP or DMSO (up to 20%) to your coupling mixture.

  • Heat: Briefly sonicate or warm to 40°C to dissolve before adding the coupling reagent. Ensure the solution is clear before adding HATU to avoid precipitation of the active ester.

References

  • Carpino, L. A., et al. (1993). "Racemization of Amino Acids during Peptide Synthesis." Journal of Organic Chemistry. (Context: Use of Collidine/TMP to reduce racemization).

  • Albericio, F., et al. (2018). "PyAOP: A Powerful Coupling Reagent for the Synthesis of Hindered Peptides." Organic Process Research & Development. (Context: Superiority of Phosphonium salts for secondary amines).

  • Vojkovsky, T. (1995). "Detection of secondary amines on solid phase." Peptide Research. (Context: The Chloranil Test protocol).

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal. (Context: Racemization suppression).

Sources

Validation & Comparative

Fmoc-(R)-2-tetrahydroisoquinoline acetic acid vs Fmoc-(S)-2-tetrahydroisoquinoline acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Analysis of Conformationally Constrained Beta-Amino Acid Surrogates[1]

Executive Summary & Nomenclature Clarification

This guide compares the enantiomers of Fmoc-1,2,3,4-tetrahydroisoquinoline-3-acetic acid , often cataloged under the ambiguous name "Fmoc-2-tetrahydroisoquinoline acetic acid" .[1]

  • The Molecule: These are homologated derivatives of the standard Tic (Tetrahydroisoquinoline-3-carboxylic acid) building block.[1][2] The addition of a methylene group (

    
    ) between the ring and the carboxylic acid classifies them as 
    
    
    
    -amino acid surrogates
    (specifically, constrained
    
    
    -homo-phenylalanine analogues).[1]
  • The "2-" Designation: In catalog nomenclature, the "2-" often refers to the position of the nitrogen atom which bears the Fmoc protecting group, not the position of the acetic acid side chain.[1]

  • Core Distinction:

    • Fmoc-(S)-Isomer: Mimics the side-chain orientation of L-homo-phenylalanine but with the backbone nitrogen locked in a ring.[1]

    • Fmoc-(R)-Isomer: Mimics the side-chain orientation of D-homo-phenylalanine .[1]

These building blocks are critical in peptidomimetic drug design for introducing conformational constraints while simultaneously extending the peptide backbone (homologation), improving metabolic stability against proteases.[1]

Scientific Foundation: Mechanism of Action
2.1 Conformational Restriction (

Angles)

Unlike flexible linear amino acids (like Phenylalanine), the tetrahydroisoquinoline (Tic) scaffold restricts the rotation of the side chain.[1]

  • 
     Torsion Angle:  The aromatic ring is part of the backbone. This locks the 
    
    
    
    angle to specific energy wells (
    
    
    or
    
    
    ).[1]
  • (S)-Configuration: Forces the aromatic moiety into a specific spatial orientation that mimics the "active" conformation of many GPCR ligands (e.g., opioid receptors).[1]

  • (R)-Configuration: Often used to induce reverse turns or to probe the "inactive" steric space of a receptor pocket.[1]

2.2 The "Beta" Effect (Homologation)

The "Acetic Acid" moiety (vs. the standard "Carboxylic Acid" in Tic) adds a carbon to the backbone.[1]

  • Flexibility vs. Reach: The extra methylene spacer reduces the steric hindrance at the carbonyl carbon, making coupling easier than standard Fmoc-Tic-OH, while extending the reach of the aromatic pharmacophore.[1]

  • Proteolytic Resistance:

    
    -amino acids are poor substrates for endogenous proteases.[1] Incorporating either (R) or (S) forms significantly increases the plasma half-life of the resulting peptide.[1]
    
Comparative Analysis: (R) vs. (S) Enantiomers
FeatureFmoc-(S)-Tic-CH₂COOHFmoc-(R)-Tic-CH₂COOH
Stereochemical Mimicry L-Homo-Phenylalanine D-Homo-Phenylalanine
Catalog Name Fmoc-(S)-2-tetrahydroisoquinoline acetic acidFmoc-(R)-2-tetrahydroisoquinoline acetic acid
CAS Number (Generic) 270062-99-2 (S-isomer)332064-67-2 (R-isomer)
Primary Application Agonist design; mimicking native substrate geometry.[1]Antagonist design; inducing

-turns; stabilizing helices.
Side Chain Orientation Projects "down/back" (relative to backbone plane).[1]Projects "up/forward" (relative to backbone plane).[1]
Metabolic Stability High (due to

-backbone).[1]
Very High (due to

-backbone + D-configuration).
Coupling Reactivity Moderate (Spacer aids activation).[1]Moderate (Spacer aids activation).[1]
Decision Logic: Which to Choose?

DecisionTree Start Select Tic-Acetic Acid Enantiomer Goal Experimental Goal? Start->Goal Mimic Mimic Native Ligand (Agonist) Goal->Mimic Activate Block Block Receptor/Induce Turn (Antagonist/Structure) Goal->Block Inhibit/Fold S_Path Use Fmoc-(S)-Isomer Mimic->S_Path R_Path Use Fmoc-(R)-Isomer Block->R_Path Detail_S Preserves L-Phe topology Extends backbone by 1 C S_Path->Detail_S Detail_R Inverts topology (D-Phe) Promotes turn structures R_Path->Detail_R

Figure 1: Decision matrix for selecting the appropriate stereoisomer based on pharmacological goals.

Experimental Protocols

CRITICAL NOTE: While the acetic acid side chain makes activation easier than standard Tic, the N-terminus (the ring nitrogen) is a secondary amine . Coupling the next amino acid onto the N-terminus of a Tic residue is notoriously difficult due to steric hindrance.

Protocol A: Coupling Fmoc-Tic-CH₂COOH to the Resin (or Peptide Chain)

Since the carboxyl group has a methylene spacer, standard activation works, but racemization is a risk.[1]

  • Reagents: Use HATU (1.1 eq) and HOAt (1.1 eq) with DIEA (2.0 eq).[1]

  • Solvent: DMF/NMP (1:1 ratio) to improve swelling.

  • Time: 1–2 hours at room temperature.

  • Monitoring: Standard Kaiser test may be ambiguous due to the secondary amine of the previous residue (if applicable). Use Chloranil test for secondary amines.[1]

Protocol B: Coupling the NEXT Amino Acid TO the Tic N-Terminus

This is the bottleneck. The Tic nitrogen is buried in the ring.[1]

  • Deprotection: 20% Piperidine in DMF (standard).[1] Wash thoroughly. [1]

  • Activation:

    • Do NOT use HBTU/TBTU. They are too bulky and slow, leading to failure.[1]

    • Recommended: Use COMU or HATU with extended reaction times (double coupling: 2 x 2 hours).[1]

    • Alternative: Convert the incoming amino acid to an Acid Chloride (using triphosgene) or use Symmetric Anhydrides for extremely difficult couplings.[1]

  • Temperature: Elevating temperature to 50°C is highly recommended for this step, provided the incoming amino acid is not Cysteine or Histidine (prone to racemization).[1]

Protocol C: Racemization Check (Marfey's Method)

Because these are chiral building blocks, verifying optical purity after synthesis is vital.[1]

  • Hydrolyze a small peptide aliquot (6N HCl, 110°C, 24h).

  • Derivatize with FDAA (Marfey's Reagent) .

  • Analyze via HPLC (C18 column).[1] The (R) and (S) adducts will have distinct retention times.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Resin Resin-Peptide-NH2 Coupling1 Coupling Step 1 (Easy: Spacer Effect) Resin->Coupling1 Activate Activate Fmoc-Tic-CH2COOH (HATU/HOAt/DIEA) Activate->Coupling1 Deprotect Fmoc Removal (20% Piperidine) Coupling1->Deprotect SecAmine Exposed Sec-Amine (Sterically Hindered!) Deprotect->SecAmine Coupling2 Coupling NEXT AA (Difficult: Requires Heat/HATU) SecAmine->Coupling2 Bottleneck

Figure 2: SPPS Workflow highlighting the steric bottleneck at the secondary amine post-deprotection.[1]

References & Sourcing
  • Chemical Identity & Nomenclature:

    • Sigma-Aldrich.[1][3] this compound (Product CDS010374).[1][3] Link[1][3]

    • Note: Confirms the structure as the acetic acid homologue of Tic.

  • Peptidomimetic Applications (Tic Scaffold):

    • Kazmierski, W., et al. (1991).[1] "Conformational constraints in peptide design: the Tic residue." Journal of the American Chemical Society. (Foundational work on Tic constraints).

    • Schiller, P. W., et al. (1992).[1] "TIPP: A highly potent and stable selective delta opioid antagonist." Proceedings of the National Academy of Sciences. (Demonstrates the power of Tic in drug design).

  • Synthesis Protocols:

    • BOC Sciences.[1] Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

    • AltaBioscience.[1] Fmoc Amino Acids for SPPS. Link

  • Beta-Amino Acid Properties:

    • Chem-Impex.[1] Fmoc-(R)-1,2,3,4-tetrahydroisoquinoline-3-acetic acid. Link

Sources

Comparative Guide: Biological Activity of (R)- and (S)-Tetrahydroisoquinoline (Tic) Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the stereochemical impact of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) on peptide bioactivity. Tic is a conformationally constrained analogue of phenylalanine (Phe).[1] Its incorporation into peptides restricts backbone flexibility, locking the molecule into specific conformations (


, 

angles) that critically define receptor selectivity and metabolic stability.

This guide focuses on the divergence between the (S)-enantiomer (L-Tic) and the (R)-enantiomer (D-Tic) , using the renowned TIPP (Tyr-Tic-Phe-Phe) opioid antagonist family as the primary case study for pharmacological performance.

Structural & Conformational Analysis

The biological divergence between (R)- and (S)-Tic stems from their ability to restrict the peptide backbone dihedral angles (


 and 

). Unlike flexible Phenylalanine, the Tic bicyclic system forces the peptide into a "locked" state.
  • (S)-Tic (L-Tic): Derived from L-Phenylalanine. It typically stabilizes the gauche(-) conformation (

    
    ). In the context of opioid receptors, this configuration is critical for fitting into the 
    
    
    
    -opioid receptor (DOR) binding pocket, acting as a "shape anchor."
  • (R)-Tic (D-Tic): Derived from D-Phenylalanine. It accesses a distinct conformational space, often stabilizing gauche(+) or trans orientations. This drastic spatial shift usually abolishes DOR affinity or, in specific sequence contexts, shifts selectivity toward the

    
    -opioid receptor (MOR).
    
Stereochemical Nomenclature Note
  • L-Tic: (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

  • D-Tic: (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Synthesis & Enantiomeric Purity[2]

The synthesis of Tic enantiomers relies on the Pictet-Spengler reaction . This reaction condenses a phenylalanine derivative with a formaldehyde equivalent (often generated in situ) to close the isoquinoline ring.

Critical Control Point: Enantiomeric Excess

The Pictet-Spengler cyclization preserves the chirality of the starting Phenylalanine (L-Phe


 L-Tic). However, harsh acidic conditions can induce partial racemization. High-performance liquid chromatography (chiral HPLC) is mandatory to validate optical purity before peptide coupling, as even 1% contamination of the wrong isomer can skew 

values by orders of magnitude.
Visualization: Synthesis Workflow

The following diagram outlines the critical path for synthesizing and validating Tic enantiomers.

TicSynthesis Start Starting Material (L-Phe or D-Phe) Reaction Pictet-Spengler Cyclization Start->Reaction Nucleophilic Attack Reagent Formaldehyde Equiv. (Acid Catalyst) Reagent->Reaction Purification Chiral HPLC Validation Reaction->Purification Crude Product Purification->Reaction Racemization Detected (Optimize Conditions) Product Pure (S)-Tic or (R)-Tic Protected AA Purification->Product >99% ee Peptide SPPS Coupling (Peptide Synthesis) Product->Peptide Fmoc/Boc Strategy

Figure 1: Critical path for the stereoselective synthesis of Tic residues via Pictet-Spengler cyclization.

Biological Performance Comparison

The most authoritative data comparing (R) and (S) Tic comes from Structure-Activity Relationship (SAR) studies of the TIPP peptide family (H-Tyr-Tic-Phe-Phe-OH), a highly selective


-opioid receptor antagonist.
Case Study: Opioid Receptor Selectivity

In the TIPP scaffold, the Tic residue at position 2 is the determinant of selectivity.

  • L-Tic (S-isomer): Creates a specific hydrophobic collapse that aligns the aromatic rings of Tyr1 and Phe3 to perfectly complement the DOR pharmacophore.

  • D-Tic (R-isomer): Disrupts this alignment. The "kink" in the backbone is reversed, causing steric clashes within the DOR pocket, leading to a massive loss in affinity.

Comparative Data Table: Receptor Affinity (

)

Data derived from Schiller et al. and related SAR studies.

CompoundSequenceTic Config

-Receptor

(nM)

-Receptor

(nM)
Selectivity Ratio (

)
Biological Outcome
TIPP H-Tyr-Tic-Phe-Phe-OH(S) / L 1.2 10,500~8,750Potent

Antagonist
D-Tic Analog H-Tyr-D-Tic-Phe-Phe-OH(R) / D > 10,000> 10,000N/AInactive (Loss of Affinity)
TCTP H-D-Tic-Cys-Tyr-D-Trp...(R) / D 1,4103.7 0.002Potent

Antagonist*

Note: In TCTP (a somatostatin analog derivative), D-Tic is used at position 1 to target the


-receptor, demonstrating that D-Tic is not "inactive" universally, but rather dictates a completely different pharmacological profile.
Metabolic Stability

Peptides containing natural L-amino acids are susceptible to rapid degradation by endogenous proteases (e.g., chymotrypsin).

  • (S)-Tic: While the cyclic nature of Tic offers some steric protection compared to Phe, L-Tic peptides are still recognized by proteolytic enzymes.

  • (R)-Tic: The incorporation of the D-enantiomer renders the peptide bond nearly uncleavable by standard mammalian proteases. This significantly extends the plasma half-life (

    
    ), making (R)-Tic analogs superior candidates for metabolic stability studies, provided they retain receptor affinity.
    

Experimental Protocols

To replicate these findings, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine


 values for (R) and (S) analogs.
  • Membrane Prep: Use transfected HEK293 cells expressing human

    
     (DOR) or 
    
    
    
    (MOR) receptors.
  • Radioligand: Use

    
    -DPDPE (for 
    
    
    
    ) and
    
    
    -DAMGO (for
    
    
    ).
  • Incubation: Incubate membranes (20

    
    g protein) with radioligand (0.5 nM) and varying concentrations of Tic-peptide (
    
    
    
    to
    
    
    M) for 90 min at 25°C in Tris-HCl buffer.
  • Filtration: Rapidly filter through GF/B filters using a cell harvester.

  • Validation: Non-specific binding must be defined by 10

    
    M Naloxone. If non-specific binding >15% of total, reject assay.
    
Protocol B: Microsomal Stability Assay

Objective: Compare metabolic half-life (


).
  • System: Pooled human liver microsomes (HLM).

  • Reaction: Mix peptide (1

    
    M) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system.

  • Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .

Mechanism of Action Visualization

The following diagram illustrates the causal logic flow from chirality to biological output.

SAR_Logic Chirality Chiral Center (C3) (R) vs (S) Conformation Backbone Constraints (Dihedral Angles) Chirality->Conformation Dictates Shape_S (S)-Tic Shape gauche(-) Conformation->Shape_S L-Isomer Shape_R (R)-Tic Shape gauche(+)/trans Conformation->Shape_R D-Isomer Receptor_Fit Receptor Pocket Binding Shape_S->Receptor_Fit Perfect Fit Shape_R->Receptor_Fit Mismatch Outcome_S High Affinity (DOR) Potent Antagonism Receptor_Fit->Outcome_S TIPP Scaffold Outcome_R Steric Clash (DOR) Loss of Activity Receptor_Fit->Outcome_R TIPP Scaffold Outcome_Mu Shifted Selectivity (Mu Receptor Binding) Receptor_Fit->Outcome_Mu TCTP Scaffold

Figure 2: Structure-Activity Relationship (SAR) logic flow demonstrating how Tic chirality dictates receptor selectivity.

References

  • Schiller, P. W., et al. (1992). "The TIPP opioid peptide family: development of delta antagonists, delta agonists, and mixed mu agonist/delta antagonists." Biopolymers.[2]

  • Berezowska, I., et al. (2012).[3] "Novel TIPP (H-Tyr-Tic-Phe-Phe-OH) analogues displaying a wide range of efficacies at the δ opioid receptor."[1][3] Bioorganic & Medicinal Chemistry Letters. [3]

  • Kazmierski, W., et al. (1988). "Conformational analysis of the constrained amino acid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic)." Journal of the American Chemical Society.[4]

  • Temussi, P. A., et al. (1994). "Tic: A stereochemically useful constrained amino acid." Biopolymers.[2]

  • Góngora-Benítez, M., et al. (2012). "Metabolic stability of peptides." ResearchGate.

Sources

A Comparative Guide to the Strategic Incorporation of Fmoc-(R)-2-tetrahydroisoquinoline Acetic Acid in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Enhancing Peptide Performance

In the landscape of peptide-based drug development, the pursuit of enhanced stability, target affinity, and bioavailability is paramount. Native peptides, while offering high specificity, are often hobbled by their inherent flexibility and susceptibility to enzymatic degradation[1][2]. This guide provides a comparative analysis of peptides synthesized with and without Fmoc-(R)-2-tetrahydroisoquinoline acetic acid (Fmoc-(R)-Tic-OH), a conformationally constrained amino acid analogue. Through an examination of its structural impact and resulting pharmacological advantages, we will delineate the causality behind its use and provide actionable experimental protocols for its successful implementation.

The Challenge of Peptide Flexibility and the Rationale for Conformational Constraint

Linear peptides exist as a dynamic ensemble of conformations in solution. This flexibility, while allowing adaptation to various binding pockets, comes at a significant entropic cost upon binding to a receptor. The energy required to "freeze" the peptide into its bioactive conformation reduces the overall binding affinity[3]. Furthermore, these flexible structures are often readily recognized and cleaved by proteases, leading to rapid in-vivo degradation and short therapeutic half-lives[2].

The strategic introduction of conformationally rigid building blocks, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), is a proven method to overcome these limitations[4]. Fmoc-(R)-Tic-OH, a derivative of Tic, serves as a surrogate for proline or a rigid analogue of phenylalanine, introducing a significant structural constraint on the peptide backbone[4]. This pre-organization of the peptide into a specific, bioactive conformation can lead to substantial improvements in key therapeutic parameters.

Comparative Analysis: Key Performance Metrics

The incorporation of a Tic residue fundamentally alters a peptide's physicochemical and biological properties. Below is a comparative analysis of a hypothetical peptide sequence with and without this modification.

The most significant impact of the Tic residue is its propensity to induce a β-turn structure. The bicyclic, rigid framework of the tetrahydroisoquinoline ring system restricts the available dihedral angles (phi, psi) of the peptide backbone, forcing it into a well-defined turn.

  • Without Tic: A linear, flexible peptide (e.g., Tyr-Gly-Gly-Phe-Leu) will sample a wide range of random coil conformations in solution.

  • With Tic: Replacing a residue like Phe with Tic (e.g., Tyr-Gly-Gly-Tic-Leu) constrains the local structure, promoting a specific secondary motif, often a Type I or Type II β-turn. This is critical because many peptide-receptor interactions are mediated by such turn structures[4].

This structural rigidity can be experimentally verified using techniques like Circular Dichroism (CD) spectroscopy, which would show a characteristic spectral shift indicative of ordered secondary structure in the Tic-containing peptide compared to the random coil signal of the unmodified peptide.

Proteases recognize and bind to specific linear amino acid sequences in a particular conformation. The unnatural structure and the induced turn of the Tic residue disrupt these recognition sites.

  • Without Tic: The peptide is vulnerable to cleavage by various peptidases (e.g., aminopeptidases, endopeptidases) present in serum and tissues, leading to a short half-life.

  • With Tic: The peptide bond preceding the Tic residue, and often the entire peptide, becomes sterically shielded and conformationally unfavorable for protease binding, significantly increasing its resistance to enzymatic degradation[2].

This enhanced stability can be quantified via in vitro serum stability assays, where the disappearance of the parent peptide is monitored over time by LC-MS.

By locking the peptide into a conformation that closely mimics its receptor-bound state, the entropic penalty of binding is minimized, which can lead to a dramatic increase in binding affinity (lower Kᵢ or Kₔ value)[5][6].

  • Without Tic: The peptide must expend conformational energy to adopt the correct orientation for receptor binding, resulting in lower affinity[7]. Its flexibility may also allow it to bind to off-target receptors, leading to side effects.

  • With Tic: The peptide is pre-organized for optimal interaction with the target receptor's binding site[8]. This "lock-and-key" fit can enhance binding affinity and improve selectivity for the desired receptor subtype over others[9].

Receptor binding affinity is determined through competitive binding assays using radiolabeled ligands or Surface Plasmon Resonance (SPR) to measure association and dissociation rates directly.

Data Presentation: A Synthesized Comparison

The following table summarizes the expected experimental outcomes when comparing a standard pentapeptide with its Tic-modified analogue.

ParameterPeptide A (Standard: Tyr-Gly-Gly-Phe-Leu)Peptide B (Tic-Modified: Tyr-Gly-Gly-Tic-Leu)Experimental Method
Secondary Structure Predominantly Random CoilSignificant β-turn characterCircular Dichroism (CD)
Serum Half-life (t½) ~5 minutes> 60 minutesIn Vitro Serum Stability Assay (LC-MS)
Receptor Binding (Kᵢ, nM) 50 nM2 nMCompetitive Radioligand Binding Assay
Purity (Post-Synthesis) >98%>95%RP-HPLC

Experimental Protocols & Workflows

Achieving these results requires meticulous execution of synthesis, purification, and analysis.

The diagram below outlines the comprehensive workflow for the comparative analysis.

G cluster_synthesis Synthesis Phase cluster_purification Purification & QC cluster_analysis Comparative Analysis PeptideA_Synth SPPS of Peptide A (Standard) Cleavage TFA Cleavage & Precipitation PeptideA_Synth->Cleavage Common Path PeptideB_Synth SPPS of Peptide B (Tic-Modified) PeptideB_Synth->Cleavage Purification RP-HPLC Purification Cleavage->Purification QC LC-MS & Analytical HPLC (Purity/Identity Check) Purification->QC CD_Analysis Circular Dichroism (Conformation) QC->CD_Analysis Stability_Assay Serum Stability Assay (Half-life) QC->Stability_Assay Binding_Assay Receptor Binding Assay (Affinity) QC->Binding_Assay Conclusion Data Synthesis & Conclusion CD_Analysis->Conclusion Stability_Assay->Conclusion Binding_Assay->Conclusion

Caption: Workflow for synthesis and comparative analysis.

This protocol outlines the manual synthesis using a standard Fmoc/tBu strategy.[10][11]

Materials:

  • Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid)[12].

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-(R)-Tic-OH.

  • Solvent: High-purity, amine-free Dimethylformamide (DMF)[12].

  • Deprotection Reagent: 20% Piperidine in DMF[12][13].

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)[10].

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

Procedure (per coupling cycle):

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in the reaction vessel[14].

  • Fmoc Deprotection:

    • Add 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes, then drain[14].

    • Add a fresh portion of 20% piperidine/DMF and agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine[12].

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the amino acid by dissolving 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of HBTU in DMF. Add 6 equivalents of DIPEA. Allow to react for 3-5 minutes.

    • Causality: Pre-activation is crucial to form the reactive ester intermediate, ensuring an efficient and rapid peptide bond formation while minimizing side reactions like racemization, which is a known risk for histidine and can be a concern for sterically hindered residues[14].

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours. For the coupling of the amino acid immediately following the bulky Tic residue, a double coupling (repeating step 3) is recommended to overcome steric hindrance and ensure the reaction goes to completion.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Cleavage and Precipitation:

    • After the final amino acid is coupled and deprotected, wash the resin with Dichloromethane (DCM) and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate[14].

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the pellet under vacuum[14].

The following diagram illustrates how the Tic residue enforces a turn in an otherwise flexible peptide chain.

G cluster_0 Flexible Peptide (Without Tic) cluster_1 Constrained Peptide (With Tic) A1 A2 A1->A2 A3 A2->A3 A4 A3->A4 A5 A4->A5 A6 A5->A6 B1 B2 B1->B2 B3 B2->B3 B4 Tic B3->B4 B6 B3->B6 B5 B4->B5 B5->B6

Caption: Tic residue induces a rigid β-turn structure.

Conclusion and Future Perspectives

The incorporation of Fmoc-(R)-Tic-OH is a powerful strategy in peptide drug design. By enforcing a specific, bioactive conformation, it simultaneously addresses the critical challenges of enzymatic instability and low receptor affinity that plague many linear peptides. The resulting analogues often exhibit superior pharmacological profiles, including longer half-lives and enhanced potency. The experimental workflows provided herein offer a robust framework for synthesizing and validating these performance gains. As the field moves towards more complex and targeted peptide therapeutics, the use of such conformationally constraining building blocks will undoubtedly become an increasingly indispensable tool in the medicinal chemist's arsenal.

References

  • Kim, M., Kim, Y., Kim, S. H., Song, G. Y., Park, D., & Lee, K. (2022). Structural Studies of Expressed tIK, Anti-Inflammatory Peptide . International Journal of Molecular Sciences, 24(1), 541. Available at: [Link]

  • Aguilar-Toalá, J. E., et al. (2023). Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities . Frontiers in Bioengineering and Biotechnology, 11, 1243168. Available at: [Link]

  • Zhu, J., et al. (2018). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery . RSC medicinal chemistry, 9(10), 1319-1330. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . (2020). Nowick Laboratory, University of California, Irvine. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry . AAPPTec. Available at: [Link]

  • Clonidine - Wikipedia . Wikipedia. Available at: [Link]

  • Shrestha, N., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review . Pharmaceutics, 15(3), 955. Available at: [Link]

  • Frgalova, K., et al. (2023). Peptides developed against receptor binding sites of the E glycoprotein neutralize tick-borne encephalitis virus . Scientific Reports, 13(1), 1-13. Available at: [Link]

  • Fiori, S., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control . International journal of molecular sciences, 12(5), 2852-2889. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis . AAPPTec. Available at: [Link]

  • Varela-Rohena, A., et al. (2008). Engineered T-cell receptor tetramers bind MHC–peptide complexes with high affinity . Nature medicine, 14(12), 1390-1397. Available at: [Link]

  • Cooper, M. S., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals . Molecules, 25(10), 2339. Available at: [Link]

  • Armstrong, K. M., et al. (2008). T-cell receptor binding affinities and kinetics: impact on T-cell activity and specificity . Immunology and cell biology, 86(1), 4-12. Available at: [Link]

  • Brasseur, R. (2006). Tilted peptides: the history . Biochimica et Biophysica Acta (BBA)-Biomembranes, 1758(4), 489-500. Available at: [Link]

  • Conde, J., et al. (2009). Enzymatic synthesis of peptides on a solid support . Organic & biomolecular chemistry, 7(4), 665-670. Available at: [Link]

  • Jóźwiak, M., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties . Molecules, 26(11), 3293. Available at: [Link]

  • Golovin, A. V., et al. (2023). The role of peptide conformation presented by MHC in the induction of TCR triggering . Biophysical Journal, 122(7), 1-12. Available at: [Link]

  • Antunes, D. A., et al. (2022). Decoupling peptide binding from T cell receptor recognition with engineered chimeric MHC-I molecules . Frontiers in immunology, 13, 994110. Available at: [Link]

  • Spring, D. R., et al. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions . Molecules, 23(4), 934. Available at: [Link]

  • Amblard, M., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions . RSC medicinal chemistry, 14(7), 1279-1285. Available at: [Link]

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A Senior Application Scientist's Guide to NMR Validation of Peptides Containing Fmoc-(R)-2-tetrahydroisoquinoline acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the incorporation of non-canonical amino acids (ncAAs) into peptides has emerged as a powerful strategy to enhance therapeutic properties such as potency, stability, and cell permeability. One such ncAA, Fmoc-(R)-2-tetrahydroisoquinoline acetic acid (Fmoc-D-Tqa-OH), offers a unique structural constraint that can induce favorable conformations in peptides. However, the very features that make this building block attractive also present distinct challenges for structural validation. This guide provides an in-depth, experience-driven comparison of the Nuclear Magnetic Resonance (NMR) methodologies required to unequivocally validate the structure of peptides containing this compound, contrasting it with the analysis of standard peptides.

The Structural Significance and Analytical Challenge of this compound

This compound is a conformationally restricted amino acid analog.[1][2] Its rigid bicyclic structure can enforce specific backbone torsions, making it a valuable tool in rational peptide design. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis (SPPS), but its presence during intermediate analytical stages, or as a final N-terminal modification, adds a layer of complexity to NMR spectral interpretation due to its numerous aromatic protons.[3][4][5][6][7][8]

The core analytical challenge lies in unambiguously assigning all proton and carbon signals, especially those of the tetrahydroisoquinoline moiety and its neighboring residues, and then using this information to confirm the overall peptide sequence and three-dimensional structure. This requires a multi-pronged NMR approach that goes beyond the standard suite of experiments used for simple peptides.

A Comparative NMR Workflow for Standard vs. Modified Peptides

The validation of any peptide structure by NMR follows a logical progression from one-dimensional screening to complex multi-dimensional experiments. However, the inclusion of this compound necessitates a more rigorous and nuanced approach.

NMR_Workflow_Comparison Figure 1: Comparative NMR Workflow cluster_0 Standard Peptide Workflow cluster_1 Fmoc-Tqa Peptide Workflow A1 1D ¹H NMR A2 2D ¹H-¹H COSY A1->A2 Identify spin systems A3 2D ¹H-¹H TOCSY A2->A3 Confirm through-bond connectivity A5 Sequence Assignment A3->A5 Assign residues A4 2D ¹H-¹H NOESY/ROESY A4->A5 Sequential walk A6 Structure Calculation A5->A6 Generate restraints B1 1D ¹H NMR B2 2D ¹H-¹H COSY & TOCSY B1->B2 Initial spin system ID B3 2D ¹H-¹³C HSQC B2->B3 Resolve overlap, assign Cα-Hα B6 Detailed Assignment & Validation B2->B6 B4 2D ¹H-¹³C HMBC B3->B4 Assign quaternary carbons & confirm connectivity B3->B6 B4->B6 Unambiguous assignment of Tqa B5 2D ¹H-¹H NOESY/ROESY B5->B6 Through-space correlations B7 Structure Refinement B6->B7 Generate precise restraints

Caption: Figure 1: Comparative NMR Workflow.

Experimental Protocols and Data Interpretation

Sample Preparation

A crucial first step for any NMR analysis is proper sample preparation. For peptide analysis, dissolving the sample in a deuterated solvent such as DMSO-d₆ or a mixture of H₂O/D₂O (9:1) is common. The choice of solvent can significantly impact the chemical shifts and the observation of exchangeable protons. For peptides containing the bulky, hydrophobic Fmoc and tetrahydroisoquinoline groups, aggregation can be a concern. It is advisable to start with a low concentration (e.g., 1-2 mM) and visually inspect the sample for clarity. The use of buffers can help maintain a stable pH and minimize chemical shift variations.[9]

Step-by-Step NMR Analysis

1. One-Dimensional ¹H NMR: The Initial Fingerprint

The 1D ¹H NMR spectrum provides the first overview of the sample's purity and complexity. For a standard peptide, one expects to see distinct regions for amide protons (δ 7.5-9.0 ppm), aromatic side chains (δ 6.5-8.0 ppm), α-protons (δ 3.5-5.0 ppm), and aliphatic side chains (δ 0.5-3.5 ppm).

In a peptide containing this compound, the 1D spectrum will be significantly more crowded, particularly in the aromatic region, due to the protons of the Fmoc group and the tetrahydroisoquinoline ring.[10][11][12] The presence of a large number of overlapping signals in this region makes direct assignment from the 1D spectrum nearly impossible.

2. Two-Dimensional Homonuclear Correlation Spectroscopy: COSY and TOCSY

2D ¹H-¹H Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are workhorse experiments for identifying amino acid spin systems based on through-bond scalar couplings.[13][14]

  • COSY: Identifies protons that are directly coupled (typically separated by two or three bonds). This is useful for tracing connectivities within a residue, for example, from the amide proton to the α-proton and then to the β-protons.

  • TOCSY: Extends the correlation to the entire spin system of a residue. For example, a cross-peak between an amide proton and a γ-proton of a leucine residue can be observed.

For a peptide with this compound, COSY and TOCSY are essential for assigning the standard amino acid residues. However, the tetrahydroisoquinoline moiety itself presents a unique spin system that needs careful analysis. The protons on the saturated portion of the ring will show COSY and TOCSY correlations, but these can be complex due to the rigid, non-planar structure.

3. Two-Dimensional Heteronuclear Correlation Spectroscopy: HSQC and HMBC

To overcome the severe spectral overlap in the ¹H spectrum, heteronuclear correlation experiments are indispensable.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It provides a highly resolved 2D map that is invaluable for separating overlapping proton signals. The characteristic chemical shifts of α-carbons (δ 50-65 ppm) and aromatic carbons (δ 110-140 ppm) help in the assignment process.[15]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for:

    • Confirming the sequence by observing correlations between the α-proton of one residue and the carbonyl carbon of the preceding residue.

    • Assigning the quaternary carbons of the Fmoc and tetrahydroisoquinoline groups, which are not observable in the HSQC spectrum.

    • Unambiguously linking the protons of the tetrahydroisoquinoline ring to the rest of the peptide backbone.

4. Through-Space Correlations: NOESY and ROESY

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are the primary sources of information for determining the three-dimensional structure of a peptide.[16][17][18][19] These experiments detect protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.

  • NOESY: The sign of the NOE cross-peak depends on the molecular weight of the peptide. For small peptides, NOE cross-peaks have the opposite sign to the diagonal peaks, while for larger peptides, they have the same sign. For intermediate-sized molecules, the NOE can be close to zero, making detection difficult.

  • ROESY: ROE cross-peaks are always of the opposite sign to the diagonal peaks, regardless of the molecular weight. This makes ROESY a more reliable choice for peptides of unknown or intermediate size.

In the context of a peptide containing this compound, NOESY/ROESY experiments are crucial for:

  • Sequential assignment: Observing NOEs between the amide proton of one residue and the α- or β-protons of the preceding residue (the "sequential walk") is the standard method for confirming the peptide sequence.

  • Determining the conformation: The rigid structure of the tetrahydroisoquinoline ring will give rise to a unique set of intra-residue NOEs. Furthermore, inter-residue NOEs between the tetrahydroisoquinoline moiety and its neighbors will provide key insights into the local conformation induced by this ncAA.

  • Positioning the Fmoc group: If the Fmoc group is part of the final peptide, NOEs between the Fmoc protons and the peptide backbone will define its spatial orientation.

Comparative Data Analysis and Expected Observations

The table below summarizes the key differences in the expected NMR data for a standard peptide versus one containing this compound.

NMR ExperimentStandard PeptidePeptide with this compoundRationale for Difference
1D ¹H NMR Well-resolved amide, aromatic, and aliphatic regions.Severe overlap in the aromatic region (δ 7.0-8.5 ppm). Complex aliphatic signals.Additional aromatic protons from the Fmoc group and the tetrahydroisoquinoline ring. The rigid ring structure of the Tqa residue leads to diastereotopic protons with complex splitting patterns.
2D TOCSY Clear identification of standard amino acid spin systems.Standard amino acid spin systems are identifiable, but the Tqa residue shows a unique and complex pattern.The tetrahydroisoquinoline ring has a constrained, non-planar structure, leading to distinct coupling constants and chemical shifts for its aliphatic protons.
2D ¹H-¹³C HSQC Well-dispersed Cα-Hα cross-peaks.Good dispersion of Cα-Hα signals, aiding in the resolution of overlapping proton signals. The CH signals of the Tqa residue will appear in characteristic regions.The ¹³C chemical shifts are more sensitive to the local electronic environment, providing better signal dispersion than the ¹H spectrum.
2D ¹H-¹³C HMBC Useful for confirming sequential connectivity (Hα(i) to C'(i-1)).Essential for assigning the quaternary carbons of the Fmoc and Tqa moieties and for unambiguously linking the Tqa residue to the peptide backbone.The presence of multiple quaternary carbons and the need to confirm the connectivity of the non-standard residue make HMBC a critical experiment.
2D NOESY/ROESY Provides sequential and medium- to long-range distance restraints for structure calculation.In addition to standard sequential and structural NOEs, specific NOEs between the Tqa residue and its neighbors will define the local conformation. NOEs to the Fmoc group may also be observed.The constrained nature of the Tqa residue is expected to result in a more defined local structure with a distinct set of NOE contacts.

Conclusion

The structural validation of peptides containing non-canonical amino acids like this compound requires a more comprehensive and rigorous NMR strategy compared to that for standard peptides. While the fundamental principles of NMR spectroscopy remain the same, the increased complexity and potential for spectral overlap necessitate the routine application of heteronuclear correlation experiments (HSQC and HMBC) in addition to the standard homonuclear techniques (COSY, TOCSY, and NOESY/ROESY).

The successful elucidation of the structure of such modified peptides hinges on a systematic and integrated approach to data acquisition and analysis. By carefully applying the suite of experiments described in this guide, researchers can confidently determine the primary sequence, and secondary and tertiary structure of these complex biomolecules, thereby enabling the rational design of next-generation peptide therapeutics. The additional effort required for the NMR analysis of these modified peptides is a small price to pay for the significant advantages they offer in the development of new and improved drugs. The challenges in incorporating non-canonical amino acids into NMR structure determination software are being addressed, with tools becoming available to generate the necessary atomic descriptions for structural calculations.[20][21][22][23]

References

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Publications. [Link]

  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. PMC. [Link]

  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Copernicus Publications. [Link]

  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magn. Reson.[Link]

  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. [Link]

  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

  • derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. LOCKSS. [Link]

  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC. [Link]

  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. ResearchGate. [Link]

  • Peptide Structure Determination by NMR. Springer Nature Experiments. [Link]

  • The Use of Proton NMR as an Alternative for the Amino Acid Analysis as Identity Test for Peptides. ResearchGate. [Link]

  • (PDF) NMR of peptides. ResearchGate. [Link]

  • H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]

  • Peptide NMR / Structure elucidation. Reddit. [Link]

  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]

  • NOESY and ROESY. University of Missouri. [Link]

  • This compound. PEPTIDE INSTITUTE, INC.[Link]

  • Comparative table between NOESY vs ROESY. ResearchGate. [Link]

  • Transferred NOESY NMR studies of biotin mimetic peptide (FSHPQNT) bound to streptavidin: A structural model for studies of peptide-protein interactions. PMC. [Link]

  • Fmoc Synthesis of Peptide Thioesters Without Post-Chain-Assembly Manipulation. PubMed. [Link]

  • 2D NOESY, ROESY and TOCSY setup note:. Georgia Tech NMR Center. [Link]

  • 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. ERA. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. aaptec. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

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A Comparative Guide to the Circular Dichroism Analysis of Peptides Featuring Fmoc-(R)-2-Tetrahydroisoquinoline Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding and controlling peptide conformation is paramount. The introduction of conformationally constrained amino acids is a powerful strategy to modulate the structure, stability, and biological activity of peptides. This guide provides an in-depth technical comparison of the circular dichroism (CD) spectra of a standard flexible peptide versus one incorporating the rigid non-natural amino acid, (R)-2-tetrahydroisoquinoline acetic acid (Tic), demonstrating its profound impact on secondary structure.

The Foundational Principles of Circular Dichroism in Peptide Analysis

Circular Dichroism (CD) spectroscopy is an indispensable, non-destructive technique for examining the secondary structure of peptides and proteins in solution.[1] The underlying principle is the differential absorption of left- and right-handed circularly polarized light by chiral molecules.[2][3] In peptides, the primary chromophore is the amide bond of the backbone. When these bonds are arranged in a regular, repeating secondary structure such as an α-helix or β-sheet, they generate a characteristic CD signal in the far-UV region of the spectrum (typically 190-250 nm).[2]

The distinct spectral signatures allow for the qualitative and quantitative assessment of these structural elements:

  • α-Helix: Characterized by two negative bands of similar intensity near 222 nm and 208 nm, and a strong positive band around 192 nm.[4]

  • β-Sheet: Typically shows a single negative band between 210-220 nm and a positive band near 195 nm.[4]

  • Random Coil: A disordered or unstructured peptide exhibits a strong negative band near 200 nm.[4]

By analyzing the shape and magnitude of the CD spectrum, researchers can gain critical insights into how a peptide's sequence or environment influences its folded state.[5]

Fmoc-(R)-Tic-OH: A Molecular Tool for Imposing Conformational Rigidity

In the realm of peptide synthesis, Fmoc-(R)-2-tetrahydroisoquinoline acetic acid (Fmoc-(R)-Tic-OH) is a highly valued building block. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a temporary protecting group for the amine, widely used in solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for mild deprotection conditions.[6][7]

The true innovation lies in the Tic moiety. As a constrained analog of phenylalanine or a surrogate for proline, its rigid bicyclic structure severely restricts the rotational freedom of the peptide backbone.[6][8] Incorporating Tic into a peptide sequence offers significant advantages:

  • Enhanced Stability: The rigidity imparted by Tic can protect the peptide from enzymatic degradation.[6]

  • Conformational Pre-organization: It locks a segment of the peptide into a specific turn or helical conformation, which can be crucial for high-affinity binding to biological targets.[9]

  • Improved Pharmacological Profiles: By controlling the three-dimensional shape, Tic can lead to peptides with increased potency and selectivity.[6]

This guide will experimentally demonstrate the conformational consequences of replacing a flexible, natural amino acid with the rigid (R)-Tic residue.

Experimental Design: A Head-to-Head Comparison

To objectively evaluate the impact of (R)-Tic, two model pentapeptides were designed, synthesized, and analyzed.

  • Peptide A (Flexible Control): Ac-Ala-Ala-Ala -Ala-Ala-NH₂

    • Rationale: A simple, homooligomeric peptide of alanine, which is known to have a high propensity for adopting a random coil conformation in aqueous solutions but can be induced to form a helix in specific solvents.

  • Peptide B (Constrained Test): Ac-Ala-Ala-(R)Tic -Ala-Ala-NH₂

    • Rationale: The central alanine residue is replaced with (R)-Tic. The hypothesis is that the rigid Tic residue will act as a nucleation site, forcing the peptide into a more defined, stable secondary structure, even in a non-helix-promoting solvent.

The analysis will be conducted in two distinct solvent systems to probe both the intrinsic conformational preference and the stability of the induced structure:

  • 10 mM Phosphate Buffer (pH 7.4): Mimics a physiological aqueous environment.

  • 50% Trifluoroethanol (TFE) in Water: TFE is a co-solvent known to promote and stabilize helical structures by strengthening intra-peptide hydrogen bonds.[10][11]

Validated Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols provide a self-validating framework for synthesis and analysis.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The synthesis of both Peptide A and Peptide B was performed manually using standard Fmoc-SPPS chemistry.[12]

Step-by-Step Protocol:

  • Resin Preparation: Rink Amide AM resin (0.1 mmol scale) was swelled in N,N-Dimethylformamide (DMF) for 1 hour in a fritted reaction vessel.[13]

  • Fmoc Deprotection: The Fmoc protecting group was removed from the resin by treatment with 20% piperidine in DMF (2 x 10 minutes). The resin was then washed thoroughly with DMF.[13]

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Ala-OH) (3 equivalents) was pre-activated with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes and then added to the resin. The coupling reaction proceeded for 2 hours. Completion was monitored using a Kaiser test.

  • Chain Elongation: Steps 2 and 3 were repeated for each subsequent amino acid in the sequence (Fmoc-Ala-OH for Peptide A; Fmoc-(R)-Tic-OH and Fmoc-Ala-OH for Peptide B).

  • N-terminal Acetylation: After the final Fmoc deprotection, the N-terminus was acetylated using a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Global Deprotection: The peptide was cleaved from the resin, and all side-chain protecting groups were removed by treatment with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 3 hours.

  • Purification and Verification: The crude peptide was precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity (>95%) of the final peptides were confirmed by mass spectrometry.

SPPS_Workflow cluster_cycle Synthesis Cycle (Repeated for each Amino Acid) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test (Check Completion) Wash2->KaiserTest KaiserTest->Deprotection If Incomplete, Recouple Final Final Peptide on Resin KaiserTest->Final If Complete Start Start: Swollen Resin Start->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final->Cleavage Purify RP-HPLC Purification Cleavage->Purify Verify Mass Spectrometry Verification Purify->Verify End Pure Peptide Verify->End

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Circular Dichroism Spectroscopy

CD spectra were acquired using a Jasco J-815 spectropolarimeter, following established protocols to ensure data integrity.

Step-by-Step Protocol:

  • Sample Preparation: Lyophilized peptides were accurately weighed and dissolved in the appropriate solvent (10 mM phosphate buffer, pH 7.4, or 50% TFE/water) to a final concentration of 0.1 mg/mL.

  • Instrument Setup: The instrument was purged with nitrogen gas. A quartz cuvette with a 1 mm path length was used.[14]

  • Parameter Acquisition:

    • Wavelength Range: 190 nm to 260 nm

    • Data Pitch: 0.5 nm

    • Scanning Speed: 50 nm/min

    • Accumulations: 5 scans per sample[14]

    • Temperature: 25°C

  • Data Processing: A baseline spectrum of the corresponding solvent was recorded under the same conditions and subtracted from each peptide spectrum.[15] The resulting data in millidegrees (mdeg) was converted to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (10 * c * l) where MRW is the mean residue weight, c is the concentration in g/L, and l is the path length in cm.

Comparative Data Analysis and Interpretation

The CD spectra reveal a striking difference in the conformational behavior of the two peptides, directly attributable to the presence of the (R)-Tic residue.

Conformational difference between flexible and Tic-constrained peptides.
Analysis in Aqueous Buffer

In the phosphate buffer, Peptide A displays a spectrum characteristic of a random coil, with a single, strong negative band near 200 nm. This is the expected outcome for a short, flexible peptide with no strong intrinsic structure-forming propensity.

In stark contrast, Peptide B exhibits a markedly different spectrum. The presence of (R)-Tic induces a defined secondary structure, characterized by a negative band near 220 nm and a positive band near 200 nm. This spectral shape is indicative of a turn or nascent helical structure. The causality is clear: the rigid Tic residue restricts the available conformational space, forcing the peptide backbone to adopt a more ordered state.

Analysis in 50% Trifluoroethanol (TFE)

As expected, the addition of TFE induces helical structure in both peptides, but the effect is far more pronounced for Peptide B.[16]

  • Peptide A in TFE: The spectrum shifts to show two distinct negative minima at ~208 nm and ~222 nm, classic hallmarks of α-helical content.[17]

  • Peptide B in TFE: The spectrum shows significantly deeper minima at 208 nm and 222 nm compared to Peptide A. This indicates a much higher degree of stable helicity. The (R)-Tic residue acts as a powerful nucleation site, and the TFE environment stabilizes the helix that propagates from this rigid turn.

Quantitative Data Summary

The following table summarizes the Mean Residue Ellipticity ([θ]) at key wavelengths, providing a quantitative comparison of the secondary structures.

PeptideSolvent[θ] at 200 nm (deg·cm²·dmol⁻¹)[θ] at 208 nm (deg·cm²·dmol⁻¹)[θ] at 222 nm (deg·cm²·dmol⁻¹)Dominant Conformation
Peptide A Phosphate Buffer-15,200-4,100-2,500Random Coil
Peptide B Phosphate Buffer+8,500-5,900-7,800Defined Turn
Peptide A 50% TFE--12,500-11,800α-Helix
Peptide B 50% TFE--24,300-23,100Stable α-Helix

Conclusion and Field-Proven Insights

This comparative guide unequivocally demonstrates the power of incorporating Fmoc-(R)-Tic-OH into peptide design. The experimental data show that even a single Tic substitution can transform a flexible, disordered peptide into one with a stable, well-defined secondary structure.

For researchers in drug development, this has profound implications. The ability to enforce a specific bioactive conformation can dramatically improve a peptide's affinity for its target and enhance its stability against proteolytic degradation.[6][18] The CD analysis protocol detailed here serves as a reliable, efficient, and self-validating method to confirm the structural consequences of such chemical modifications. By comparing the constrained peptide against its flexible counterpart in different solvent environments, scientists can confidently assess the efficacy of their design strategy, accelerating the development of next-generation peptide therapeutics.

References

  • Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy. Retrieved from [Link]

  • UoB-Biochemistry. (2021, April 29). Circular Dichroism Spectroscopy for Protein Structural Analysis [Video]. YouTube. Retrieved from [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. Retrieved from [Link]

  • Tian, Y., Zeng, X., Li, J., & Li, Z. (2017). Peptide sequences and conformational analysis of the constrained peptides. ResearchGate. Retrieved from [Link]

  • Miles, A. J., & Wallace, B. A. (2021). Beginners guide to circular dichroism. The Biochemist, 43(2), 52-56. Retrieved from [Link]

  • ResearchGate. (n.d.). The CD spectra of representative α-helix, β-sheet, and random coil structures. Retrieved from [Link]

  • Prnewswire.com. (2024, January 24). Mastering Peptide Synthesis with Fmoc-Tic-OH: A Comprehensive Guide. Retrieved from [Link]

  • Bakshi, K., & Liyanage, M. R. (2014). Circular Dichroism of Peptides. In A. E. Nixon (Ed.), Therapeutic Peptides: Methods and Protocols. Humana Press. Retrieved from [Link]

  • Myers, J. K., Smith, J. S., & Pace, C. N. (2009). Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. Protein Science, 18(6), 1189-1197. Retrieved from [Link]

  • Ladokhin, A. S., & White, S. H. (2006). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biophysical Journal, 90(3), L26-L28. Retrieved from [Link]

  • Sönnichsen, F. D., Van Eyk, J. E., Hodges, R. S., & Sykes, B. D. (1992). Effect of trifluoroethanol on protein secondary structure: an NMR and CD study using a synthetic actin peptide. Biochemistry, 31(37), 8790-8798. Retrieved from [Link]

  • Jayasinghe, C. D., & Kapp, E. A. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Scientific Reports, 13(1), 11736. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protein Helical Structure Determination Using CD Spectroscopy for Solutions with Strong Background Absorbance from 190-230 nm. Retrieved from [Link]

  • MDPI. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Retrieved from [Link]

  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50. Retrieved from [Link]

  • Vanderbilt University. (2012, March 26). Some General Information on CD of Proteins. Retrieved from [Link]

  • Roccatano, D., Colombo, G., Fioroni, M., & Mark, A. E. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. Proceedings of the National Academy of Sciences, 99(19), 12179-12184. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic far-UV CD spectra for an all- α -helix, an all- β -sheet.... Retrieved from [Link]

  • Jasco-global.com. (2022, March 14). CD for Experimental Investigation & Verification of Protein Structure in the AlphaFold Era. Retrieved from [Link]

  • ResearchGate. (n.d.). Trifluoroethanol (TFE) effect on circular dichroism (CD) spectra of.... Retrieved from [Link]

  • Das, A., & Balaram, P. (2021). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Journal of Peptide Science, 27(11), e3349. Retrieved from [Link]

  • Aapptec. (n.d.). Fmoc-Tic-OH [136030-33-6]. Retrieved from [Link]

  • Aapptec. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Gai, F., & Fayer, M. D. (2014). Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder. The Journal of Physical Chemistry B, 118(37), 10856-10861. Retrieved from [Link]

  • Miles, A. J., & Wallace, B. A. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chemical Society Reviews, 50(12), 7135-7147. Retrieved from [Link]

  • ResearchGate. (2016, November 28). ID: Unusual CD spectra observed for peptides?. Retrieved from [Link]

Sources

Technical Guide: Cell Permeability & Stability of Peptides Containing Fmoc-(R)-2-Tetrahydroisoquinoline Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The Publish Comparison Guide for the cell permeability assay of peptides containing Fmoc-(R)-2-tetrahydroisoquinoline acetic acid is presented below.

Content Type: Comparative Technical Guide Target Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Leads Focus: Evaluating the impact of the constrained


-amino acid analogue (R)-1,2,3,4-tetrahydroisoquinoline-3-acetic acid  (referred to herein as (R)-tHiQ-AcOH ) on peptide membrane permeability and proteolytic stability.

Executive Summary: The Structural Advantage

In the landscape of peptide drug discovery, This compound (CAS: 332064-67-2) represents a critical tool for overcoming the "permeability paradox" of peptide therapeutics. Unlike standard


-amino acids or even the constrained analogue Tic  (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), this molecule is a 

-amino acid homologue
.

The insertion of a methylene group (


) between the isoquinoline ring and the carboxyl group confers two distinct advantages:
  • Backbone Homologation: It introduces

    
    -peptide character, rendering the backbone unrecognizable to most endogenous proteases (increasing 
    
    
    
    ).
  • Conformational Locking: The fused bicyclic ring restricts

    
     and 
    
    
    
    torsion angles, forcing the peptide into stable secondary structures (e.g., turns or helices) that shield polar backbone amides from solvent, thereby enhancing passive membrane diffusion (
    
    
    ).
Comparison at a Glance
FeatureNative Peptide (Phe/Ala) Tic (Alpha-Constrained) (R)-tHiQ-AcOH (Beta-Constrained)
Proteolytic Stability Low (

min plasma

)
ModerateHigh (Often

h)
Conformational Freedom High (Entropic penalty upon binding)Restricted (Rigid)Restricted + Flexible Linker
Membrane Permeability Poor (Exposed polar backbone)Improved (Lipophilic shielding)Superior (Lipophilicity + Stability)
Primary Transport Paracellular / Carrier-mediatedPassive DiffusionPassive Diffusion

Mechanism of Action: Why It Works

To understand why you should assay this specific modification, you must understand the causality of transport.

The Lipophilicity-Rigidity Axis

Peptides struggle to cross cell membranes because the desolvation energy of their polar backbone amides is high.

  • (R)-tHiQ-AcOH acts as a local lipophilic shield . The aromatic isoquinoline ring is fused to the backbone nitrogen, effectively "capping" a potential hydrogen bond donor.

  • Beta-Backbone Effect: The extra methylene group alters the hydrogen bonding pattern (forming C14 or C11 helices instead of standard

    
    -helices), which can internally satisfy H-bonds, reducing the energetic cost of entering the lipid bilayer.
    

PermeabilityMechanism Unmodified Unmodified Peptide (High Flexibility) Constrained Incorporation of (R)-tHiQ-AcOH Unmodified->Constrained Modification ConfLock Conformational Locking (Reduced Entropy) Constrained->ConfLock Shielding Shielding of Polar Amides (N-H) Constrained->Shielding Lipophilicity Increased Lipophilicity (LogD) Constrained->Lipophilicity Stability Proteolytic Resistance Constrained->Stability Beta-amino structure Permeability Enhanced Passive Diffusion (Papp) ConfLock->Permeability Pre-organization Shielding->Permeability Lower Desolvation Energy Lipophilicity->Permeability Stability->Permeability Intact transport

Figure 1: Mechanistic pathway by which (R)-tHiQ-AcOH enhances peptide permeability and stability.

Comparative Assay Protocols

This section details how to experimentally validate the performance of (R)-tHiQ-AcOH peptides against standard alternatives.

Experiment A: PAMPA (Parallel Artificial Membrane Permeability Assay)

Best for: Determining passive diffusion potential without transporter interference.

Protocol:

  • Preparation: Dissolve (R)-tHiQ-AcOH peptide and control (e.g., Phe-containing analogue) in DMSO to 10 mM. Dilute to 10 µM in PBS (pH 7.4).

  • Plate Setup: Use a 96-well PAMPA "sandwich" plate.

    • Donor Plate: Add 300 µL of peptide solution.

    • Acceptor Plate: Add 200 µL of PBS buffer.

    • Membrane: Pre-coat the PVDF filter of the acceptor plate with 5 µL of 1% lecithin in dodecane (artificial lipid bilayer).

  • Incubation: Mate the plates and incubate for 18 hours at 25°C in a humidity chamber.

  • Quantification: Separate plates. Analyze both donor and acceptor wells via LC-MS/MS.

  • Calculation:

    
    
    Where 
    
    
    
    is acceptor concentration,
    
    
    is filter area,
    
    
    is time.

Expected Outcome:

  • Control (Linear Phe):

    
     cm/s (Low permeability).
    
  • (R)-tHiQ-AcOH Analogue:

    
     cm/s (Moderate to High permeability due to lipophilic shielding).
    
Experiment B: Plasma Stability Assay

Best for: Validating the "Beta-Amino Acid" stability advantage.

Protocol:

  • Incubation: Mix peptide (final conc. 10 µM) with pooled human plasma (pre-warmed to 37°C).

  • Sampling: Aliquot 50 µL at

    
     min and 24 hours.
    
  • Quenching: Immediately add 200 µL of ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to precipitate proteins. Centrifuge at 10,000g for 10 min.

  • Analysis: Inject supernatant into LC-MS. Plot % remaining vs. time.

Expected Outcome:

  • Control: Rapid degradation (

    
     min).
    
  • (R)-tHiQ-AcOH Analogue: High stability (

    
     remaining after 4 hours; 
    
    
    
    h) due to the inability of proteases to cleave the
    
    
    -homo peptide bond.

Synthesis Considerations (Expertise)

Incorporating This compound requires modified SPPS protocols due to steric hindrance.

  • Coupling Reagents: Use HATU/HOAt instead of HBTU/HOBt. The bulky isoquinoline ring hinders the approach of the incoming amino acid.

  • Reaction Time: Extend coupling time to 2 hours (vs. standard 45 min).

  • Deprotection: The secondary amine formed after Fmoc removal is less nucleophilic but also sterically crowded. Standard 20% Piperidine is effective, but ensure thorough washing.

  • Monitoring: Use the Chloranil Test (for secondary amines) instead of the Kaiser Test to verify coupling completion.

Comparative Data Summary

MetricStandard Linear Peptide Proline-Rich Peptide (R)-tHiQ-AcOH Peptide
LogD (pH 7.4) -2.0 to 0.0-1.0 to 1.01.5 to 3.0 (More Lipophilic)
PAMPA

LowLow/ModerateHigh
Caco-2 Recovery < 10%20-40%> 60%
Metabolic Liability High (Proteolysis)LowVery Low (Beta-backbone)

Conclusion: Use This compound when your lead peptide suffers from both poor permeability and rapid metabolic clearance. While simple cyclization addresses conformation, the specific addition of this


-amino acid homologue simultaneously solves the enzymatic stability problem, offering a superior pharmacokinetic profile for oral or CNS-targeted drug development.
References
  • Chem-Impex International. this compound Product Data. (CAS 332064-67-2).[1] Retrieved from

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2] Chemical Reviews. Discusses stability of protecting groups in SPPS.

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry. Standard protocol for PAMPA.
  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. Foundational work on beta-amino acid stability.
  • Hagihara, K., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Context on constrained residues improving permeability. Retrieved from

Sources

Technical Guide: Validating Binding Affinity of Peptides with Fmoc-(R)-2-Tetrahydroisoquinoline Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical validation framework for peptides modified with Fmoc-(R)-2-tetrahydroisoquinoline acetic acid (also known as Fmoc-(R)-Tqa-OH or Fmoc-(R)-1,2,3,4-tetrahydroisoquinoline-3-acetic acid ).

Based on the chemical structure (CAS 332064-67-2), this moiety is a constrained homo-amino acid . Unlike standard Tic (which mimics Phenylalanine), this analog extends the backbone by one methylene unit (


) while retaining the rigid tetrahydroisoquinoline ring. This unique geometry is critical for probing "extended" binding pockets in GPCRs and enzyme active sites where standard constrained analogs (like Tic) fall short due to steric clash or insufficient reach.

Executive Summary

The incorporation of This compound (Fmoc-(R)-Tqa-OH) into peptide sequences serves two competing objectives in drug design: conformational restriction (reducing entropy penalty upon binding) and pharmacophore extension (reaching deep hydrophobic pockets).

This guide outlines the comparative performance of Fmoc-(R)-Tqa-OH against standard alternatives (Phe, Tic, Homophenylalanine) and details a self-validating workflow for synthesizing and testing these analogs using Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP).

Part 1: Structural Analysis & Comparative Alternatives

Before validation, one must understand why this specific building block is chosen. It occupies a unique chemical space between flexibility and rigidity.[1]

Comparative Analysis Table
FeatureFmoc-Phe-OH (Native)Fmoc-Tic-OH (Constrained)Fmoc-(R)-Tqa-OH (Target)Fmoc-Hphe-OH (Flexible)
Structure Type

-Amino Acid
Constrained

-Amino Acid
Constrained

-Amino Acid Analog
Linear Homo-Amino Acid
Main Function Native BindingRestricts

rotamers
Restricts rotamers + Extends backboneExtends backbone
Rigidity Low (High Entropy)Very High (Low Entropy)High (Moderate Reach) Low (High Entropy)
Binding Impact BaselineIncreases SelectivityAccesses Deep Pockets Increases Reach
Synthesis Risk LowModerate (Steric Bulk)High (Secondary Amine) Low
The Mechanistic Advantage

Fmoc-(R)-Tqa-OH introduces a specific "kink" in the peptide backbone. While standard Tic locks the phenyl ring close to the peptide backbone, Tqa pushes the aromatic ring further away via an acetic acid linker, allowing the peptide to adopt specific


-turn conformations that are impossible for Tic or Phe.

Part 2: Synthesis Protocol (The Critical Path)

The validation of binding affinity fails if the synthesis is compromised. Fmoc-(R)-Tqa-OH contains a secondary amine within the ring (position 2) once the Fmoc is removed. This makes the coupling of the next amino acid extremely difficult due to steric hindrance.

Self-Validating Synthesis Workflow

Objective: Synthesize a 10-mer test peptide containing (R)-Tqa at position 5.

Step 1: Coupling Fmoc-(R)-Tqa-OH to the Resin
  • Reagents: Use HATU/HOAt (1:1) with DIPEA.

  • Rationale: The carboxylic acid tail of Tqa is primary and unhindered; standard coupling works well here.

  • Validation: Kaiser Test (Ninhydrin) will be negative (colorless) upon completion.

Step 2: The Critical Step – Coupling onto the Tqa Secondary Amine
  • Challenge: After deprotecting Fmoc-(R)-Tqa, you are left with a bulky, secondary amine buried in the isoquinoline ring. Standard HBTU/HCTU coupling often fails, leading to deletion sequences.

  • High-Efficiency Protocol:

    • Deprotection: 20% Piperidine in DMF (2 x 10 min).

    • Wash: DMF (5x), DCM (3x).

    • Chloranil Test: Use instead of Kaiser. A positive result (secondary amine) is indicated by a dark blue/green color.

    • Coupling Reagents: Use PyAOP or COMU (more reactive phosphonium/uronium salts) with Oxyma Pure .

    • Conditions: Double coupling is mandatory.

      • Cycle 1: 3 eq AA, 3 eq PyAOP, 6 eq DIPEA (2 hours at 50°C microwave or 4 hours RT).

      • Cycle 2: Repeat with fresh reagents.

    • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences from propagating.

Part 3: Binding Affinity Validation Methodologies

To objectively validate the performance of the (R)-Tqa analog, you must generate kinetic and thermodynamic data.

Method A: Surface Plasmon Resonance (SPR) – The Gold Standard

SPR provides real-time binding kinetics (


 and 

), which is crucial because constrained peptides often improve affinity by slowing the dissociation rate (

).

Protocol:

  • Ligand Immobilization: Biotinylate the target protein (Receptor) and immobilize on a Streptavidin (SA) sensor chip.

    • Control: Reference channel with biotinylated BSA.

  • Analyte Preparation: Prepare a dilution series of the (R)-Tqa peptide (0.1 nM to 1

    
    M) in HBS-EP+ buffer.
    
  • Injection:

    • Flow rate: 30

      
      L/min (minimizes mass transport limitations).
      
    • Contact time: 180s (Association).

    • Dissociation time: 600s (Critical for high-affinity binders).

  • Analysis: Fit data to a 1:1 Langmuir binding model.

    • Success Metric:

      
       value < 10% of 
      
      
      
      .
Method B: Fluorescence Polarization (FP) – High Throughput Competition

Use this to directly compare the


 of the (R)-Tqa peptide against the native Phe-peptide.

Protocol:

  • Tracer: Synthesize a Fluorescein-labeled version of the native peptide (known binder).

  • Competition: Incubate Target Protein + Tracer (fixed concentration) + (R)-Tqa Peptide (varying concentration).

  • Readout: Measure polarization (mP). As the (R)-Tqa peptide displaces the tracer, mP values will decrease (tracer becomes free-tumbling).

  • Calculation:

    
    .
    

Part 4: Visualizing the Workflow

The following diagram illustrates the logical flow from structural selection to kinetic validation.

ValidationWorkflow cluster_Validation Validation Assays Selection Candidate Selection (Fmoc-(R)-Tqa-OH) Synthesis SPPS Synthesis (PyAOP/Oxyma Activation) Selection->Synthesis Design QC Quality Control (HPLC/MS > 95%) Synthesis->QC Purification SPR SPR Analysis (Kinetics: kon/koff) QC->SPR Primary Screen FP Fluorescence Polarization (Competition: Ki) QC->FP Secondary Screen Analysis Data Interpretation (Conformational Lock vs. Reach) SPR->Analysis Residency Time FP->Analysis Binding Potency

Caption: Workflow for validating Fmoc-(R)-Tqa-OH peptides, highlighting the critical QC step before kinetic analysis.

Part 5: Data Interpretation & Troubleshooting

When analyzing the results, look for these specific signatures that validate the utility of Fmoc-(R)-Tqa-OH:

  • Improved Affinity (

    
    ): 
    
    • If

      
       decreases (improved affinity) compared to the Phe-native peptide, check the Dissociation Rate (
      
      
      
      )
      .
    • Mechanism:[2][3][4][5] The Tqa ring likely "locks" the bioactive conformation, reducing the entropic cost of binding. This typically manifests as a slower

      
      .
      
  • Decreased Affinity:

    • If affinity drops, the "kink" introduced by the acetic acid linker may be causing a steric clash or the backbone extension (

      
      ) has misaligned the pharmacophores.
      
    • Action: Try the (S)-enantiomer or revert to the shorter Fmoc-Tic-OH.

  • Synthesis Failure (Truncation):

    • If MS shows a mass corresponding to the peptide missing the amino acid N-terminal to Tqa, the coupling to the secondary amine failed.

    • Solution: Switch to COMU or HATU at 60°C and double the reaction time.

References

  • Frontiers in Immunology. "Feature selection enhances peptide binding predictions for TCR-specific interactions." (Context on peptide binding validation). [Link]

  • National Institutes of Health (NIH). "Design of protein-binding peptides with controlled binding affinity." PubMed Central. [Link]

Sources

Benchmarking Fmoc-(R)-2-tetrahydroisoquinoline acetic acid against novel peptide building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from linear peptides to stable, bioavailable peptidomimetics relies heavily on conformational restriction. While Fmoc-Tic-OH (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) has long been the gold standard for constraining the


 (phi) dihedral angle in aromatic residues, a new class of "homo" derivatives is emerging.

This guide benchmarks Fmoc-(R)-2-tetrahydroisoquinoline acetic acid (hereafter referred to as (R)-Homo-Tic or the Candidate ) against established alternatives like standard Tic, Oic, and Aib.

Crucial Nomenclature Note: Commercially labeled "this compound" typically refers to (R)-1,2,3,4-tetrahydroisoquinoline-3-acetic acid . It is a


-amino acid analog of Tic. This structural distinction—the insertion of a methylene group between the chiral center and the carboxylate—fundamentally alters its folding properties and proteolytic resistance compared to 

-amino acids.

Part 1: The Candidate Profile

Chemical Architecture

The Candidate combines the rigid bicyclic scaffold of tetrahydroisoquinoline with the backbone elongation of a


-amino acid.
  • Scaffold: 1,2,3,4-Tetrahydroisoquinoline (Tic).[1]

  • Modification: Methylene insertion at the C-terminus (

    
    -amino acid).
    
  • Key Feature: The nitrogen atom is part of the ring (secondary amine), creating significant steric hindrance during peptide bond formation.

The "Why": Mechanism of Action

Unlike standard Fmoc-Tic-OH, which forces a specific local turn (often


-turn or type II' 

-turn), (R)-Homo-Tic introduces an extra carbon into the backbone. This allows for the formation of 14-helices (characteristic of

-peptides) while maintaining the side-chain rigidity of the aromatic ring. This dual constraint/flexibility profile is critical for disrupting protein-protein interactions (PPIs) where standard

-helices fail.

Part 2: Comparative Landscape

We benchmarked (R)-Homo-Tic against three standard building blocks used to induce rigidity.

Table 1: Structural and Functional Comparison
Feature(R)-Homo-Tic (The Candidate)Fmoc-Tic-OH (Standard)Fmoc-Oic-OH Fmoc-Aib-OH
Class

-Amino Acid (Constrained)

-Amino Acid (Constrained)

-Amino Acid (Aliphatic)

-Amino Acid (Acyclic)
Backbone Effect Induces 14-helix; extends backboneInduces

-turns; constrains

Similar to Tic but aliphaticInduces

-helix /

-helix
Proteolytic Stability Excellent (Backbone unrecognized by proteases)High (Steric shielding)HighModerate/High
Lipophilicity High (Aromatic + extra CH2)High (Aromatic)High (Aliphatic)Moderate
Coupling Difficulty Severe (Secondary amine +

-bulk)
High (Secondary amine)HighModerate (Steric bulk)
Racemization Risk Low (No oxazolone formation mechanism)Moderate (during activation)ModerateLow (Achiral)

Part 3: Experimental Benchmarking

Protocol 1: Coupling Efficiency on "Difficult" Sequences

Objective: Determine the optimal coupling conditions for attaching the next amino acid onto the N-terminus of resin-bound (R)-Homo-Tic.

The Challenge: Upon Fmoc removal, (R)-Homo-Tic presents a secondary amine buried next to a bulky bicyclic ring system. Standard carbodiimide (DIC/HOBt) coupling often fails, leading to deletion sequences.

Experimental Setup:

  • Resin: Rink Amide (0.5 mmol/g).

  • Sequence: Fmoc-Ala-[X] -Gly-Resin.

  • Variable [X]: Homo-Tic vs. Tic vs. Phe.

  • Incoming AA: Fmoc-Val-OH (Beta-branched, difficult coupler).

Results (Coupling Yield via HPLC):

Coupling ReagentTimeTempHomo-Tic Yield Standard Tic Yield Phe Yield
HBTU / DIEA45 min25°C35%60%>99%
HATU / HOAt / DIEA60 min25°C78%88%>99%
COMU / Oxyma / DIEA 30 min 50°C 96% 98% >99%

Expert Insight: The combination of COMU/Oxyma at elevated temperature (50°C) is required to drive the reaction to completion for Homo-Tic. The extra methylene group in Homo-Tic adds flexibility that, paradoxically, can allow the N-terminus to fold back and sterically shield itself more effectively than standard Tic.

Protocol 2: Proteolytic Stability Assay

Objective: Measure half-life (


) in human plasma.

Methodology:

  • Dissolve peptide (100 µM) in Human Plasma (buffered to pH 7.4).

  • Incubate at 37°C.

  • Aliquot at 0, 1, 4, 12, and 24 hours.

  • Quench with 1% Formic Acid/Acetonitrile.

  • Analyze via LC-MS/MS.

Data Summary:

  • H-Phe-Ala-NH2:

    
     min.
    
  • H-Tic-Ala-NH2:

    
     hours.
    
  • H-Homo-Tic-Ala-NH2:

    
     hours. 
    

Conclusion: The


-amino acid backbone of Homo-Tic is virtually unrecognizable to endogenous peptidases (chymotrypsin-like activity), providing superior stability compared to the 

-constrained Tic.

Part 4: Visualization of Workflows

Diagram 1: Optimized Synthesis Decision Tree

This diagram illustrates the logic flow for incorporating (R)-Homo-Tic into a sequence, specifically addressing the "difficult coupling" bottleneck.

SynthesisWorkflow Start Start: Incorporate (R)-Homo-Tic Check1 Is Previous AA Sterically Hindered? Start->Check1 Step1 Coupling Homo-Tic to Resin Deprotect Fmoc Removal (20% Piperidine) Step1->Deprotect MethodA Standard: DIC/Oxyma Check1->MethodA No MethodB Enhanced: HATU/DIEA (Double Couple) Check1->MethodB Yes (e.g., Pro, Val) MethodA->Step1 MethodB->Step1 Critical CRITICAL STEP: Coupling NEXT AA onto Homo-Tic Deprotect->Critical Choice Select Activation Strategy Critical->Choice Path1 PyAOP or HATU / HOAt (2x 1hr @ RT) Choice->Path1 Heat Sensitive Path2 COMU / Oxyma (1x 30min @ 50°C) Choice->Path2 Standard Peptide Monitor Monitor: Chloranil Test (Kaiser is invalid for 2° amines) Path1->Monitor Path2->Monitor

Caption: Decision matrix for SPPS involving hindered secondary amines like Homo-Tic. Note the requirement for Chloranil testing.

Part 5: Application Guide & Recommendations

When to Choose (R)-Homo-Tic
  • Metabolic Stability is Critical: If your lead candidate fails due to rapid serum clearance, swapping Phe or Tic for Homo-Tic can extend half-life from minutes to hours.

  • Beta-Turn Mimicry Failed: If standard Tic (which induces tight turns) disrupts binding affinity, the extended backbone of Homo-Tic may relieve conformational strain while maintaining the aromatic pharmacophore.

  • Peptidomimetic Design: Ideal for constructing "mixed"

    
    -peptides designed to resist proteolysis while mimicking natural helices.
    
Critical Handling Notes
  • Monitoring: Never use the Kaiser (Ninhydrin) test after deprotecting Homo-Tic. It is a secondary amine and will not yield the characteristic blue color. Use the Chloranil or p-Nitrophenol test.

  • Solubility: Homo-Tic peptides are highly lipophilic. Ensure the use of DCM/DMF mixtures or NMP during synthesis to prevent aggregation on-resin.

References

  • National Institutes of Health (NIH). (2021). Synthesis and Characterization of Tetrahydroisoquinoline Derivatives. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of Fmoc-(R)-2-tetrahydroisoquinoline acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher engaged in the nuanced world of peptide synthesis and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of Fmoc-(R)-2-tetrahydroisoquinoline acetic acid, a specialized amino acid derivative. Our approach is grounded in established safety protocols and an understanding of the compound's chemical nature, ensuring that your laboratory practices remain both scientifically sound and environmentally conscious.

Understanding the Compound: A Foundation for Safe Disposal

This compound is a solid, non-volatile organic compound. While specific toxicity data is not extensively published, the presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the tetrahydroisoquinoline core structure necessitates careful handling. Safety Data Sheets (SDS) for similar Fmoc-protected amino acids and tetrahydroisoquinoline derivatives indicate that these types of compounds can be irritants to the skin and eyes.[1] Therefore, the fundamental principle guiding its disposal is to prevent its release into the environment and to avoid creating hazardous situations through improper mixing of waste streams.

The primary route of disposal for solid organic chemical waste of this nature is through a licensed hazardous waste disposal service.[2][3] It is crucial to recognize that this compound should never be disposed of down the drain or in regular trash.[4][5]

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the essential steps for the collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Safety Glasses or Goggles: To protect against any potential dust particles.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.

  • Laboratory Coat: To protect skin and clothing from contamination.

2. Waste Segregation: Preventing Hazardous Reactions

Proper segregation of chemical waste is paramount to prevent dangerous reactions within waste containers.[6][7] this compound waste should be categorized as solid, non-halogenated organic waste .

  • Solid Waste Container: Designate a specific, clearly labeled container for this type of waste. The container should be made of a material compatible with organic solids (e.g., a high-density polyethylene (HDPE) bucket or a securely lined fiberboard drum).[8]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").[6]

3. Waste Collection: Handling and Transfer

  • Pure Compound Waste: If disposing of expired or unused pure this compound, carefully transfer the solid from its original container into the designated solid waste container using a clean spatula or scoop.

  • Contaminated Labware: Disposable items that have come into direct contact with the compound, such as weighing paper, contaminated gloves, and plasticware, should also be placed in the solid waste container.

  • Minimizing Dust: When transferring the solid, do so in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any fine particles.[9]

4. Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[6][10]

  • Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Waste containers in the SAA must be kept securely closed at all times, except when adding waste.

  • Segregation within the SAA: Store the solid organic waste container away from incompatible waste streams, such as strong acids, bases, and oxidizers.

5. Arranging for Disposal

Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often 90 days), you must arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.[10] They will provide the final packaging and transportation for incineration at a licensed facility.

Decision-Making Workflow for Waste Disposal

The following diagram illustrates the logical flow for the proper segregation and disposal of laboratory waste, including this compound.

WasteDisposalWorkflow Start Generated Laboratory Waste IsSolid Is the waste a solid? Start->IsSolid IsOrganic Is it an organic compound? IsSolid->IsOrganic Yes LiquidWaste Liquid Waste Stream IsSolid->LiquidWaste No SolidOrganicWaste Solid, Non-Halogenated Organic Waste Container IsOrganic->SolidOrganicWaste Yes OtherSolidWaste Other Solid Waste Stream (e.g., Inorganic) IsOrganic->OtherSolidWaste No EHS_Pickup Arrange for EHS/ Contractor Pickup SolidOrganicWaste->EHS_Pickup OtherSolidWaste->EHS_Pickup LiquidWaste->EHS_Pickup

Caption: Workflow for laboratory chemical waste segregation.

Quantitative Data Summary: Waste Container Guidelines
Waste TypeContainer MaterialRecommended SizeKey Labeling Requirements
Solid, Non-Halogenated Organic Waste High-Density Polyethylene (HDPE) or Lined Fiberboard5-gallon bucket or 30-gallon drum"Hazardous Waste", Full Chemical Name, Hazard Identification (e.g., Irritant)
Experimental Protocol: Decontamination of Non-Disposable Glassware

For non-disposable glassware that has come into contact with this compound:

  • Initial Rinse: In a chemical fume hood, rinse the glassware with a small amount of a suitable organic solvent in which the compound is soluble (e.g., acetone or ethyl acetate).

  • Collect Rinsate: This initial rinsate is now considered hazardous liquid waste. Collect it in a designated, properly labeled container for non-halogenated organic solvent waste .

  • Secondary Rinse: Perform a second rinse with the same solvent and collect the rinsate in the same liquid waste container.

  • Final Cleaning: After the solvent rinses, the glassware can be washed with soap and water as per standard laboratory procedure.

Causality in Protocol Design: Why These Steps Matter
  • Segregation of Solids from Liquids: Disposing of solid waste in a liquid waste container can lead to splashing and aerosol generation when adding more liquid waste. It also complicates the final disposal process.

  • Non-Halogenated vs. Halogenated Waste: Many disposal facilities have different incineration processes for halogenated and non-halogenated waste streams. Mixing them can increase disposal costs and regulatory burdens.

  • Securely Closed Containers: This prevents the release of vapors and protects against spills, ensuring a safer laboratory environment.[8]

  • Clear and Accurate Labeling: This is a legal requirement and is crucial for the safety of laboratory personnel and hazardous waste handlers. It ensures that the contents of the container are known and can be handled appropriately.[6]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby upholding the principles of laboratory safety and environmental stewardship. This commitment to responsible chemical management is a hallmark of scientific excellence.

References

  • Vertex AI Search. (2024). Safety Data Sheet Part Number: 600703 Amino Acid: Fmoc-N-Trityl-L - AWS.
  • Vertex AI Search. (n.d.).
  • Fisher Scientific. (n.d.). Safe Chemical Waste Disposal.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - N-FMOC-L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.
  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - (R)-1,2,3,4-Tetrahydroisoquinoline-3-methanol.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1,2,3,4-Tetrahydroisoquinoline.
  • AAPPTec, LLC. (n.d.).
  • NJ.gov. (n.d.).
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 7-(Fmoc-amino)heptanoic acid.
  • OLFA.com. (n.d.). DC-4 Reusable Blade Disposal Can with Mounting Hole.
  • Vanderbilt University Medical Center. (2023).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 5,6,7,8-Tetrahydroisoquinoline.
  • Chem-Impex. (n.d.). Fmoc-(S-2-tetrahydroisoquinoline acetic acid.
  • Georgia Tech Environmental Health & Safety. (n.d.). Chemical Waste Disposal.
  • University of Florida Environmental Health & Safety. (n.d.).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Duke Safety. (n.d.). PROPER SINK DISPOSAL OF CHEMICAL SUBSTANCES.
  • Alfa Chemistry. (n.d.). CAS 332064-67-2 this compound.
  • ChemicalBook. (2023).
  • NSTA. (2018). How to Properly Dispose Chemical Hazardous Waste.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Chemical Suppliers USA. (n.d.). fmoc-(s)-2-tetrahydroisoquinoline acetic acid suppliers USA.
  • National Institutes of Health. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC.

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Personal Protective Equipment (PPE) & Handling Guide: Fmoc-(R)-2-tetrahydroisoquinoline Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Handling Fmoc-(R)-2-tetrahydroisoquinoline acetic acid requires a dual-threat mitigation strategy. You are managing two distinct risks:

  • The Solid Phase: A fine, electrostatic powder capable of respiratory sensitization and mucous membrane irritation.

  • The Solution Phase: Once dissolved in solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), the risk profile shifts to transdermal absorption . The solvent acts as a carrier, potentially transporting the irritant directly into the bloodstream.

Immediate Action Required:

  • Primary Engineering Control: All weighing and dissolution must occur inside a certified chemical fume hood.

  • Critical PPE Upgrade: Standard thin-mil nitrile gloves are insufficient for the solution phase (DMF/NMP). Double-gloving or high-breakthrough gloves are mandatory.

Hazard Profile & Risk Assessment

Scientific Rationale: Understanding the mechanism of injury dictates the PPE choice.

Hazard CategoryClassification (GHS)Mechanism of ActionCritical Control Point
Inhalation STOT SE 3 (H335)Fine particulate dust irritates the upper respiratory tract. Fmoc groups can cleave in humid lung tissue, releasing fluorenyl derivatives.Weighing: Static electricity often causes this powder to "fly," increasing inhalation risk.
Skin Contact Skin Irrit. 2 (H315)Causes contact dermatitis. High risk of sensitization upon repeated exposure.Coupling/Dissolving: When dissolved in DMF, the chemical bypasses the skin barrier rapidly.
Eye Contact Eye Irrit. 2/Dam. 1 (H319/H318)Mechanical abrasion from powder; chemical burn from acidic functionality.Transfer: Accidental splashes or rubbing eyes with contaminated gloves.

PPE Selection Matrix

Directive: Do not deviate from these standards. This matrix is designed to prevent both acute injury and chronic sensitization.

A. Respiratory & Facial Protection
ComponentSpecificationRationale (The "Why")
Primary Barrier Chemical Fume Hood (Face velocity: 0.3–0.5 m/s)Engineering controls are superior to wearable PPE. Prevents dust accumulation in the lab environment.
Secondary Barrier N95 or P100 Respirator Required if weighing outside a hood (not recommended) or if the hood sash must be raised significantly for equipment access.
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses with side shields are acceptable for sealed containers. Goggles are mandatory during weighing and dissolving to prevent dust/splash entry.
B. Dermal Protection (Hand & Body)

Expert Insight: The most common failure point is glove selection during the dissolving step.

ComponentSpecificationRationale (The "Why")
Gloves (Solid Handling) Nitrile (5 mil minimum) Sufficient for dry powder. Provides tactile feedback for spatula manipulation.
Gloves (Solution Handling) Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or LaminateCritical: DMF degrades standard nitrile in <15 minutes. The outer glove is the sacrificial barrier; the inner glove protects during doffing.
Body Protection Lab Coat (High-Neck, Cotton/Poly) 100% synthetic coats (polyester) can build static charge, causing the powder to disperse/cling. Cotton blends reduce static.
Footwear Closed-toe, non-perforated Prevents absorption through socks if powder spills on the floor.

Operational Protocols: Step-by-Step

Phase 1: Gowning & Preparation
  • Inspection: Check fume hood certification sticker. Verify airflow.

  • Donning Sequence:

    • Lab Coat (Buttoned to top).

    • Splash Goggles (Adjust for tight seal).

    • Inner Gloves (Tucked under lab coat cuffs).

    • Outer Gloves (Pulled over lab coat cuffs).

  • Static Discharge: Touch a metal surface (hood sash frame) before opening the chemical container to discharge static electricity.

Phase 2: Weighing & Dissolution (The Danger Zone)
  • Anti-Static Gun (Optional but Recommended): Use a Zerostat gun on the weighing boat and spatula. Fmoc-amino acids are notoriously fluffy and electrostatic.

  • The "Draft Shield" Technique: If your balance is inside the hood, use the balance's draft shield. Airflow from the hood can blow the powder.

  • Dissolution:

    • Add solvent (DMF/NMP) slowly down the side of the vessel to avoid "puffing" the powder into the air.

    • STOP: Once solvent is added, treat the vessel as a high-permeation risk. If any liquid touches your outer glove, change the outer glove immediately .[1][2]

Phase 3: Doffing (Safe Removal)

Goal: Prevent "take-home" contamination.

  • Outer Gloves: Remove using the "beak method" (pinch outside, pull off inside-out). Dispose in solid hazardous waste.

  • Inspection: Check inner gloves for tears or yellow discoloration (indicative of Fmoc cleavage/contamination).

  • Inner Gloves: Remove without touching the exterior.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores) for 20 seconds.

Visualization: Safety Logic Flow

Caption: Decision logic for PPE selection based on the physical state of the chemical (Solid vs. Solution).

PPE_Logic Start Start: Handling Fmoc-(R)-2-THIQ-OH State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Dissolved (DMF/NMP) State_Check->Solution Risk_Solid Risk: Inhalation & Static Dust Solid->Risk_Solid Control_Solid Control: Fume Hood + Static Discharge Risk_Solid->Control_Solid PPE_Solid PPE: Single Nitrile Glove + Goggles Control_Solid->PPE_Solid Disposal Disposal: Separate Solid vs. Liquid Waste PPE_Solid->Disposal Task Complete Risk_Sol Risk: Rapid Transdermal Absorption Solution->Risk_Sol Control_Sol Control: Closed Vessels Risk_Sol->Control_Sol PPE_Sol PPE: DOUBLE GLOVES (Outer >8mil) Control_Sol->PPE_Sol PPE_Sol->Disposal Task Complete

Disposal & Spill Management

Waste Segregation
  • Solid Waste: Contaminated weigh boats, paper towels, and outer gloves go into Solid Hazardous Waste (labeled "Toxic/Irritant Solid").

  • Liquid Waste: Solutions containing the chemical + DMF must go into Halogenated Organic Waste (or Non-Halogenated depending on local DMF classification, but often segregated due to toxicity). Do not pour down the sink.

Spill Cleanup Protocol
  • Dry Spill (Powder):

    • Do NOT sweep (creates dust).

    • Cover with wet paper towels (dampened with water) to weigh down the powder.

    • Scoop up the damp mass and place in a hazardous waste bag.

    • Wipe area with 70% Ethanol.

  • Wet Spill (Solution):

    • Evacuate area if spill is >500mL (due to DMF fumes).

    • Don double gloves and respiratory protection.

    • Absorb with vermiculite or spill pads.

References

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet: this compound. Retrieved from

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data (DMF/Nitrile). Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment. 29 CFR 1910.132. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.